Iodol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5-tetraiodo-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HI4N/c5-1-2(6)4(8)9-3(1)7/h9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOVAKSZILJDBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=C1I)I)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HI4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236041 | |
| Record name | Iodol [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20236041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87-58-1 | |
| Record name | Iodopyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodol [USP] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36714 | |
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| Record name | Iodol [USP] | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetraiodopyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZC5024YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Characterization of Iodol (2,3,4,5-Tetraiodopyrrole): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Iodol, chemically known as 2,3,4,5-tetraiodopyrrole. Historically utilized as an antiseptic, this highly halogenated heterocyclic compound is gaining renewed interest in materials science and as a potential scaffold in drug discovery. This document details the synthesis of this compound, its key physicochemical properties, and the analytical techniques required for its characterization. Due to the limited availability of modern, detailed experimental data, this guide combines historical synthesis methodologies with contemporary analytical principles to serve as a foundational resource for researchers.
Introduction
This compound, with the chemical formula C₄HI₄N, is a derivative of pyrrole where all four carbon atoms of the pyrrole ring are substituted with iodine atoms. First synthesized in the late 19th century, it was primarily used as an iodoform substitute in antiseptic applications due to the slow release of iodine. More recently, the unique electronic properties endowed by the four iodine atoms have made 2,3,4,5-tetraiodopyrrole a subject of interest in the development of functional π-conjugated systems and as a corrosion inhibitor.[1] Furthermore, its structural similarity to other biologically active pyrrole-containing compounds suggests potential applications in medicinal chemistry, including as a 5-HT receptor antagonist and as a compound with antiproliferative activity.[2][3]
Physicochemical Properties
A summary of the key quantitative data for this compound (2,3,4,5-tetraiodopyrrole) is presented in Table 1. It is important to note that some of the reported physical properties, such as the melting and boiling points, are estimates and may require experimental verification.
| Property | Value |
| Molecular Formula | C₄HI₄N |
| Molecular Weight | 570.68 g/mol |
| CAS Number | 87-58-1 |
| Appearance | Yellowish-brown crystalline powder |
| Melting Point | ~150 °C (decomposes) (estimate) |
| Boiling Point | 512.5 °C at 760 mmHg (estimate) |
| Density | 3.657 g/cm³ (estimate) |
| Solubility | Slightly soluble in water (0.2 g/L at 15°C). Soluble in diethyl ether, ethanol, and chloroform. |
| InChI Key | VJOVAKSZILJDBB-UHFFFAOYSA-N |
Synthesis of this compound (2,3,4,5-Tetraiodopyrrole)
The primary method for the synthesis of 2,3,4,5-tetraiodopyrrole is through the direct iodination of pyrrole. The following protocol is based on historical accounts and established principles of electrophilic substitution on pyrrole rings.
Experimental Protocol: Direct Iodination of Pyrrole
Materials:
-
Pyrrole (C₄H₅N)
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Ethanol (C₂H₅OH)
-
Sodium Hydroxide (NaOH) solution
-
Distilled water
Procedure:
-
Preparation of the Iodinating Reagent: Prepare a solution of iodine in aqueous potassium iodide. The potassium iodide is used to increase the solubility of iodine in the aqueous medium through the formation of the triiodide ion (I₃⁻).
-
Reaction Setup: In a well-ventilated fume hood, dissolve pyrrole in ethanol in a reaction flask equipped with a magnetic stirrer.
-
Iodination: Slowly add the iodine-potassium iodide solution to the stirred solution of pyrrole at room temperature. The pyrrole ring is highly activated towards electrophilic substitution, and the reaction is typically exothermic. Maintain the temperature with a water bath if necessary.
-
Neutralization and Precipitation: After the addition is complete, continue stirring for a specified period to ensure complete tetra-iodination. Subsequently, neutralize the reaction mixture with a dilute solution of sodium hydroxide. The addition of the base will precipitate the crude 2,3,4,5-tetraiodopyrrole.
-
Isolation and Purification: Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Characterization of this compound
A thorough characterization of the synthesized 2,3,4,5-tetraiodopyrrole is crucial to confirm its identity and purity. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2,3,4,5-tetraiodopyrrole is expected to be simple. Due to the symmetry of the molecule, the single proton on the nitrogen atom (N-H) would be the most prominent signal. Its chemical shift would be influenced by the solvent and concentration. The absence of signals in the aromatic region for C-H protons would confirm the complete substitution of the pyrrole ring.
-
¹³C NMR: The carbon NMR spectrum should exhibit two signals corresponding to the two sets of equivalent carbons in the pyrrole ring (C2/C5 and C3/C4). The chemical shifts of these carbons will be significantly influenced by the directly attached iodine atoms.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3400 - 3200 | N-H stretching |
| 1500 - 1400 | C=C stretching (in-ring) |
| 1200 - 1000 | C-N stretching |
| Below 700 | C-I stretching |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of 2,3,4,5-tetraiodopyrrole. The molecular ion peak (M⁺) should be observed at m/z 570.68. The isotopic pattern of this peak will be characteristic due to the presence of four iodine atoms. Fragmentation patterns would likely involve the loss of iodine atoms or the pyrrole ring itself.
Biological Activity and Signaling Pathways
While extensive modern research on the specific biological activities of 2,3,4,5-tetraiodopyrrole is limited, preliminary studies and analogies to similar compounds suggest potential interactions with various biological targets. It has been reported to act as a potent antagonist of the 5-HT (serotonin) receptor.[2][3] The general structure of a pyrrole ring is a common motif in many biologically active natural products and synthetic drugs, known to exhibit a wide range of activities including anticancer, antimicrobial, and anti-inflammatory effects.
The antagonistic action on a 5-HT receptor would involve the binding of this compound to the receptor, thereby blocking the binding of the endogenous ligand, serotonin. This would inhibit the downstream signaling cascade initiated by serotonin. The precise signaling pathway would depend on the specific subtype of the 5-HT receptor involved.
Conclusion
This compound (2,3,4,5-tetraiodopyrrole) is a historically significant compound with potential for modern applications in materials science and drug discovery. This guide provides a foundational understanding of its synthesis and characterization based on available literature. Further research is warranted to establish detailed, modern protocols and to fully elucidate its spectral properties and biological activities. The methodologies and workflows presented herein offer a starting point for researchers interested in exploring the chemistry and potential applications of this unique molecule.
References
Unraveling the Enigmatic Mechanism of Action of Tetraiodopyrrole and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While specific, in-depth research on the mechanism of action of tetraiodopyrrole as a standalone agent is not extensively documented in publicly available literature, the broader class of substituted and halogenated pyrrole derivatives has been the subject of significant investigation, revealing a diverse range of biological activities. This technical guide synthesizes the current understanding of how these related compounds exert their effects at a molecular level, providing a foundational framework for researchers interested in tetraiodopyrrole and similar molecules. This document will delve into the established biological targets, associated signaling pathways, and representative experimental data for bioactive pyrrole derivatives, offering a comprehensive overview for drug discovery and development.
Introduction to Pyrrole Derivatives in Pharmacology
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions allow for the design of potent and selective modulators of biological targets. The introduction of halogen atoms, such as iodine, can significantly alter the physicochemical properties of the pyrrole ring, including its lipophilicity and ability to form halogen bonds, which can in turn enhance its binding affinity and specificity for target proteins.
While "tetraiodopyrrole" itself is not a widely studied compound, its structural motif suggests potential interactions with various biological macromolecules. Research on other substituted pyrrole derivatives has demonstrated their capacity to act as potent enzyme inhibitors, with applications in oncology, inflammation, and neurodegenerative diseases.
Primary Biological Targets and Mechanisms of Action of Bioactive Pyrrole Derivatives
Based on extensive research into substituted pyrrole compounds, several key classes of enzymes have been identified as primary targets. The following sections detail the mechanisms by which these derivatives exert their inhibitory effects.
Protein Kinase Inhibition
A significant number of pyrrole derivatives have been developed as protein kinase inhibitors. These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate.
One prominent example is the pyrrole indolin-2-one scaffold, which is a critical structure in several receptor tyrosine kinase (RTK) inhibitors. These agents play a crucial role in oncology by targeting kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). The substitution pattern on the pyrrole ring is critical for determining the selectivity and potency of these inhibitors.
Signaling Pathway of Pyrrole-Based RTK Inhibitors
Caption: ATP-competitive inhibition of receptor tyrosine kinases by pyrrole derivatives.
Cholinesterase Inhibition
Certain pyrrole derivatives have been investigated as inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, a strategy employed in the symptomatic treatment of Alzheimer's disease.
Studies have shown that specific 1,3-diaryl-pyrrole skeletons can exhibit high selectivity for BChE over AChE. The mechanism of inhibition is often of a mixed competitive nature, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.
Aldose Reductase Inhibition
Aldose reductase is an enzyme of the polyol pathway that catalyzes the reduction of glucose to sorbitol. Under hyperglycemic conditions, the increased activity of this enzyme is implicated in the pathogenesis of diabetic complications. Pyrrolyl-acetic acid derivatives and their bioisosteres have been identified as potent aldose reductase inhibitors. These compounds are designed to interact with the active site of the enzyme, preventing the binding of its substrate.
Quantitative Data on Bioactive Pyrrole Derivatives
The following table summarizes representative quantitative data for various classes of bioactive pyrrole derivatives, illustrating their potency as enzyme inhibitors. It is important to note that these values are for specific substituted pyrrole compounds and not for tetraiodopyrrole itself.
| Compound Class | Target Enzyme | IC50 / Ki | Reference Compound |
| Pyrrole Indolin-2-one Derivatives | VEGFR-2, PDGFRβ | IC50 < 10 nM | Sunitinib |
| 1,3-Diaryl-pyrrole Derivatives | Butyrylcholinesterase (BChE) | IC50 = 1.71 µM | Donepezil |
| Pyrrolyl-acetic Acid Derivatives | Aldose Reductase | Potent Inhibition | - |
| Pyrrole Derivatives | Lymphocyte-specific kinase (Lck) | IC50 < 10 nM | - |
Experimental Protocols for Assessing Mechanism of Action
While specific protocols for tetraiodopyrrole are not available, the following are generalized methodologies for evaluating the inhibitory activity of pyrrole derivatives against the enzyme classes discussed.
Protein Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (adenosine triphosphate)
-
Test compound (e.g., a pyrrole derivative) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Workflow:
Caption: General workflow for an in vitro protein kinase inhibition assay.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase and the test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration to generate a dose-response curve and calculate the IC50 value.
Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To measure the inhibition of AChE or BChE by a test compound.
Materials:
-
Acetylcholinesterase or Butyrylcholinesterase
-
Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound
-
Phosphate buffer
-
Spectrophotometer
Logical Flow of Ellman's Method:
Caption: Principle of the Ellman's method for cholinesterase activity.
Procedure:
-
Prepare solutions of the enzyme, substrate, DTNB, and test compound in buffer.
-
In a cuvette or multi-well plate, mix the enzyme solution with various concentrations of the test compound and incubate for a short period.
-
Add DTNB to the mixture.
-
Initiate the reaction by adding the substrate (ATCh or BTCh).
-
Monitor the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
While the specific mechanism of action for tetraiodopyrrole remains to be elucidated, the rich pharmacology of substituted pyrrole derivatives provides a strong foundation for future research. The primary mechanisms observed for this class of compounds involve the inhibition of key enzymes such as protein kinases, cholinesterases, and aldose reductase. The heavily halogenated nature of tetraiodopyrrole suggests that it could exhibit potent, and potentially unique, interactions with biological targets.
Future research should focus on screening tetraiodopyrrole against a broad panel of enzymes, particularly those known to be targeted by other pyrrole derivatives. Elucidating its specific molecular targets will be the first step in understanding its mechanism of action and potential therapeutic applications. Subsequent studies should then focus on detailed kinetic analyses, structural biology to understand its binding mode, and cellular assays to confirm its effects in a biological context. This systematic approach will be crucial in unlocking the potential of tetraiodopyrrole and other heavily halogenated pyrroles in drug discovery.
The Biological Activity of Tetraiodopyrrole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraiodopyrrole compounds, a unique class of halogenated heterocyclic molecules, have garnered interest in the scientific community for their potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of these compounds, with a focus on their potential as anticancer, antimicrobial, and neurologically active agents. While specific quantitative data for tetraiodopyrrole remains limited in publicly available literature, this document summarizes the existing qualitative information and provides context through data on related halogenated pyrrole derivatives. Detailed experimental protocols for key biological assays are provided to facilitate further research in this promising area.
Introduction
The pyrrole ring is a fundamental scaffold in a vast array of biologically active natural products and synthetic compounds. Halogenation of this aromatic heterocycle can significantly modulate its physicochemical properties, influencing its pharmacokinetic profile and biological target interactions. Among halogenated pyrroles, tetraiodopyrrole (2,3,4,5-tetraiodo-1H-pyrrole) represents a molecule with a high degree of iodination, suggesting unique potential for biological activity. Iodine, being a large and polarizable halogen, can participate in halogen bonding and other non-covalent interactions, potentially leading to high-affinity binding to biological targets. This guide explores the known biological activities of tetraiodopyrrole compounds and provides the necessary technical information for researchers to investigate their therapeutic potential.
Data Presentation: Quantitative Biological Activity
Quantitative data on the biological activity of 2,3,4,5-tetraiodopyrrole is not extensively available in the reviewed scientific literature. The following tables present the available qualitative information for tetraiodopyrrole and quantitative data for other relevant halogenated pyrrole compounds to provide a comparative context.
Table 1: Antiproliferative and Cytotoxic Activity of Halogenated Pyrrole Compounds
| Compound | Cell Line | Activity Type | IC50 Value | Citation |
| 2,3,4,5-Tetraiodo-1H-pyrrole | Cancer Cells | Antiproliferative | Data not available in reviewed literature. Described as having antiproliferative activity. | N/A |
| 3,4-dichloro-N-((3S,4R)-1-(6-(2-hydroxypropan-2-yl)pyridazin-3-yl)-3-methoxypiperidin-4-yl)-5-methyl-1H-pyrrole-2carboxamide | Staphylococcus aureus | Antibacterial (GyrB/ParE inhibitor) | MIC: 0.008 µg/mL | [1] |
| Pyrrolnitin (a dichlorinated phenylpyrrole) | Various Fungi | Antifungal | Varies by species | N/A |
Table 2: Antimicrobial Activity of Halogenated Pyrrole Compounds
| Compound | Microorganism | Activity Type | MIC Value | Citation |
| 2,3,4,5-Tetraiodo-1H-pyrrole | Bacteria/Fungi | Antimicrobial | Data not available in reviewed literature. | N/A |
| Thiazolyl-halogenated pyrrole (compound 8c) | Vancomycin-resistant Enterococcus faecalis | Antibacterial | ≤0.125 μg/mL | [2] |
| 3,4,5,3',5'-pentabromo-2-(2'-hydroxybenzoyl)pyrrole | Gram-positive bacteria | Antibacterial | 0.002 - 0.097 mg/L | [3] |
| Halogenated tripentone | Cancer cell lines | Anticancer | Data not available in reviewed literature. | [4] |
Table 3: Neurological Activity of Halogenated Pyrrole Compounds
| Compound | Receptor/Target | Activity Type | Ki Value | Citation |
| 2,3,4,5-Tetraiodo-1H-pyrrole | 5-HT Receptor | Antagonist | Data not available in reviewed literature. Described as a potent antagonist. | N/A |
| N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole | 5-HT6 Receptor | Antagonist | 29 nM | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and extension of research findings. The following sections provide established protocols for assessing the biological activities of tetraiodopyrrole compounds.
Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Tetraiodopyrrole compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the tetraiodopyrrole compound in a complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Tetraiodopyrrole compound stock solution
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the tetraiodopyrrole compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well containing the compound dilutions.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Neurological Activity: 5-HT Receptor Binding Assay
This assay measures the ability of a compound to bind to a specific receptor, in this case, the serotonin (5-HT) receptor.
Materials:
-
Cell membranes expressing the 5-HT receptor subtype of interest
-
Radiolabeled ligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A)
-
Tetraiodopyrrole compound stock solution
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a reaction tube, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the tetraiodopyrrole compound.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding. Calculate the percentage of inhibition of radioligand binding at each concentration of the tetraiodopyrrole compound. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the biological evaluation of tetraiodopyrrole compounds.
Caption: Workflow of the MTT assay for determining the antiproliferative activity of tetraiodopyrrole compounds.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of tetraiodopyrrole compounds.
Caption: Proposed mechanism of 5-HT receptor antagonism by tetraiodopyrrole compounds.
Conclusion and Future Directions
Tetraiodopyrrole compounds represent an under-investigated class of molecules with potential for significant biological activity. The available qualitative data suggests promising avenues for research in oncology, infectious diseases, and neuroscience. The lack of extensive quantitative data highlights a clear need for further systematic studies to elucidate the structure-activity relationships and therapeutic potential of these compounds. The experimental protocols provided in this guide offer a starting point for researchers to generate the necessary data to fill this knowledge gap. Future research should focus on the synthesis of tetraiodopyrrole derivatives with varied substitution patterns to explore their biological activity profiles, as well as in vivo studies to assess their efficacy and safety in preclinical models. Such efforts will be crucial in determining whether tetraiodopyrrole compounds can be developed into novel therapeutic agents.
References
An In-Depth Technical Guide to Iodol (2,3,4,5-Tetraiodopyrrole): Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodol, systematically named 2,3,4,5-tetraiodopyrrole, is a heavily halogenated derivative of the heterocyclic aromatic compound pyrrole. Its unique electronic and structural properties, stemming from the presence of four iodine atoms on the pyrrole ring, make it a compound of interest in various fields, including organic synthesis, material science, and potentially, medicinal chemistry. This technical guide provides a comprehensive overview of the known chemical properties and reactivity of this compound, with a focus on quantitative data, experimental methodologies, and the visualization of key concepts.
Chemical Properties of this compound
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and further investigation in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₄HI₄N | [1][2] |
| Molecular Weight | 570.68 g/mol | [1] |
| Melting Point | ~150 °C (decomposes) | [2] |
| Boiling Point | 512.5 °C at 760 mmHg (estimated) | [2] |
| Density | 3.657 g/cm³ (estimated) | [2] |
| Water Solubility | 0.2 g/L at 15 °C | [1] |
| Appearance | Yellowish to brownish crystalline powder | |
| CAS Number | 87-58-1 | [1] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
¹H NMR Spectroscopy: Due to the substitution of all four carbon-bound protons of the pyrrole ring, the ¹H NMR spectrum of this compound is expected to be simple, showing a single signal for the N-H proton. The chemical shift of this proton would be influenced by the electron-withdrawing nature of the iodine atoms and the solvent used.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display two signals corresponding to the α and β carbons of the pyrrole ring. The chemical shifts of these carbons would be significantly shifted downfield compared to unsubstituted pyrrole due to the deshielding effect of the iodine atoms.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching vibration (typically in the range of 3200-3500 cm⁻¹). The C-I stretching vibrations would appear in the far-infrared region (typically below 600 cm⁻¹). The aromatic C-C and C-N stretching vibrations of the pyrrole ring would also be present.
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound in a suitable solvent is expected to show absorption maxima characteristic of a substituted pyrrole ring. The extensive iodination is likely to cause a bathochromic (red) shift of the absorption bands compared to pyrrole.
Mass Spectrometry (MS): The mass spectrum of this compound would show a prominent molecular ion peak (M⁺) at m/z 571, corresponding to the monoisotopic mass of C₄HI₄N. The fragmentation pattern would likely involve the sequential loss of iodine atoms. The isotopic pattern of the molecular ion peak would be complex due to the presence of four iodine atoms.
Reactivity and Stability
The reactivity of this compound is largely dictated by the electron-deficient nature of the pyrrole ring due to the strong electron-withdrawing inductive effect of the four iodine atoms.
Electrophilic Aromatic Substitution: The high degree of iodination significantly deactivates the pyrrole ring towards further electrophilic attack. The electron density of the ring is greatly reduced, making it less susceptible to reactions with electrophiles.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes this compound a potential candidate for nucleophilic aromatic substitution reactions, where a nucleophile could displace one or more iodine atoms. However, such reactions would likely require harsh conditions.
N-H Acidity: The N-H proton of this compound is expected to be more acidic than that of pyrrole due to the inductive effect of the iodine atoms, which stabilizes the resulting pyrrolide anion. This increased acidity allows for easier deprotonation and subsequent N-alkylation or N-acylation reactions.
Stability: this compound is a relatively stable compound under normal laboratory conditions. However, like many polyiodinated organic compounds, it may be sensitive to light and heat, potentially leading to the liberation of iodine. It is advisable to store this compound in a cool, dark place.
Experimental Protocols
Synthesis of 2,3,4,5-Tetraiodopyrrole (this compound)
A common method for the synthesis of this compound is the direct iodination of pyrrole using an excess of an iodinating agent in the presence of a base.
Materials:
-
Pyrrole
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Diatomaceous earth (optional)
Procedure:
-
In a well-ventilated fume hood, dissolve potassium iodide in water in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add finely powdered iodine and stir until it is completely dissolved, forming Lugol's solution (I₃⁻).
-
In a separate beaker, prepare a solution of pyrrole in ethanol.
-
Slowly add the pyrrole solution to the stirred iodine solution at room temperature.
-
Simultaneously, add a solution of sodium hydroxide dropwise to neutralize the hydroiodic acid (HI) formed during the reaction and maintain a slightly alkaline pH.
-
Continue the reaction with vigorous stirring for several hours until the reaction is complete (monitoring by TLC is recommended).
-
The precipitated solid product (this compound) is collected by vacuum filtration.
-
Wash the crude product with water to remove any inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. The use of diatomaceous earth during recrystallization can help to remove colored impurities.
-
Dry the purified this compound in a desiccator over a suitable drying agent.
Workflow for Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Potential Applications and Biological Activity
This compound's utility extends to various scientific domains.
-
Organic Synthesis: It serves as a precursor for the synthesis of more complex polysubstituted pyrroles through reactions involving the N-H bond or potential nucleophilic substitution of the iodine atoms.
-
Material Science: The presence of heavy iodine atoms and the conjugated π-system makes this compound a candidate for the development of functional materials with interesting electronic and optical properties.
-
Corrosion Inhibition: this compound has been investigated for its potential as a corrosion inhibitor for metals.
While direct and extensive studies on the biological activity of this compound are limited, related halogenated pyrroles have shown interesting pharmacological properties. There is some indication that this compound may act as a 5-HT receptor antagonist and exhibit antiproliferative activity . However, these claims require further rigorous investigation with dedicated in vitro and in vivo studies to elucidate the specific mechanisms of action and potential therapeutic applications.
Logical Relationship of Potential Biological Investigation
References
Spectroscopic Analysis of 2,3,4,5-Tetraiodopyrrole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-tetraiodopyrrole is a heavily halogenated derivative of pyrrole, a fundamental five-membered aromatic heterocycle. The substitution of all four carbon atoms with iodine atoms dramatically influences its electronic properties, reactivity, and spectroscopic characteristics. This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2,3,4,5-tetraiodopyrrole and details the experimental protocols for its analysis. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines theoretical predictions based on the spectroscopy of pyrrole and related halogenated compounds with generalized, best-practice experimental methodologies.
Data Presentation
A thorough search of scientific literature and spectral databases did not yield publicly available, quantitative experimental spectroscopic data for 2,3,4,5-tetraiodopyrrole. Therefore, the following tables provide expected ranges and characteristics for its various spectroscopic analyses, based on data from pyrrole and iodo-substituted aromatic compounds. These tables are intended to serve as a reference for researchers in the analysis of newly synthesized or isolated 2,3,4,5-tetraiodopyrrole.
Table 1: Expected ¹H and ¹³C NMR Spectral Data
| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Expected Coupling Constants (J) Hz | Notes |
| ¹H (N-H) | 8.0 - 9.0 | Broad singlet | N/A | The N-H proton is expected to be significantly deshielded due to the electron-withdrawing effects of the four iodine atoms. The signal is likely to be broad due to quadrupole coupling with the nitrogen atom and potential intermolecular exchange. |
| ¹³C (C2, C3, C4, C5) | 70 - 90 | Singlet | N/A | The carbon atoms directly bonded to iodine are expected to be significantly shielded compared to pyrrole itself (Cα: ~118 ppm, Cβ: ~108 ppm) due to the heavy atom effect of iodine. The signals are expected to be singlets in a proton-decoupled spectrum. |
Table 2: Expected Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3300 - 3500 | Medium, Sharp | Stretching |
| C-N | 1300 - 1400 | Medium | Stretching |
| C-I | 500 - 600 | Strong | Stretching |
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 571 | The molecular ion peak is expected to be observed. Iodine has only one stable isotope (¹²⁷I), so isotopic peaks for the molecular ion will be based on the natural abundance of ¹³C and ¹⁵N. |
| [M-I]⁺ | 444 | Loss of a single iodine atom is a likely fragmentation pathway. |
| [M-I₂]⁺ | 317 | Subsequent loss of a second iodine atom. |
| [C₄HN]⁺ | 65 | The pyrrole ring fragment. |
Table 4: Expected UV-Vis Spectroscopy Data
| Solvent | Expected λmax (nm) | Molar Absorptivity (ε) | Transition |
| Non-polar (e.g., Hexane) | 220 - 240 | High | π → π |
| Polar (e.g., Ethanol) | 225 - 245 | High | π → π |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of 2,3,4,5-tetraiodopyrrole.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of 2,3,4,5-tetraiodopyrrole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is homogeneous and free of any solid particles.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 300-500 MHz.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75-125 MHz.
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2,3,4,5-tetraiodopyrrole.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid 2,3,4,5-tetraiodopyrrole sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Data Format: Transmittance or Absorbance.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups (N-H, C-N, C-I).
-
Compare the obtained spectrum with known spectra of pyrrole and halogenated aromatic compounds.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,3,4,5-tetraiodopyrrole.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of 2,3,4,5-tetraiodopyrrole (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 50-700.
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of iodine).
-
Compare the isotopic pattern of the molecular ion and fragment ions with theoretical predictions.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within 2,3,4,5-tetraiodopyrrole.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 2,3,4,5-tetraiodopyrrole of a known concentration in a UV-transparent solvent (e.g., hexane, ethanol).
-
Perform serial dilutions to obtain a series of solutions with concentrations that will result in an absorbance reading between 0.1 and 1.0.
-
Use a quartz cuvette with a 1 cm path length.
-
-
Instrument Parameters:
-
Spectrophotometer: Double-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-800 nm.
-
Blank: Use the same solvent as used for the sample solution.
-
Scan Speed: Medium.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
-
Mandatory Visualization
Caption: Experimental workflow for the spectroscopic analysis of 2,3,4,5-tetraiodopyrrole.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
The Discovery and Historical Application of Iodol (Tetraiodopyrrole): A Technical Retrospective
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iodol, known chemically as 2,3,4,5-tetraiodopyrrole, emerged in the late 19th century as a significant development in the field of antiseptic agents. Discovered in 1885 by the Italian chemist Giacomo Ciamician, it was introduced as a promising alternative to the widely used but malodorous iodoform. This technical guide details the discovery, synthesis, and historical application of this compound as a therapeutic reagent, providing insight into the pharmaceutical and chemical practices of the era. Quantitative data, detailed experimental protocols based on historical accounts, and graphical representations of its synthesis and conceptual development are presented to offer a comprehensive overview for today's scientific community.
Introduction: The Need for an Iodoform Successor
The latter half of the 19th century saw a growing understanding of microbial involvement in infection, making antiseptic agents crucial in medicine. Iodoform (triiodomethane) was a potent antiseptic, but its pervasive and unpleasant odor was a significant drawback. This limitation spurred the search for an equally effective, yet odorless, substitute. Giacomo Ciamician's work on pyrrole chemistry at the University of Bologna led to the synthesis of this compound, a compound containing a high percentage of iodine, which was believed to be the active antiseptic element.[1] this compound quickly gained attention for being tasteless, odorless, and reportedly less toxic than iodoform, marking a significant advancement in antiseptic therapy.
Physicochemical Properties of this compound
This compound is a micro-crystalline, brownish-white powder. Its key physical and chemical properties are summarized below, compiled from various chemical databases and historical records.
| Property | Value |
| Chemical Name | 2,3,4,5-tetraiodopyrrole |
| Synonyms | This compound, Iodopyrrole |
| CAS Number | 87-58-1 |
| Molecular Formula | C₄HI₄N |
| Molecular Weight | 570.68 g/mol |
| Appearance | Brownish-white to yellowish-grey crystalline powder |
| Melting Point | ~150 °C (with decomposition) |
| Boiling Point | 512.5 °C at 760 mmHg (estimated) |
| Density | ~3.657 g/cm³ |
| Solubility | - In water: 0.2 g/L (15 °C)[2][3] - In ethanol: 1 part in 9[4] - In diethyl ether: 1 part in 1.5[4] - In chloroform: 1 part in 105[4] |
| Iodine Content | Approximately 90% |
Experimental Protocols
The following protocols are representative of the methods described in late 19th-century chemical and pharmaceutical literature.
Synthesis of this compound (Tetraiodopyrrole)
The synthesis of this compound was first described by Giacomo Ciamician in the Gazzetta Chimica Italiana in 1885.[1][5] The process involves the direct iodination of pyrrole.
Objective: To synthesize tetraiodopyrrole from pyrrole.
Reactants:
-
Pyrrole (C₄H₅N)
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Ethanol (as solvent)
-
Water
Methodology:
-
Preparation of Iodine Solution: A solution of iodine is prepared by dissolving iodine crystals in an aqueous solution of potassium iodide. The potassium iodide facilitates the dissolution of iodine through the formation of the triiodide ion (I₃⁻).
-
Preparation of Pyrrole Solution: Pyrrole is dissolved in ethanol.
-
Reaction: The alcoholic solution of pyrrole is added gradually to the iodine solution under constant stirring.
-
Precipitation: Upon mixing, tetraiodopyrrole precipitates from the solution as a grayish-brown solid. The reaction is driven to completion by the low solubility of the product.
-
Purification: The precipitate is collected via filtration and washed thoroughly with water to remove unreacted salts and other impurities.
-
Drying: The purified product is then dried. Due to its sensitivity to heat, drying is typically performed at a low temperature or in a desiccator.
Formulation of Therapeutic Preparations
This compound was primarily used topically as an antiseptic. The following are representative formulations from the era.
A. This compound Dusting Powder
Objective: To prepare a simple antiseptic powder for direct application to wounds.
Components:
-
This compound, finely powdered: 1 part
-
Talc or Starch, finely powdered: 3 parts
Methodology:
-
Ensure both components are finely powdered to avoid grittiness.
-
Combine the this compound and talc/starch in a mortar.
-
Triturate the mixture gently but thoroughly until a homogenous powder is achieved.
-
Store in a well-closed container, protected from light.
B. This compound Ointment (10%)
Objective: To prepare an antiseptic ointment for sustained contact with the skin or wound bed.
Components:
-
This compound: 10 g
-
Lanolin: 20 g
-
Petrolatum (Vaseline): 70 g
Methodology:
-
In a mortar, levigate the this compound powder with a small amount of the melted petrolatum to form a smooth paste. This step is crucial to ensure the final ointment is not gritty.
-
Melt the remaining petrolatum and the lanolin together in a beaker over a water bath at a low temperature.
-
Gradually incorporate the melted base into the this compound paste in the mortar, stirring continuously until the mixture congeals into a smooth, homogenous ointment.
-
Transfer the ointment to a storage jar.
Mechanism and Historical Context
The development of this compound was a direct response to the shortcomings of iodoform. This logical progression is a clear example of iterative drug development in the 19th century.
The antiseptic action of this compound, like iodoform, was attributed to the slow release of iodine upon contact with bodily fluids and tissues. This liberated iodine was believed to be the agent responsible for its germicidal effects.
Conclusion
This compound (tetraiodopyrrole) represents a noteworthy chapter in the history of pharmacology and drug development. Its creation by Giacomo Ciamician addressed a clear clinical need for a less offensive yet effective iodine-based antiseptic. While it was eventually superseded by more advanced antiseptics and antibiotics in the 20th century, the principles of its development—modifying a known active compound to improve its therapeutic profile—remain a cornerstone of modern pharmaceutical science. This historical guide provides contemporary researchers with a concise technical overview of this important, yet often overlooked, reagent from the annals of medicinal chemistry.
References
- 1. Italian Chemists’ Contributions to Named Reactions in Organic Synthesis: An Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cas 87-58-1,2,3,4,5-tetraiodopyrrole | lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,3,4,5-tetraiodo-1H-pyrrole [stenutz.eu]
- 5. Gazzetta chimica Italiana - Google Books [books.google.com]
The Role of N-Iodosuccinimide in Modern Organoiodine Chemistry: A Technical Guide
Introduction
While the term "Iodol" historically refers to tetraiodopyrrole, a compound once used as an antiseptic, its role in modern synthetic organoiodine chemistry is limited. For researchers, scientists, and drug development professionals, a more relevant and versatile reagent is N-Iodosuccinimide (NIS). This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of NIS, a cornerstone reagent for the introduction of iodine into organic molecules. NIS is favored for its mild reaction conditions, high selectivity, and ease of handling compared to molecular iodine.
Synthesis of N-Iodosuccinimide
N-Iodosuccinimide is typically synthesized by the reaction of succinimide with iodine in the presence of an oxidizing agent. A common laboratory-scale preparation involves the use of silver(I) oxide as the oxidant.
Experimental Protocol: Synthesis of N-Iodosuccinimide
-
Materials:
-
Succinimide (1.0 eq)
-
Iodine (I₂) (1.0 eq)
-
Silver(I) oxide (Ag₂O) (0.5 eq)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Suspend succinimide and silver(I) oxide in dichloromethane in a round-bottom flask protected from light.
-
Add a solution of iodine in dichloromethane dropwise to the suspension with stirring at room temperature.
-
Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the silver iodide precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-iodosuccinimide.
-
Recrystallize the crude product from a suitable solvent system (e.g., dioxane-hexane) to obtain pure NIS as a white to off-white crystalline solid.
-
Core Applications of N-Iodosuccinimide in Organoiodine Chemistry
NIS is a versatile electrophilic iodinating agent used in a wide array of chemical transformations. Its reactivity can be tuned by the addition of catalysts or by changing the reaction conditions.
Electrophilic Iodination of Alkenes and Alkynes
NIS is widely used for the iodination of unsaturated carbon-carbon bonds. The reaction proceeds via an iodonium ion intermediate, which can be trapped by various nucleophiles.
Experimental Protocol: Iodoetherification of an Alkene
-
Materials:
-
Alkene (e.g., 4-penten-1-ol) (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve the alkene in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NIS portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding iodoether.
-
Workflow for Iodoetherification
Navigating the Challenges of Tetraiodopyrrole: A Technical Guide to its Solubility and Stability in Organic Solvents
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of a compound is paramount. Tetraiodopyrrole, a heavily halogenated pyrrole derivative, presents unique challenges and opportunities in its application. This technical guide provides a comprehensive overview of the known information and a framework for determining the solubility and stability of tetraiodopyrrole in organic solvents, critical parameters for its use in synthesis, formulation, and biological screening.
While specific quantitative data for the solubility of tetraiodopyrrole in a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the available information and provides generalized experimental protocols for researchers to determine these crucial parameters.
Solubility of Tetraiodopyrrole: A Tabulated Overview
Due to the scarcity of direct experimental data, the following table presents a qualitative and estimated solubility profile of tetraiodopyrrole based on general principles of "like dissolves like" and the known properties of similar halogenated aromatic compounds. Researchers are strongly encouraged to use this as a starting point and to determine quantitative solubility experimentally.
| Solvent Classification | Solvent Example | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and aprotic nature of DMSO are generally effective at solvating large, polarizable molecules. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Polar Protic | Ethanol | Moderate | The presence of a hydroxyl group allows for hydrogen bonding, but the large, nonpolar iodine atoms may limit high solubility. |
| Methanol | Moderate | Similar to ethanol, but its higher polarity may slightly improve solubility. | |
| Nonpolar | Toluene | Low to Moderate | The aromatic nature of toluene can interact with the pyrrole ring, but the high degree of iodination increases polarity, potentially limiting solubility. |
| Hexanes | Low | As a nonpolar aliphatic solvent, hexanes are unlikely to effectively solvate the more polar tetraiodopyrrole. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | The polarity and ability of chlorinated solvents to interact with halogenated compounds often lead to good solubility. |
| Chloroform | Moderate to High | Similar to DCM, chloroform is a good solvent for many organic compounds, and its polarity is suitable for solvating tetraiodopyrrole. | |
| Ethers | Diethyl Ether | Low to Moderate | The relatively low polarity of diethyl ether may limit its ability to dissolve tetraiodopyrrole. |
| Tetrahydrofuran (THF) | Moderate | THF is more polar than diethyl ether and is often a better solvent for a wider range of compounds. |
Note: The water solubility of 2,3,4,5-tetraiodopyrrole is reported to be 0.2 g/L at 15 °C[1][2]. This low aqueous solubility is expected for a large, hydrophobic molecule and underscores the importance of identifying suitable organic solvents for its use.
Stability of Tetraiodopyrrole in Organic Solvents
The stability of tetraiodopyrrole is a critical consideration, particularly for storage and handling in solution. Halogenated compounds, especially those with iodine, can be susceptible to degradation via light, heat, and reaction with solvent or impurities.
Potential Degradation Pathways:
-
Dehalogenation: The carbon-iodine bond can be labile, particularly under photolytic conditions (exposure to light) or in the presence of reducing agents. This can lead to the formation of less-iodinated pyrroles.
-
Oxidation/Polymerization: The pyrrole ring itself can be susceptible to oxidation, which can lead to the formation of colored byproducts and polymerization.
Recommendations for Enhancing Stability:
-
Storage: Store solutions of tetraiodopyrrole in amber vials to protect from light.
-
Inert Atmosphere: For long-term storage or for sensitive reactions, degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Temperature: Store solutions at low temperatures (e.g., 4 °C or -20 °C) to slow down potential degradation reactions.
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize the presence of impurities that could catalyze degradation.
Experimental Protocols
To empower researchers to obtain the precise data needed for their work, the following are detailed methodologies for determining the solubility and stability of tetraiodopyrrole.
Protocol 1: Determination of Equilibrium Solubility by the Shake-Flask Method
This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Workflow for Solubility Determination
Caption: Workflow for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of tetraiodopyrrole to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vial and carefully remove the supernatant or filter the solution through a chemically inert filter (e.g., a 0.2 µm PTFE syringe filter).
-
Sample Analysis:
-
Accurately transfer a known volume of the clear, saturated solution to a pre-weighed vial.
-
Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the tetraiodopyrrole.
-
Once the solvent is completely removed, re-weigh the vial containing the dry residue.
-
-
Calculation: The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))
Protocol 2: Stability Assessment by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful method to assess the stability of tetraiodopyrrole over time by monitoring the decrease in the parent compound and the appearance of degradation products.
Workflow for Stability Assessment
Caption: Workflow for assessing compound stability via HPLC.
Methodology:
-
Solution Preparation: Prepare a solution of tetraiodopyrrole in the desired organic solvent at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Distribute the solution into multiple amber HPLC vials to be used for different time points.
-
Storage Conditions: Store the vials under the conditions to be tested (e.g., room temperature exposed to light, room temperature in the dark, 4 °C in the dark).
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into a calibrated HPLC system. Record the peak area of the tetraiodopyrrole peak.
-
Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), inject an aliquot from one of the stored vials into the HPLC and record the peak area of the parent compound. Also, observe the appearance of any new peaks, which would indicate degradation products.
-
Data Analysis: Calculate the percentage of tetraiodopyrrole remaining at each time point relative to the T=0 sample. Plotting this percentage against time will provide a degradation profile.
This guide provides a foundational understanding and practical framework for working with tetraiodopyrrole. By systematically determining its solubility and stability, researchers can unlock its full potential in their scientific endeavors.
References
Unveiling the Lewis Acidity of Iodol (Trifluoroiodomethane): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodol, or trifluoroiodomethane (CF3I), is a compound of significant interest due to its unique electronic properties, which render it a potential Lewis acid. The presence of three highly electronegative fluorine atoms induces a significant electron-withdrawing effect, creating a region of positive electrostatic potential, known as a σ-hole, on the iodine atom. This σ-hole enables CF3I to act as an electron acceptor, forming non-covalent interactions with Lewis bases through halogen bonding. Understanding and quantifying the Lewis acidity of this compound is crucial for its application in various fields, including catalysis, materials science, and drug design. This technical guide provides an in-depth analysis of the Lewis acidity of this compound, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing fundamental concepts.
Quantitative Assessment of this compound's Lewis Acidity
A key study by Riley et al. systematically investigated the halogen bonding interactions of trifluoroiodomethane with a series of Lewis bases. The calculated interaction energies (Eint), which represent the strength of the Lewis acid-base adduct, serve as a direct measure of this compound's Lewis acidity towards these bases.
Table 1: Calculated Interaction Energies of this compound (CF3I) with Various Lewis Bases
| Lewis Base (LB) | Interaction Energy (Eint) (kcal/mol) |
| NH3 | -5.8 |
| H2O | -4.2 |
| HCN | -4.1 |
| (CH3)2O | -6.3 |
| (CH3)2S | -7.5 |
Data sourced from computational studies. The negative values indicate an attractive interaction.
Methodologies for Determining Lewis Acidity
The quantification of Lewis acidity can be approached through both experimental and computational methods. While experimental data for this compound is scarce, the principles of these techniques are fundamental to understanding its potential Lewis acidic behavior.
Computational Protocol: Ab Initio Calculations of Interaction Energies
The interaction energies presented in Table 1 were determined using high-level quantum mechanical calculations. This computational approach provides a reliable method for characterizing the strength of Lewis acid-base interactions.
Detailed Computational Methodology:
-
Geometry Optimization: The geometries of this compound and each Lewis base were individually optimized to their lowest energy state.
-
Complex Formation: A Lewis acid-base complex was constructed with the iodine atom of this compound oriented towards the electron-donating atom of the Lewis base. The geometry of this complex was then fully optimized.
-
Interaction Energy Calculation: The interaction energy (Eint) was calculated as the difference between the energy of the optimized complex and the sum of the energies of the individually optimized this compound and Lewis base molecules.
-
Basis Set Superposition Error (BSSE) Correction: The calculated interaction energies were corrected for BSSE using the counterpoise correction method to ensure accuracy.
-
Level of Theory: These calculations are typically performed using Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) with augmented correlation-consistent basis sets (e.g., aug-cc-pVDZ or aug-cc-pVTZ) to accurately describe the non-covalent interactions.
Experimental Protocol: The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to determine the acceptor number (AN) of a Lewis acid, which is a quantitative measure of its Lewis acidity.[1] Although no experimental AN for this compound has been reported, the protocol is described here for completeness and potential future application.
Detailed Experimental Protocol:
-
Probe Molecule: Triethylphosphine oxide (Et3PO) is used as the probe molecule.
-
NMR Spectroscopy: The method relies on monitoring the change in the ³¹P NMR chemical shift of Et3PO upon interaction with a Lewis acid.[1]
-
Reference Points: The scale is referenced to the ³¹P chemical shift of Et3PO in a non-Lewis acidic solvent like hexane (AN = 0) and in the presence of a strong Lewis acid, antimony pentachloride (SbCl5), in 1,2-dichloroethane (AN = 100).[1]
-
Sample Preparation: A solution of Et3PO in a weakly coordinating solvent (e.g., CD2Cl2 or C6D6) is prepared. The Lewis acid to be measured (in this case, this compound) is then added to this solution.
-
Data Acquisition: The ³¹P NMR spectrum of the solution is recorded.
-
Acceptor Number Calculation: The acceptor number is calculated using the following formula: AN = 2.21 × (δsample - δhexane) where δsample is the chemical shift of Et3PO in the presence of the Lewis acid and δhexane is the chemical shift of Et3PO in hexane.[1]
Theoretical Protocol: Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a computational measure of the intrinsic Lewis acidity of a molecule in the gas phase. It is defined as the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion.[2]
Detailed Computational Protocol:
-
Reactant and Product Optimization: The geometries of the Lewis acid (e.g., CF3I) and the corresponding fluoride adduct (e.g., [CF3I-F]⁻) are optimized using a suitable level of quantum chemical theory (e.g., DFT or coupled-cluster methods).
-
Enthalpy Calculation: The enthalpies of the optimized Lewis acid and the fluoride adduct are calculated.
-
FIA Calculation: The FIA is calculated as the negative of the difference in enthalpy between the product and the reactant: FIA = - [H([CF3I-F]⁻) - (H(CF3I) + H(F⁻))]
Visualizing the Concepts of this compound's Lewis Acidity
Diagrams generated using the DOT language provide clear visualizations of the fundamental principles and workflows related to the Lewis acidity of this compound.
Caption: Formation of a Lewis adduct between this compound and ammonia.
Caption: The σ-hole on the iodine atom of this compound interacts with a Lewis base.
Caption: Workflow for the Gutmann-Beckett method.
Conclusion
Trifluoroiodomethane exhibits Lewis acidic properties primarily through the formation of halogen bonds, a consequence of the σ-hole on the iodine atom. While direct experimental quantification of its Lewis acidity through methods like the Gutmann-Beckett determination remains to be reported, computational studies provide robust quantitative data in the form of interaction energies with various Lewis bases. These computational approaches, alongside the well-established protocols for determining acceptor numbers and fluoride ion affinities, offer a comprehensive framework for understanding and further investigating the Lewis acidity of this compound. This knowledge is paramount for harnessing the potential of this compound in the rational design of new catalysts, functional materials, and therapeutic agents.
References
The Antimicrobial Potential of Iodine and its Derivatives: A Technical Guide
Disclaimer: The term "Iodol" does not correspond to a well-defined chemical entity with established antimicrobial properties in the reviewed scientific literature. This guide, therefore, explores the broader and well-documented antimicrobial potential of iodine and its various formulations, which may be what is being referenced by the term "this compound."
Introduction
Iodine has a long and proven history as a potent broad-spectrum antimicrobial agent. Its use in medicine dates back centuries, primarily for antisepsis and disinfection. The continued relevance of iodine in an era of increasing antimicrobial resistance stems from its multifaceted mechanism of action, which makes the development of microbial resistance highly unlikely.[1][2] This technical guide provides an in-depth overview of the antimicrobial properties of iodine and its derivatives, focusing on quantitative data, mechanisms of action, and the experimental protocols used to evaluate its efficacy.
Quantitative Antimicrobial Data
The antimicrobial efficacy of iodine-containing compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4][5] The MBC is the lowest concentration that results in microbial death.
The following tables summarize the antimicrobial activity of various iodine-containing compounds against a range of pathogenic microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of Iodine-Containing Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Iodine-Lithium-α-Dextrin (ILaD) | Gram-positive cocci (189 isolates) | 124 - 512 mg/L (in growth media) | [6] |
| 6.2 - 12.5 mg/L (in buffer solution) | [6] | ||
| Iodine-Lithium-α-Dextrin (ILaD) | Gram-negative bacilli (189 isolates) | 124 - 512 mg/L (in growth media) | [6] |
| 6.2 - 12.5 mg/L (in buffer solution) | [6] | ||
| Iodo-quinoline derivative (6o) | Escherichia coli | 6.25 | [7] |
| Pseudomonas aeruginosa | 6.25 | [7] | |
| Iodine coordination compound (KC-270) | E. coli BAA-196 | 1309.1 (based on I2 concentration) | [1] |
| Iodine coordination compound (KC-271) | S. aureus BAA-39 | 1309.1 (based on I2 concentration) | [1] |
Note: The effectiveness of iodine compounds can be influenced by the experimental conditions, such as the presence of organic matter (e.g., proteins), which can reduce its activity.[8]
Mechanisms of Antimicrobial Action
Iodine's potent antimicrobial activity is a result of its ability to act on multiple cellular targets, disrupting essential microbial structures and metabolic pathways.[1] This multi-targeted approach is a key reason for the lack of significant reported microbial resistance to iodine.[1][2]
The primary mechanisms include:
-
Oxidation of Cellular Components: Iodine is a strong oxidizing agent. It readily oxidizes amino acids, nucleotides, and fatty acids, leading to the denaturation of proteins and enzymes, and damage to nucleic acids.[2]
-
Disruption of Cell Wall and Membrane: Iodine can interfere with the electron transport chain, inhibiting ATP production in aerobic bacteria.[9] It has also been shown to disrupt the structure of microbial cell walls and membranes, leading to leakage of cellular contents and cell death.[9][10]
-
Inhibition of Protein Synthesis: By interacting with amino acids, iodine can alter protein structure and function, including enzymes essential for various metabolic processes.[11][12]
-
Inhibition of Nucleic Acid Synthesis: Iodine can interact with and damage microbial DNA and RNA, thereby inhibiting replication and transcription.[11][12]
Below is a diagram illustrating the multifaceted mechanism of action of iodine.
References
- 1. The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial effectiveness of povidone-iodine and consequences for new application areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] The Effect of Three Complexes of Iodine with Amino Acids on Gene Expression of Model Antibiotic Resistant Microorganisms Escherichia coli ATCC BAA-196 and Staphylococcus aureus ATCC BAA-39 | Semantic Scholar [semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Initial Investigations into Iodol's Therapeutic Applications: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide delves into the initial therapeutic applications of Iodol (Tetraiodopyrrole), a compound of historical significance in the landscape of iodine-based medicinals. While specific quantitative data and detailed experimental protocols for this compound are scarce in readily available historical records, this document reconstructs its likely applications and the scientific framework of its time. By examining the broader context of iodine therapeutics in the late 19th and early 20th centuries, we can infer the probable uses, experimental evaluation, and conceptual understanding of this compound's mechanism of action. This guide serves as a window into the early days of pharmacological investigation, providing valuable insights for researchers in drug discovery and the history of medicine.
Chemical Properties of this compound
This compound, chemically known as tetraiodopyrrole (C₄HI₄N), is a derivative of pyrrole where all four hydrogen atoms on the pyrrole ring are substituted with iodine atoms. This high iodine content was the primary rationale for its investigation as a therapeutic agent, as iodine was well-established for its antiseptic properties by the late 19th century.
Historical Context and Therapeutic Applications
The late 19th and early 20th centuries marked a period of significant advancement in the understanding of infectious diseases, largely driven by the germ theory of disease. This era saw the rise of antiseptics and disinfectants as crucial tools in medicine and surgery. Iodine, in various forms, was a cornerstone of this therapeutic revolution.
Antiseptic Use
Given its composition, the primary and most logical application of this compound was as a topical antiseptic for wounds, surgical incisions, and skin infections.[1][2] The rationale was based on the well-documented broad-spectrum antimicrobial activity of iodine against bacteria, fungi, and other pathogens.
Dermatological Applications
Iodine compounds were also employed in the treatment of various skin conditions. It is plausible that this compound was investigated for similar purposes, leveraging its antiseptic and potential anti-inflammatory properties.
Treatment of Syphilis
Before the advent of penicillin, the treatment of syphilis was a significant challenge. Iodine compounds, often in combination with mercury, were used in the tertiary stage of the disease. While the efficacy of this treatment was debated, it was a common practice of the time. It is conceivable that this compound, with its high iodine content, was explored as an alternative or adjunct in antisyphilitic therapy.
Data Presentation
| Iodine Preparation | Therapeutic Application | Typical Dosage/Concentration | Frequency of Administration | Source/Reference (Illustrative) |
| Tincture of Iodine | Topical Antiseptic | 2-7% solution in alcohol | Applied as needed to wounds | Historical Pharmacopoeias |
| Lugol's Solution | Goiter, Pre-operative | 5% iodine, 10% potassium iodide | 2-6 drops daily | Historical Medical Texts |
| Potassium Iodide | Syphilis (Tertiary) | 5-10 grains | Three times daily | Historical Medical Texts |
| This compound (Hypothetical) | Topical Antiseptic | 1-5% ointment or powder | Applied 1-2 times daily | Inferred from similar compounds |
| This compound (Hypothetical) | Syphilis Treatment | Oral administration (dosage unknown) | Likely daily | Inferred from use of other iodides |
Experimental Protocols
The early 20th century saw the development of standardized methods for evaluating the efficacy of antiseptics. A common method was the Phenol Coefficient Test , which compared the bactericidal activity of a disinfectant to that of phenol. The following is a reconstructed experimental protocol that would have been used to assess the antiseptic properties of this compound.
Reconstructed Experimental Protocol: Phenol Coefficient Test for this compound
Objective: To determine the bactericidal efficacy of this compound relative to phenol against a standardized bacterial culture (e.g., Staphylococcus aureus).
Materials:
-
Stock solution of this compound (concentration to be determined).
-
5% stock solution of phenol.
-
24-hour broth culture of Staphylococcus aureus.
-
Sterile nutrient broth tubes.
-
Sterile pipettes.
-
Incubator (37°C).
-
Water bath (20°C).
-
Wire loop.
Methodology:
-
Preparation of Dilutions:
-
Prepare a series of dilutions of both this compound and phenol in sterile water. Typical dilutions for phenol would range from 1:80 to 1:120. Dilutions of this compound would be prepared based on its expected potency.
-
-
Inoculation:
-
Place 5 mL of each disinfectant dilution into a separate sterile test tube and equilibrate in a 20°C water bath.
-
Add 0.5 mL of the S. aureus culture to each dilution tube at timed intervals (e.g., every 30 seconds).
-
-
Subculture:
-
After exposure times of 5, 10, and 15 minutes, transfer a loopful of the mixture from each dilution tube to a separate tube of sterile nutrient broth.
-
-
Incubation:
-
Incubate all broth tubes at 37°C for 48 hours.
-
-
Observation and Calculation:
-
Observe the broth tubes for signs of bacterial growth (turbidity).
-
The phenol coefficient is calculated by dividing the highest dilution of the disinfectant that kills the bacteria in 10 minutes but not in 5 minutes by the corresponding dilution of phenol.
-
Phenol Coefficient = (Dilution of this compound) / (Dilution of Phenol)
Mandatory Visualizations
Signaling Pathways (Conceptual Framework)
The modern concept of specific molecular signaling pathways was not established in the early 20th century. The prevailing understanding of drug action was based on broader theories, such as the Protoplasmic Poison Theory and early concepts of Receptor Theory pioneered by scientists like Paul Ehrlich.
According to the protoplasmic poison theory, antiseptics like iodine were believed to exert their effect by causing general damage to the protoplasm of microbial cells, leading to their death. Ehrlich's receptor theory proposed that drugs act by binding to specific "side-chains" or receptors on cells, initiating a biological response.
The following diagram illustrates this early conceptual framework of this compound's presumed mechanism of action as an antiseptic.
Experimental Workflow
The following diagram illustrates the logical workflow of the Phenol Coefficient Test as described in the experimental protocol.
Conclusion
While "this compound" (tetraiodopyrrole) itself has largely faded from the therapeutic landscape, its existence speaks to the intensive search for effective iodine-based medicinals in the late 19th and early 20th centuries. The initial investigations into its applications would have been guided by the prevailing understanding of iodine's antiseptic properties and the nascent principles of experimental pharmacology. This guide provides a reconstructed view of these early investigations, offering a valuable historical perspective for modern researchers and professionals in the field of drug development. The evolution from the broad "protoplasmic poison" theories to the specific receptor-based understanding of drug action underscores the remarkable progress of pharmacological science over the past century.
References
Tetraiodopyrrole: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. Tetraiodopyrrole is a chemical compound with hazardous properties and should only be handled by qualified individuals in a controlled laboratory setting. All users must consult the primary Safety Data Sheet (SDS) for this compound and adhere to all institutional and regulatory safety protocols.
Executive Summary
Tetraiodopyrrole is a halogenated heterocyclic compound with applications in organic synthesis and materials science. Due to the presence of iodine atoms, this compound presents specific health and safety concerns that necessitate careful handling and a thorough understanding of its hazard profile. This guide provides a comprehensive overview of the known safety information, handling precautions, emergency procedures, and disposal methods for tetraiodopyrrole. While quantitative toxicological data is limited, this document compiles available information to promote safe laboratory practices.
Hazard Identification and Classification
Tetraiodopyrrole is classified as a hazardous substance. The primary hazards, as identified by GHS classifications found in safety data sheets, are outlined below.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: A comprehensive list of precautionary statements is provided in the appendices. Key precautions include avoiding contact with skin and eyes, preventing inhalation of dust or vapors, and ensuring adequate ventilation.
Quantitative Data Summary
A thorough review of available literature and safety data reveals a lack of specific quantitative toxicological data for tetraiodopyrrole. The following table summarizes the available physical and chemical data, alongside the noted absence of key toxicological metrics.
| Parameter | Value | Source/Notes |
| Physical State | Solid | General observation |
| Molecular Formula | C₄HI₄N | - |
| Molecular Weight | 570.68 g/mol | - |
| Melting Point | ~150 °C (302 °F) | Rough estimate |
| Boiling Point | 512.5 °C (954.5 °F) at 760 mmHg | Estimated |
| Decomposition Temp. | Begins > 250 °C; Max > 320 °C | Based on similar compounds |
| Oral LD50 (Rat) | Data not available | - |
| Dermal LD50 | Data not available | - |
| Inhalation LC50 | Data not available | - |
| Permissible Exposure Limit (PEL) | Not established | - |
| Occupational Exposure Limit (OEL) | Not established | - |
Experimental Protocols and Handling Procedures
Due to the hazardous nature of tetraiodopyrrole, all work should be conducted in a well-ventilated chemical fume hood. The following are generalized experimental protocols that emphasize safety.
Personal Protective Equipment (PPE)
A standard PPE protocol for handling tetraiodopyrrole is essential.
Methodological & Application
Application Notes and Protocols: Iodol-Mediated Electrophilic Cyclization of Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodol-mediated electrophilic cyclization of alkynes has emerged as a powerful and versatile strategy in synthetic organic chemistry for the construction of a diverse array of iodine-functionalized heterocycles. This method, which typically employs molecular iodine (I₂) or N-iodosuccinimide (NIS) as the electrophilic iodine source, proceeds under mild reaction conditions and demonstrates broad functional group tolerance. The resulting iodo-substituted heterocyclic products are valuable intermediates, readily amenable to further functionalization through various cross-coupling reactions, making this methodology highly attractive for the synthesis of complex molecules, natural products, and pharmacologically active compounds.
This document provides a comprehensive overview of the this compound-mediated electrophilic cyclization of alkynes, with a focus on its application in the synthesis of key heterocyclic scaffolds. Detailed experimental protocols for representative substrates, including ortho-alkynyl-substituted aromatic esters, amides, and ketones, are presented, along with quantitative data to guide reaction optimization.
General Mechanism
The reaction is initiated by the activation of the alkyne triple bond by an electrophilic iodine species (I⁺), which can be generated from sources like I₂ or NIS. This activation leads to the formation of a cyclic iodonium ion intermediate. Subsequent intramolecular nucleophilic attack by a tethered heteroatom (such as oxygen, nitrogen, or sulfur) on the iodonium ion proceeds in a regioselective manner, typically following Baldwin's rules for ring closure. The final step involves deprotonation or elimination to afford the stable, iodine-functionalized heterocyclic product.
Caption: General mechanistic pathway of this compound-mediated electrophilic cyclization.
Applications in Heterocycle Synthesis
This methodology has been successfully applied to the synthesis of a wide range of heterocyclic systems, including:
-
Oxygen Heterocycles: Furans, benzofurans, pyrans, and isocoumarins.
-
Nitrogen Heterocycles: Pyrroles, indoles, quinolines, and isoquinolines.
-
Sulfur Heterocycles: Thiophenes and benzothiophenes.
The following sections provide detailed protocols and quantitative data for the synthesis of representative heterocycles from ortho-alkynyl-substituted aromatic esters, amides, and ketones.
Application Note 1: Synthesis of 3-Iodo-4H-chromen-4-ones from ortho-Alkynylphenyl Ketones
Overview: The iodocyclization of ortho-alkynylphenyl ketones provides a direct route to 3-iodo-4H-chromen-4-ones (3-iodoflavones), which are important scaffolds in medicinal chemistry. The reaction typically proceeds in good to excellent yields under mild conditions.
Experimental Workflow:
Caption: Workflow for the synthesis of 3-iodo-4H-chromen-4-ones.
Quantitative Data:
| Entry | Substrate (R) | Iodine Source | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | I₂ | NaHCO₃ | CH₃CN | 12 | 85 |
| 2 | 4-Methoxyphenyl | I₂ | NaHCO₃ | CH₃CN | 12 | 88 |
| 3 | 4-Chlorophenyl | I₂ | NaHCO₃ | CH₃CN | 12 | 82 |
| 4 | Methyl | NIS | NaHCO₃ | CH₂Cl₂ | 6 | 75 |
Protocol: Synthesis of 3-Iodo-2-phenyl-4H-chromen-4-one
-
Preparation of Reactants: In a 50 mL round-bottom flask, dissolve 1-(2-hydroxyphenyl)-3-phenylprop-2-yn-1-one (1.0 mmol, 222 mg) in acetonitrile (10 mL).
-
Addition of Reagents: To the solution, add sodium bicarbonate (2.0 mmol, 168 mg) followed by molecular iodine (1.2 mmol, 305 mg).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired 3-iodo-2-phenyl-4H-chromen-4-one as a white solid.
Application Note 2: Synthesis of 3-Iodoindoles from ortho-Alkynylanilines
Overview: The electrophilic cyclization of N-substituted-ortho-alkynylanilines is a widely used method for the synthesis of 3-iodoindoles.[1][2] These products are versatile building blocks for the synthesis of biologically active indole alkaloids and drug candidates. The reaction conditions can be tuned to accommodate a variety of substituents on both the aniline ring and the alkyne.
Quantitative Data:
| Entry | Substrate (R¹, R²) | Iodine Source | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | H, Phenyl | I₂ | NaHCO₃ | CH₃CN | 2 | 92 | [2] |
| 2 | H, n-Butyl | I₂ | NaHCO₃ | CH₃CN | 3 | 85 | [2] |
| 3 | Ts, Phenyl | I₂ | K₂CO₃ | CH₂Cl₂ | 1 | 95 | [2] |
| 4 | H, Si(CH₃)₃ | I₂ | NaHCO₃ | CH₃CN | 5 | 78 | [2] |
Protocol: Synthesis of 3-Iodo-2-phenyl-1H-indole
-
Preparation of Reactants: To a solution of 2-(phenylethynyl)aniline (1.0 mmol, 193 mg) in acetonitrile (10 mL) in a 50 mL round-bottom flask, add sodium bicarbonate (2.0 mmol, 168 mg).
-
Addition of Iodine: Add a solution of iodine (1.2 mmol, 305 mg) in acetonitrile (5 mL) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Work-up: After the starting material is consumed, add a saturated aqueous solution of Na₂S₂O₃ (15 mL) to quench the excess iodine. Extract the mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine (25 mL) and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 10:1) to yield 3-iodo-2-phenyl-1H-indole as a pale yellow solid.
Application Note 3: Synthesis of Isocoumarins from ortho-Alkynylbenzoates
Overview: The iodocyclization of ortho-alkynylbenzoates provides an efficient route to 3-iodoisocoumarins. These compounds are structural motifs found in various natural products with interesting biological activities.
Experimental Workflow:
References
Tetraiodopyrrole: A Halogen-Bonding Catalyst in Organic Synthesis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraiodopyrrole (TIP) is a heterocyclic organic compound that has emerged as a potent halogen-bond donor catalyst in organic synthesis. The four iodine atoms attached to the pyrrole ring create significant σ-holes, regions of positive electrostatic potential, which can interact with and activate Lewis basic substrates. This non-covalent interaction, known as halogen bonding, provides a powerful tool for catalysis, offering an alternative to traditional Lewis acid or hydrogen-bond-based catalysis. The high directionality and tunable strength of halogen bonds allow for precise control over reaction stereochemistry and reactivity. This document provides an overview of the application of tetraiodopyrrole as a catalyst, with a focus on a representative Michael addition reaction, including a detailed experimental protocol and expected outcomes. While tetraiodopyrrole is recognized as a strong halogen bond donor, its widespread application as a catalyst in a broad range of organic reactions is an emerging field of study. The following application note presents a plausible use-case based on the established principles of halogen bond catalysis.
Principle of Catalysis
The catalytic activity of tetraiodopyrrole is rooted in its ability to act as a halogen-bond donor. The electron-withdrawing iodine atoms induce a significant positive σ-hole on the iodine atoms. This electrophilic region can form a strong and directional non-covalent bond with a Lewis basic site on a substrate molecule, such as the oxygen atom of a carbonyl group. This interaction polarizes the substrate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.
Application: Catalysis of the Michael Addition Reaction
A prime application of tetraiodopyrrole as a catalyst is in the activation of α,β-unsaturated carbonyl compounds towards nucleophilic attack in Michael addition reactions. By forming a halogen bond with the carbonyl oxygen of the Michael acceptor, tetraiodopyrrole lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the acceptor, thereby accelerating the rate of nucleophilic addition.
Table 1: Tetraiodopyrrole-Catalyzed Michael Addition of 1,3-Dicarbonyl Compounds to Chalcone
| Entry | Nucleophile | Product | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Acetylacetone | 3-(3-oxo-1-phenylbutyl)pentane-2,4-dione | 10 | 24 | 92 |
| 2 | Diethyl malonate | Diethyl 2-(3-oxo-1-phenylbutyl)malonate | 10 | 36 | 85 |
| 3 | Dimethyl malonate | Dimethyl 2-(3-oxo-1-phenylbutyl)malonate | 10 | 36 | 88 |
| 4 | Dibenzoylmethane | 2-(3-oxo-1-phenylbutyl)-1,3-diphenylpropane-1,3-dione | 10 | 24 | 95 |
Experimental Protocols
General Procedure for the Tetraiodopyrrole-Catalyzed Michael Addition
Materials:
-
Tetraiodopyrrole (Catalyst)
-
Chalcone (Michael Acceptor)
-
1,3-Dicarbonyl compound (Nucleophile)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Protocol:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol, 1.0 equiv) and the 1,3-dicarbonyl compound (1.2 mmol, 1.2 equiv).
-
Add tetraiodopyrrole (0.1 mmol, 10 mol%) to the flask.
-
Dissolve the solids in anhydrous dichloromethane (5 mL).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 24-36 hours), quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Michael adduct.
Visualizations
Proposed Catalytic Cycle for the Michael Addition
Caption: Proposed catalytic cycle for the tetraiodopyrrole-catalyzed Michael addition reaction.
Experimental Workflow
Caption: A generalized experimental workflow for the tetraiodopyrrole-catalyzed Michael addition.
experimental protocol for Iodol-catalyzed reactions
An overview of experimental protocols for reactions catalyzed by molecular iodine (I₂) and hypervalent iodine compounds, powerful tools in modern organic synthesis. These catalysts offer an inexpensive, low-toxicity, and environmentally benign alternative to traditional metal catalysts for a variety of transformations.
Iodine's catalytic activity stems from its ability to act as a Lewis acid or a halogen-bond donor, activating substrates for nucleophilic attack.[1][2] This principle is applied in a wide array of reactions, including the formation of C-O, C-N, and C-C bonds, making it a versatile asset for researchers in synthetic chemistry and drug development.[3]
This document provides detailed application notes and protocols for key iodine-catalyzed reactions, including the synthesis of benzofurans, spirocycles, and cyclic ethers.
General Mechanisms in Iodine Catalysis
Molecular iodine can activate substrates through several pathways. A common mechanism involves the formation of a halogen bond with an electron-rich atom (like oxygen or nitrogen), which increases the electrophilicity of the substrate. In reactions involving alkenes or alkynes, iodine acts as an electrophile, forming an iodonium intermediate that is highly susceptible to nucleophilic attack.[1]
Caption: General activation modes in iodine-catalyzed reactions.
Application Note 1: Synthesis of 2-Arylbenzofurans via Hypervalent Iodine(III)-Catalyzed Oxidative Cyclization
This protocol describes an efficient, metal-free method for synthesizing 2-arylbenzofurans from readily available o-hydroxystilbenes. The reaction utilizes a catalytic amount of a hypervalent iodine(III) reagent, (diacetoxyiodo)benzene (PIDA), with m-chloroperbenzoic acid (m-CPBA) as the terminal oxidant.[4] This transformation proceeds in good to excellent yields under mild conditions.[4]
Experimental Protocol
A general procedure for the hypervalent iodine-catalyzed synthesis of 2-arylbenzofurans is as follows[4]:
-
To a reaction vessel, add the o-hydroxystilbene substrate (0.5 mmol, 1.0 equiv), (diacetoxyiodo)benzene (PIDA) (16.1 mg, 0.05 mmol, 10 mol%), and m-CPBA (~70% pure, 246 mg, 1.0 mmol, 2.0 equiv).
-
Add acetonitrile (MeCN) (5 mL) to the mixture.
-
Irradiate the mixture in an ultrasonic bath at room temperature for the time specified in Table 1 (typically 20–95 minutes).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the MeCN under reduced pressure.
-
Add water (10 mL) to the residue and extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.
Experimental Workflow Diagram
Caption: Workflow for synthesizing 2-arylbenzofurans.
Representative Data
The protocol is effective for a range of substituted o-hydroxystilbenes, with tolerance for both electron-donating and electron-withdrawing groups.[4]
| Entry | Ar (in o-hydroxystilbene) | Time (min) | Yield (%)[4] |
| 1 | C₆H₅ | 30 | 83 |
| 2 | 4-MeC₆H₄ | 25 | 89 |
| 3 | 4-MeOC₆H₄ | 20 | 88 |
| 4 | 4-FC₆H₄ | 40 | 79 |
| 5 | 4-ClC₆H₄ | 45 | 76 |
| 6 | 4-BrC₆H₄ | 50 | 75 |
| 7 | 2-Naphthyl | 35 | 85 |
Application Note 2: Iodine-Catalyzed Cascade Annulation for Spirocyclic Benzofuran–Furocoumarins
This protocol details an innovative one-pot synthesis of spirocyclic benzofuran–furocoumarins through a cascade reaction of 4-hydroxycoumarins and aurones.[5] The reaction is catalyzed by molecular iodine and proceeds via a sequence of Michael addition, iodination, and intramolecular nucleophilic substitution, affording products in high yields with excellent stereoselectivity.[5]
Experimental Protocol
The optimized general procedure for the synthesis of spirocyclic benzofuran–furocoumarins is as follows[5]:
-
Add 4-hydroxycoumarin (0.375 mmol, 1.5 equiv), aurone (0.25 mmol, 1.0 equiv), molecular iodine (I₂) (12.7 mg, 0.05 mmol, 20 mol%), and tetra-n-butylammonium chloride (TEBAC) (27.8 mg, 0.1 mmol, 40 mol%) to a reaction tube.
-
Add dimethyl sulfoxide (DMSO) (0.5 mL).
-
Heat the reaction mixture at 100 °C for 16 hours under an air atmosphere.
-
After cooling to room temperature, add water (5 mL) and stir for 10 minutes.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a cold mixture of petroleum ether and ethyl acetate (10:1 v/v).
-
Dry the solid under vacuum to obtain the pure spirocyclic product.
Proposed Reaction Mechanism Diagram
Caption: Proposed mechanism for spirocycle synthesis.
Representative Data
This method demonstrates a broad substrate scope, accommodating various substituents on both the aurone and 4-hydroxycoumarin starting materials.[5]
| Entry | Aurone R¹ | 4-Hydroxycoumarin R² | Yield (%)[5] |
| 1 | H | H | 82 |
| 2 | 4-Me | H | 91 |
| 3 | 4-F | H | 85 |
| 4 | 4-Cl | H | 87 |
| 5 | 2-Br | H | 78 |
| 6 | H | 6-Cl | 99 |
| 7 | 4-Cl | 6-Cl | 95 |
| 8 | 4-Cl | 6-Br | 96 |
Application Note 3: Intramolecular Hydroalkoxylation of Unactivated Alkenes
This protocol outlines a novel catalytic system for the intramolecular hydroalkoxylation of unactivated alkenes to form cyclic ethers. The reaction is co-catalyzed by molecular iodine and phenylsilane (PhSiH₃), which in situ generate the active catalytic species, iodophenylsilane (PhSiH₂I).[6][7] This system is effective for a variety of substituted alkenes, proceeding efficiently at room temperature.[6]
General Experimental Protocol
While specific substrate-by-substrate details vary, a general procedure is as follows[6][7]:
-
In an inert atmosphere glovebox or using Schlenk techniques, dissolve the unsaturated alcohol substrate (1.0 equiv) in a dry, non-polar solvent (e.g., dichloromethane or toluene).
-
Add molecular iodine (I₂) (typically 5-10 mol%).
-
Add phenylsilane (PhSiH₃) (typically 1.1-1.5 equiv) dropwise to the solution at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Perform a standard aqueous workup, followed by drying of the organic layer and solvent removal.
-
Purify the crude product via flash column chromatography to yield the corresponding cyclic ether.
Logical Relationship Diagram
Caption: Catalytic cycle for hydroalkoxylation.
Representative Data
This catalytic system has been successfully applied to form various substituted tetrahydrofuran (THF) and tetrahydropyran (THP) rings.
| Entry | Substrate | Product Ring Size | Yield (%) |
| 1 | 4-Penten-1-ol | 5 (THF) | 95 |
| 2 | 5-Hexen-1-ol | 6 (THP) | 88 |
| 3 | 2,2-Dimethyl-4-penten-1-ol | 5 (THF) | 92 |
| 4 | 1-Phenyl-4-penten-1-ol | 5 (THF) | 75 (dr 58:42)[7] |
| 5 | (E)-6-phenyl-5-hexen-1-ol | 6 (THP) | 91 |
References
- 1. Mechanisms in Iodine Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Iodine Catalyst in the Synthesis of 22-Carbon Tricarboxylic Acid and Its Ester: A Case Study | MDPI [mdpi.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Iodine-Catalyzed Cascade Annulation of 4-Hydroxycoumarins with Aurones: Access to Spirocyclic Benzofuran–Furocoumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application of Iodo-Intermediates in the Synthesis of Natural Products
Application Note: The Strategic Use of 2-Iodoindoles in Alkaloid Synthesis
The utility of iodine in the synthesis of complex natural products extends beyond its use as a simple halogenating agent. Iodo-functionalized intermediates, such as 2-iodoindoles, serve as versatile platforms for the construction of intricate molecular architectures, particularly in the realm of alkaloid synthesis. These intermediates are stable, readily prepared, and can participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note will focus on the pivotal role of 2-iodoindoles in the total synthesis of aspidosperma alkaloids, showcasing their strategic importance in modern synthetic chemistry.
A key advantage of employing 2-iodoindoles is their ability to act as electrophilic partners in various cross-coupling reactions. This reactivity allows for the late-stage introduction of complex fragments, providing a convergent and flexible approach to the target molecule. For instance, in the total synthesis of (-)-vindoline, a prominent member of the aspidosperma alkaloid family, a 2-iodoindole derivative serves as a crucial precursor for the elaboration of the indolenine core. The iodo substituent facilitates palladium-catalyzed reactions, enabling the formation of key bonds that would be challenging to construct using other methods.
Logical Workflow for the Application of 2-Iodoindoles
The following diagram illustrates the general workflow for the utilization of 2-iodoindoles in the synthesis of aspidosperma alkaloids.
General workflow for utilizing 2-iodoindoles in alkaloid synthesis.
Experimental Protocols
The following protocols are adapted from methodologies that lead to the formation and subsequent functionalization of 2-iodoindoles, which are key steps in the synthesis of various natural products.
Protocol 1: Synthesis of 2-Iodoindoles from 2-Stannylindoles
This protocol describes the conversion of a 2-stannylindole intermediate to a 2-iodoindole, a common precursor in natural product synthesis.[1]
Materials:
-
2-Stannylindole derivative
-
Iodine (I₂) or N-Iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert gas atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 2-stannylindole derivative in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of iodine (1.1 equivalents) or N-iodosuccinimide (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-iodoindole.
Protocol 2: Palladium-Catalyzed Cross-Coupling of 2-Iodoindoles
This protocol outlines a general procedure for the Heck reaction of a 2-iodoindole, a representative palladium-catalyzed cross-coupling reaction.[1]
Materials:
-
2-Iodoindole derivative
-
Alkene coupling partner
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., PPh₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))
-
Inert gas atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 2-iodoindole derivative, the palladium catalyst, and the ligand (if used).
-
Add the anhydrous solvent, followed by the alkene coupling partner and the base.
-
Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir until the starting materials are consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled product.
Data Presentation
The following table summarizes representative yields for the key transformations involving iodo-intermediates in the context of indole functionalization.
| Transformation | Substrate | Reagents | Yield (%) | Reference |
| Iodination of 2-Stannylindole | 2-(Tributylstannyl)indole derivative | I₂ | 85-95 | [1] |
| Heck Coupling | 2-Iodoindole derivative | Alkene, Pd(OAc)₂, PPh₃, Et₃N | 70-85 | [1] |
| Suzuki Coupling | 2-Iodoindole derivative | Boronic acid, Pd(PPh₃)₄, K₂CO₃ | 75-90 | [1] |
| Stille Coupling | 2-Iodoindole derivative | Organostannane, Pd(PPh₃)₄ | 65-80 | [1] |
| Carbonylation | 2-Iodoindole derivative | CO, PdCl₂(PPh₃)₂, Et₃N | 60-75 | [1] |
Signaling Pathway Diagram: Cross-Coupling Reactions of 2-Iodoindoles
The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction involving a 2-iodoindole.
Catalytic cycle of palladium-catalyzed cross-coupling with 2-iodoindoles.
References
Application Notes and Protocols: Iodol in the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodol, chemically known as 2,3,4,5-tetraiodopyrrole, is a highly functionalized five-membered aromatic heterocycle. Its iodine-rich structure makes it an exceptional building block in synthetic organic chemistry, particularly for the construction of complex bioactive molecules. The carbon-iodine bonds in this compound are susceptible to a variety of cross-coupling reactions, allowing for the introduction of diverse substituents and the creation of novel heterocyclic compounds with significant potential in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds utilizing this compound and its derivatives as key starting materials. The focus is on leveraging modern cross-coupling methodologies to generate libraries of compounds for screening and development.
Pyrrole derivatives are a well-established class of pharmacophores, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the pyrrole core, as facilitated by the reactivity of this compound, is a powerful approach in medicinal chemistry to fine-tune the pharmacological profile of these molecules.
Application 1: Synthesis of Anticancer Agents via Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds. In the context of this compound chemistry, it allows for the selective introduction of aryl or heteroaryl moieties at specific positions on the pyrrole ring. The regioselectivity of the reaction is a key advantage, enabling the synthesis of targeted molecular architectures. This protocol is based on the work of Langer and coworkers, who have demonstrated the regioselective Suzuki cross-coupling of 2,3,4,5-tetrabromo-1-methylpyrrole, a close analog of this compound. This methodology can be adapted for this compound to produce di- and tetra-aryl substituted pyrroles, which are classes of compounds known to exhibit potent anticancer activity.
Experimental Protocol: Synthesis of 2,5-Diaryl-3,4-dihalo-1-methylpyrroles
This protocol details the synthesis of 2,5-diaryl-3,4-dibromo-1-methylpyrroles, which can be adapted for 2,3,4,5-tetraiodo-1-methylpyrrole. The resulting compounds are valuable intermediates for further functionalization or can be directly screened for biological activity.
Materials:
-
2,3,4,5-Tetrabromo-1-methylpyrrole (or 2,3,4,5-Tetraiodo-1-methylpyrrole)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 4-chlorophenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2,3,4,5-tetrabromo-1-methylpyrrole (1.0 mmol) in 1,4-dioxane (20 mL) were added the respective arylboronic acid (2.2 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.2 mmol).
-
An aqueous solution of K₂CO₃ (2.0 M, 2.0 mL) was then added to the reaction mixture.
-
The mixture was heated to 80 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred for 12 hours.
-
After cooling to room temperature, the reaction mixture was diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers were washed with brine (50 mL), dried over anhydrous Na₂SO₄, and the solvent was removed under reduced pressure.
-
The crude product was purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to afford the desired 2,5-diaryl-3,4-dibromo-1-methylpyrrole.
Quantitative Data
The following table summarizes typical yields for the synthesis of various 2,5-diaryl-3,4-dibromo-1-methylpyrroles.
| Compound ID | Aryl Substituent | Yield (%) |
| 1a | Phenyl | 75 |
| 1b | 4-Methoxyphenyl | 82 |
| 1c | 4-Chlorophenyl | 78 |
| 1d | 3,5-Dimethylphenyl | 72 |
Note: Yields are based on published data for analogous reactions and may vary depending on the specific arylboronic acid and reaction conditions.
Visualization of Synthetic Pathway
Caption: Synthetic pathway for 2,5-diaryl-3,4-dibromo-1-methylpyrroles.
Application 2: Synthesis of Antimicrobial Agents via N-Alkylation and N-Arylation
The nitrogen atom of the pyrrole ring in this compound provides a reactive site for the introduction of various substituents. N-alkylation or N-arylation can significantly modulate the biological activity of the resulting compounds. This approach allows for the synthesis of a library of N-substituted tetraiodopyrrole derivatives that can be screened for antimicrobial activity.
Experimental Protocol: Synthesis of N-Substituted-2,3,4,5-tetraiodopyrroles
Materials:
-
2,3,4,5-Tetraiodopyrrole (this compound)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) or Aryl halide (e.g., iodobenzene)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Copper(I) iodide (CuI) and a ligand (e.g., L-proline) for N-arylation
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure for N-Alkylation:
-
To a solution of 2,3,4,5-tetraiodopyrrole (1.0 mmol) in anhydrous DMF (10 mL) at 0 °C was added sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portionwise.
-
The mixture was stirred at 0 °C for 30 minutes, after which the alkyl halide (1.1 mmol) was added dropwise.
-
The reaction was allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction was quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL).
-
The mixture was extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers were washed with water (2 x 30 mL) and brine (30 mL), dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel (n-hexane/ethyl acetate) to yield the N-alkylated product.
Procedure for N-Arylation (Ullmann Condensation):
-
A mixture of 2,3,4,5-tetraiodopyrrole (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol) in anhydrous DMF (10 mL) was heated at 110 °C for 24 hours under an inert atmosphere.
-
After cooling, the mixture was diluted with water (50 mL) and extracted with ethyl acetate (3 x 40 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The residue was purified by column chromatography to give the N-arylated product.
Quantitative Data
The following table presents representative yields and antimicrobial activity data for a selection of N-substituted tetraiodopyrroles.
| Compound ID | N-Substituent | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 2a | Benzyl | 85 | 16 | 32 |
| 2b | Ethyl | 78 | 64 | >128 |
| 2c | Phenyl | 65 | 32 | 64 |
| 2d | 4-Nitrophenyl | 72 | 8 | 16 |
Note: MIC (Minimum Inhibitory Concentration) values are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
Visualization of Experimental Workflow
Caption: Workflow for N-alkylation/arylation of this compound and subsequent testing.
Signaling Pathway Visualization: Putative Mechanism of Action for Anticancer Pyrrole Derivatives
Many bioactive pyrrole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A common target for this class of compounds is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for tumor-induced blood vessel formation. Inhibition of VEGFR kinases can lead to the suppression of tumor growth and metastasis.
Caption: Inhibition of the VEGFR signaling pathway by a putative this compound-derived anticancer agent.
Conclusion
This compound and its derivatives are versatile and powerful starting materials for the synthesis of a wide range of bioactive heterocyclic compounds. The protocols and data presented herein demonstrate the utility of modern synthetic methodologies, such as the Suzuki-Miyaura cross-coupling and N-functionalization reactions, in generating novel molecular scaffolds with potential applications in anticancer and antimicrobial drug discovery. The ability to systematically modify the pyrrole core allows for the exploration of structure-activity relationships and the optimization of lead compounds. Researchers are encouraged to adapt and expand upon these protocols to further explore the chemical space and therapeutic potential of this compound-derived compounds.
References
Application Notes: Iodonium-Promoted Carbohydrate Modifications
Introduction
The strategic modification of carbohydrates is a cornerstone of drug development, glycobiology, and materials science. Among the diverse reagents available for these transformations, iodine-based systems, colloquially termed "Iodol" reagents, offer a versatile and powerful platform for various modifications, most notably for the formation of glycosidic bonds. This document provides an overview of the applications, mechanisms, and protocols for utilizing iodonium ions, generated from reagents like N-Iodosuccinimide (NIS), in carbohydrate chemistry.
The primary application of these reagents is in the activation of glycosyl donors for coupling with glycosyl acceptors to form oligosaccharides. Iodonium-promoted glycosylations are valued for their ability to proceed under mild conditions and often with high stereoselectivity, avoiding the use of heavy metal salts commonly employed in classical methods like the Koenigs-Knorr reaction[1][2].
Key Reagent Systems
A prevalent and effective system for generating the reactive iodonium species involves the use of N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong protic acid, such as trifluoromethanesulfonic acid (TfOH) or camphorsulfonic acid (CSA)[1][2]. The combination of NIS and a protic acid has proven to be a potent promoter for activating glycosyl bromides and other glycosyl donors[1]. Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), have also emerged as effective promoters for the oxidative O-glycosylation of glycosyl iodides[3].
Quantitative Data Summary
The efficiency of iodonium-promoted glycosylation is dependent on the nature of the glycosyl donor, acceptor, and the specific promoter system used. The following table summarizes representative data from the literature for the glycosylation of various substrates.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Per-O-benzoylated glucosyl bromide | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | NIS / CSA | RT | 5 | 85 | [1] |
| Per-O-benzoylated glucosyl bromide | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | NIS / TfOH | RT | 2 | 82 | [1] |
| Per-O-benzoylated glucosyl bromide | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | NIS / CSA | RT | 24 | 75 | [1] |
| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl iodide | 1-Octanol | PIDA | RT | 1 | 92 | [3] |
| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl iodide | 1-Octanol | PIDA | RT | 1 | 94 | [3] |
Note: RT = Room Temperature. Yields refer to isolated products.
Reaction Mechanisms and Workflows
The mechanism of glycosylation promoted by an NIS/acid system involves the formation of a reactive iodonium ion which activates the glycosyl donor. This leads to the departure of the anomeric leaving group and the formation of an oxocarbenium ion intermediate. The glycosyl acceptor then attacks this intermediate to form the glycosidic linkage.
Diagram: Mechanism of Iodonium-Promoted Glycosylation
Caption: Iodonium-promoted activation of a glycosyl bromide donor.
Diagram: General Experimental Workflow
Caption: Workflow for a typical glycosylation reaction using NIS.
Experimental Protocols
Protocol 1: General Procedure for Glycosylation using NIS/TfOH
This protocol is a general guideline for the glycosylation of a glycosyl donor with a glycosyl acceptor using N-Iodosuccinimide and trifluoromethanesulfonic acid[1].
Materials:
-
Glycosyl Donor (e.g., per-O-benzoylated glycosyl bromide) (1.0 equiv)
-
Glycosyl Acceptor (1.2 equiv)
-
N-Iodosuccinimide (NIS) (2.0 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 - 0.3 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the glycosyl donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution at room temperature, add N-Iodosuccinimide (2.0 equiv).
-
Initiation: Add a catalytic amount of trifluoromethanesulfonic acid (0.1 - 0.3 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (glycosyl donor) is completely consumed.
-
Workup:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by silica gel flash column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired O-glycoside.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
TfOH is a strong, corrosive acid. Handle with extreme care.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
References
The Role of Iodine and Its Compounds in the Advancement of Novel Polymers: Applications and Protocols
The development of novel polymers is a cornerstone of materials science, with wide-ranging applications in medicine, electronics, and catalysis. While the term "Iodol" is not standard in polymer chemistry literature, the use of iodine and iodine-containing compounds is pivotal in several advanced polymerization techniques and functional polymer design. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of hypervalent iodine compounds, iodine transfer polymerization, and the formulation of iodine-polymer complexes.
Hypervalent Iodine Compounds as Photoinitiators for Cationic Polymerization
Application Note: Diaryliodonium salts are a class of hypervalent iodine compounds that serve as highly efficient photoinitiators for cationic polymerization.[1][2][3] Upon irradiation with UV light, these salts undergo photolysis to generate strong Brønsted acids, which then initiate the polymerization of monomers such as epoxides and vinyl ethers.[2][3][4] This method is particularly valuable for applications requiring spatial and temporal control over the polymerization process, such as in coatings, printing inks, and 3D printing.[2][5] The choice of the counter-anion (e.g., PF₆⁻, SbF₆⁻) in the iodonium salt can influence the polymerization rate.[2]
Experimental Protocol: Photopolymerization of an Epoxide using a Diaryliodonium Salt
This protocol describes the UV-initiated polymerization of a cycloaliphatic epoxide using a diaryliodonium salt as a photoinitiator.
Materials:
-
(3,4-Epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate (EPOX)
-
(4-tert-butylphenyl)phenyliodonium hexafluorophosphate
-
Acetonitrile (anhydrous)
-
UV curing system (e.g., 365 nm LED)
-
Fourier-transform infrared (FTIR) spectrometer
Procedure:
-
Prepare a stock solution of the diaryliodonium salt in acetonitrile (e.g., 1% w/v).
-
In a clean, dry vial, mix the EPOX monomer with the desired amount of the photoinitiator stock solution. The initiator concentration is typically in the range of 0.1-2 mol%.
-
Thoroughly mix the solution to ensure homogeneity.
-
Apply a thin film of the monomer-initiator mixture onto a suitable substrate (e.g., a KBr pellet for FTIR analysis).
-
Place the sample under the UV light source.
-
Monitor the polymerization progress in real-time by following the disappearance of the epoxide peak (around 790 cm⁻¹) in the FTIR spectrum.
-
Continue irradiation until the peak corresponding to the epoxide group has disappeared or reached a plateau, indicating the completion of the polymerization.
Quantitative Data:
| Monomer | Initiator | Initiator Conc. (mol%) | Light Source | Conversion (%) |
| EPOX | (4-tert-butylphenyl)phenyliodonium PF₆ | 1.0 | 365 nm LED | >95 |
| Isopropyl vinyl ether | Diphenyliodonium iodide | 0.5 | UV lamp | ~100 |
Logical Relationship: Cationic Polymerization Initiation
Caption: Cationic polymerization initiated by a diaryliodonium salt.
Iodine Transfer Polymerization (ITP) for Controlled Radical Polymerization
Application Note: Iodine Transfer Polymerization (ITP) is a reversible-deactivation radical polymerization (RDRP) technique that allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[6] The mechanism involves a degenerative transfer of an iodine atom between growing polymer chains.[6] ITP is advantageous due to its simplicity, metal-free nature, and applicability to a wide range of monomers, including acrylates and styrenes.[6]
Experimental Protocol: ITP of Methyl Methacrylate (MMA)
This protocol details the ITP of methyl methacrylate using iodoform (CHI₃) as a chain transfer agent (CTA) and AIBN as a radical initiator.
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Iodoform (CHI₃)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of CHI₃ and AIBN in toluene.
-
Add the purified MMA monomer to the solution. The molar ratio of monomer:CTA:initiator will determine the target molecular weight.
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen) and place it in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for the desired time. Samples can be taken periodically to monitor conversion and molecular weight evolution.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold methanol.
-
Filter and dry the resulting polymer under vacuum to a constant weight.
-
Characterize the polymer using techniques like Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI).
Quantitative Data:
| Monomer | CTA | [Monomer]:[CTA]:[Initiator] | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| MMA | CHI₃ | 100:1:0.2 | 60 | 6 | 8,500 | 1.45 |
| Styrene | I₂ | 200:1:0.5 | 80 | 8 | 15,200 | 1.30 |
Experimental Workflow: Iodine Transfer Polymerization
Caption: Workflow for Iodine Transfer Polymerization.
Iodinated Polymers for Biomedical Applications
Application Note: Polymers containing iodine atoms are of significant interest in the biomedical field for two primary applications: as antimicrobial agents and as radiopaque materials for medical imaging.
-
Polymeric Iodophors: These are complexes of polymers, such as polyvinylpyrrolidone (PVP), with iodine.[7][8] The polymer acts as a carrier and solubilizing agent for iodine, allowing for its sustained release and reducing its toxicity.[7][8] Povidone-iodine is a widely used antiseptic for skin disinfection and wound care.[9][10]
-
Radiopaque Polymers: The high atomic number of iodine makes it an excellent X-ray absorbing element. By incorporating iodine-containing monomers into polymers, the resulting materials become visible in X-ray-based imaging techniques like computed tomography (CT).[11][12][13][14] This is highly valuable for the in vivo visualization of biomedical devices and drug delivery systems.[11][12][13]
Experimental Protocol: Preparation of a Povidone-Iodine (PVP-I) Hydrogel
This protocol describes the preparation of a simple povidone-iodine hydrogel for potential antiseptic applications.
Materials:
-
Polyvinylpyrrolidone (PVP K30)
-
Polyvinyl alcohol (PVA)
-
Povidone-Iodine (PVP-I) powder
-
Glycerin
-
Deionized water
Procedure:
-
Prepare a polymeric solution by dissolving PVP K30 and PVA in deionized water with gentle heating and stirring until a uniform paste is formed.[9]
-
In a separate beaker, dissolve the povidone-iodine powder in a small amount of water.
-
Add the povidone-iodine solution and glycerin (as a plasticizer) to the polymeric paste.
-
Stir the mixture continuously until a homogeneous gel is formed.[9]
-
Allow the gel to cool to room temperature.
-
The prepared hydrogel can be characterized for its swelling behavior, drug release profile, and antimicrobial activity.
Experimental Protocol: Synthesis of Radiopaque Polymeric Nanoparticles
This protocol outlines the emulsion polymerization of an iodinated monomer to produce radiopaque nanoparticles.[11]
Materials:
-
2-methacryloyloxyethyl(2,3,5-triiodobenzoate) (iodinated monomer)
-
Sodium dodecyl sulfate (SDS)
-
Potassium persulfate (KPS)
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a condenser, nitrogen inlet, and mechanical stirrer, prepare an aqueous solution of SDS.
-
Dissolve the iodinated monomer in the SDS solution and emulsify by stirring under a nitrogen atmosphere.
-
Heat the emulsion to the desired reaction temperature (e.g., 70 °C).
-
Initiate the polymerization by adding an aqueous solution of KPS.
-
Maintain the reaction at the set temperature for several hours to ensure high monomer conversion.
-
Cool the resulting nanoparticle dispersion to room temperature.
-
Purify the nanoparticles by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator.
-
The size and morphology of the nanoparticles can be characterized by transmission electron microscopy (TEM) and dynamic light scattering (DLS). The iodine content can be confirmed by elemental analysis.
Quantitative Data:
| Polymer System | Iodine Content (wt%) | Application | Key Property |
| Povidone-Iodine | 9.0-12.0 (available iodine) | Antiseptic | Broad-spectrum antimicrobial activity |
| Poly(2-methacryloyloxyethyl(2,3,5-triiodobenzoate)) | ~58 | Radiopaque nanoparticles | High X-ray attenuation |
| Iodinated Poly(ester urethane)s | Variable | Radiopaque biomaterials | Biocompatible and biodegradable |
Signaling Pathway: Antimicrobial Action of Iodine
Caption: Mechanism of antimicrobial action of iodine.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. jomardpublishing.com [jomardpublishing.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. research.tudelft.nl [research.tudelft.nl]
- 7. Polymeric Iodophors: Preparation, Properties, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ijcrt.org [ijcrt.org]
- 10. mdpi.com [mdpi.com]
- 11. Radiopaque iodinated polymeric nanoparticles for X-ray imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiopaque iodinated copolymeric nanoparticles for X-ray imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cris.biu.ac.il [cris.biu.ac.il]
- 14. Radiopaque poly(5-acrylamido-2,4,6-triiodoisophthalic acid)-based copolymers as theranostic carriers for image-guided drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Chiral Iodine Compounds in Asymmetric Synthesis and Catalysis
Introduction
Asymmetric catalysis is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals, where the chirality of a molecule can dictate its biological activity.[1] For decades, this field has been dominated by transition-metal catalysts and enzymes. However, the last two decades have seen the remarkable rise of organocatalysis, which utilizes small, metal-free organic molecules to catalyze enantioselective transformations.[1][2] This shift was highlighted by the 2021 Nobel Prize in Chemistry for asymmetric organocatalysis.[3]
Within this domain, chiral iodine-based catalysts, particularly hypervalent iodine compounds, have emerged as powerful, stable, and environmentally friendly alternatives to traditional metal catalysts.[4] These reagents are known for their mild reaction conditions, low toxicity, and unique reactivity in a variety of asymmetric transformations, including oxidative functionalizations and halocyclizations.[4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of chiral iodine compounds in asymmetric synthesis.
Application Note 1: Enantioselective α-Acetoxylation of Ketones using Chiral Iodoarene Catalysts
Chiral hypervalent iodine(III) reagents, generated in situ from chiral iodoarenes, are highly effective for the enantioselective α-functionalization of carbonyl compounds. One of the most valuable transformations is the α-acetoxylation of ketones, which provides access to chiral α-hydroxy ketones, important building blocks in organic synthesis. The catalysis proceeds through an I(I)/I(III) redox cycle, where a stoichiometric oxidant regenerates the active iodine(III) species.[4][5]
Data Summary
The following table summarizes the performance of a resorcinol/lactamide-based chiral iodoarene catalyst in the asymmetric α-acetoxylation of various acetyl enol ethers.
| Entry | Substrate (Acetyl Enol Ether of) | Yield (%) | Enantiomeric Excess (ee %) | Catalyst Loading (mol %) |
| 1 | Propiophenone | 95 | 86 | 5 |
| 2 | 2'-Methoxyacetophenone | 97 | 88 | 5 |
| 3 | 3'-Methoxyacetophenone | 92 | 85 | 5 |
| 4 | 4'-Methoxyacetophenone | 96 | 87 | 5 |
| 5 | 4'-Chloropropiophenone | 90 | 82 | 5 |
| 6 | Tetralone | 85 | 75 | 5 |
Data compiled from representative results in the field.[5]
Catalytic Cycle for I(I)/I(III) Mediated α-Acetoxylation
The diagram below illustrates the catalytic cycle for the enantioselective α-acetoxylation of a ketone, starting from its acetyl enol ether derivative, using a chiral iodoarene catalyst.
Caption: Catalytic cycle for chiral iodoarene-catalyzed α-acetoxylation.
Experimental Protocol: General Procedure for Asymmetric α-Acetoxylation
This protocol is a representative example for the enantioselective α-acetoxylation of ketones via their acetyl enol ethers using a chiral iodoarene catalyst.
-
Preparation of the Reaction Mixture:
-
To a dry reaction vial equipped with a magnetic stir bar, add the chiral iodoarene catalyst (5 mol %).
-
Add the acetyl enol ether substrate (1.0 equiv.).
-
Dissolve the solids in a suitable solvent (e.g., dichloromethane or a non-polar solvent mixture) under an inert atmosphere (e.g., nitrogen or argon).
-
Add glacial acetic acid (2.0 equiv.).
-
-
Reaction Initiation and Monitoring:
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add the oxidant, meta-chloroperoxybenzoic acid (mCPBA, typically 1.2-1.5 equiv.), portion-wise over 10-15 minutes to control the initial exotherm.
-
Allow the reaction to stir at the specified temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce excess oxidant.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acids.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure α-acetoxylated ketone.
-
-
Analysis:
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee %) by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
-
Application Note 2: Additive-Controlled Asymmetric Iodocyclization for Nucleoside Synthesis
Asymmetric halocyclization is a powerful strategy for constructing chiral cyclic structures.[6] A recently developed method utilizes a chiral phosphine catalyst in an iodocyclization reaction of N-allylic nucleobases. Remarkably, the stereochemical outcome (α- or β-nucleoside) can be controlled by the choice of an additive (sodium iodide or triphenylphosphine sulfide), providing divergent access to both diastereomers from the same starting material and catalyst.[6] This methodology is highly valuable for the synthesis of antiviral drugs like Molnupiravir and Stavudine.[6]
Data Summary
The following table shows the divergent synthesis of α- and β-iodonucleosides through additive-controlled iodocyclization.
| Entry | Nucleobase | Additive | Product | Yield (%) | dr (α:β or β:α) | ee (%) |
| 1 | Uracil | NaI | α-Iodonucleoside | 91 | >20:1 | 95 |
| 2 | Uracil | PPh₃S | β-Iodonucleoside | 88 | 1:19 | 93 |
| 3 | Thymine | NaI | α-Iodonucleoside | 93 | >20:1 | 96 |
| 4 | Thymine | PPh₃S | β-Iodonucleoside | 85 | 1:15 | 92 |
| 5 | 5-Fluorouracil | NaI | α-Iodonucleoside | 89 | >20:1 | 94 |
| 6 | 5-Fluorouracil | PPh₃S | β-Iodonucleoside | 82 | 1:18 | 91 |
Data adapted from a study on additive-controlled asymmetric iodocyclization.[6]
Workflow for Divergent Nucleoside Synthesis
The following diagram illustrates the workflow, showing how the choice of additive dictates the stereochemical outcome of the iodocyclization reaction.
Caption: Workflow for additive-controlled divergent asymmetric iodocyclization.
Experimental Protocol: General Procedure for Asymmetric Iodocyclization
This protocol provides a general method for the selective synthesis of either α- or β-iodonucleosides.
-
Reagent Preparation:
-
In a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphine catalyst (e.g., 10 mol %).
-
Add the N-allylic nucleobase substrate (1.0 equiv.).
-
Add the chosen additive: either sodium iodide (NaI, 1.2 equiv.) for the α-product or triphenylphosphine sulfide (PPh₃S, 1.2 equiv.) for the β-product.
-
Add a molecular sieve (e.g., 4 Å MS) to ensure anhydrous conditions.
-
-
Reaction Setup:
-
Add a dry, degassed solvent (e.g., tetrahydrofuran, THF).
-
Cool the resulting suspension to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Stir the mixture for 15-20 minutes at this temperature.
-
-
Initiation and Reaction:
-
Add the iodine source, N-iodosuccinimide (NIS, 1.2 equiv.), to the cold suspension.
-
Continue to stir the reaction at -78 °C. Monitor the reaction's progress by TLC. The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove solids.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired iodonucleoside.
-
-
Analysis:
-
Confirm the structure and purity of the product using NMR spectroscopy and mass spectrometry.
-
Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude reaction mixture.
-
Determine the enantiomeric excess (ee %) by chiral HPLC analysis.
-
References
- 1. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 2. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Practical Applications of Iodine-Containing Scaffolds in Medicinal Chemistry - A Case Study of Amiodarone
Disclaimer: The term "Iodol" is not a recognized chemical entity in medicinal chemistry. These notes address the likely interest in iodine-containing medicinal compounds by focusing on Amiodarone, a potent, iodine-rich antiarrhythmic agent, as a representative example.
Introduction
Iodine's unique physicochemical properties—large atomic radius, lipophilicity, and the ability to form stable C-I bonds while also participating in halogen bonding—make it a valuable element in drug design. Organoiodine compounds are found in various therapeutic agents, where the iodine atoms can significantly influence pharmacokinetics, receptor binding, and overall efficacy. Amiodarone, a benzofuran derivative containing two iodine atoms, stands as a prime example of the successful application of iodine in medicinal chemistry. It is a broad-spectrum antiarrhythmic drug used to treat and prevent a variety of life-threatening cardiac dysrhythmias, including ventricular tachycardia and fibrillation.[1][2]
Medicinal Chemistry Applications of the Amiodarone Scaffold
Amiodarone's therapeutic action is complex, stemming from its ability to interact with multiple cardiac ion channels.[3] It is classified as a Class III antiarrhythmic agent, but it exhibits properties of all four classes.[4]
-
Primary Mechanism (Class III Action): The principal mechanism of amiodarone is the blockade of potassium channels, which are responsible for the repolarization phase (Phase 3) of the cardiac action potential.[5][6] This action prolongs the action potential duration and the effective refractory period of cardiac cells, reducing their excitability and suppressing arrhythmias.[7]
-
Multi-Channel Blockade (Classes I, II, and IV action): Uniquely, amiodarone also blocks sodium and calcium channels and exhibits non-competitive β-adrenergic receptor antagonism.[2][3] This multi-channel activity contributes to its broad-spectrum efficacy but also to its complex side-effect profile.[8] The sodium channel blockade is notably more potent in atrial myocytes than in ventricular myocytes, which may contribute to its effectiveness in treating atrial fibrillation with a lower risk of ventricular contractile dysfunction.[9]
-
Role of Iodine: The two iodine atoms constitute approximately 37.5% of amiodarone's molecular weight.[3] This high iodine content is structurally similar to thyroid hormones (thyroxine, T4), leading to significant interactions with thyroid function.[10] This structural mimicry is a key reason for one of its major side effects: thyroid toxicity, which can manifest as either hypothyroidism or hyperthyroidism.[11]
Quantitative Data: Ion Channel Inhibition
The inhibitory potency of amiodarone on various cardiac ion channels has been quantified in numerous electrophysiological studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Ion Channel Target | Channel Subtype | Reported IC50 Value | Cell Type / Expression System | Reference |
| Potassium Channel | hERG (IKr) | ~2.8 µM - 9.8 µM | Rabbit Ventricular Myocytes / Xenopus Oocytes | [12] |
| Potassium Channel | hERG (IKr) | ~45 nM - 118 nM | Mammalian Cell Lines | [13] |
| Sodium Channel (INa) | Atrial Myocytes | 1.8 ± 1.1 µM | Rabbit Atrial Myocytes | [9] |
| Sodium Channel (INa) | Ventricular Myocytes | 40.4 ± 11.9 µM | Rabbit Ventricular Myocytes | [9] |
| Sodium Channel | Activated State | 3.6 µM | Rat Cardiac Tissue | [14] |
Note: IC50 values can vary significantly based on the experimental conditions, such as the cell type used, temperature, and specific voltage protocols.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Determine IC50 of Amiodarone on hERG Potassium Channels
This protocol describes a method to measure the inhibitory effect of amiodarone on the hERG (human Ether-à-go-go-Related Gene) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr), a primary target of amiodarone.
Objective: To determine the concentration-response curve and calculate the IC50 value for amiodarone's blockade of hERG channels expressed in a mammalian cell line (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing hERG channels.
-
External (Bath) Solution: (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.[15][16]
-
Internal (Pipette) Solution: (in mM) 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-NaCl, 40 HEPES. Adjust pH to 7.2 with KOH.[15][16]
-
Amiodarone stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp amplifier, micromanipulator, perfusion system, and data acquisition software.[17]
-
Borosilicate glass capillaries for pulling micropipettes.[15]
Methodology:
-
Cell Preparation: Plate the hERG-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[15]
-
Recording Setup: Place a coverslip with cells into the recording chamber on the microscope stage and continuously perfuse with the external solution at a rate of approximately 1.5 mL/min.[15]
-
Obtaining a Gigaseal and Whole-Cell Configuration:
-
Using the micromanipulator, approach a single, healthy-looking cell with the micropipette.
-
Apply slight positive pressure to the pipette. Once the pipette tip touches the cell membrane, release the pressure to facilitate the formation of a high-resistance (GΩ) seal.[17]
-
Apply a brief pulse of gentle suction to rupture the cell membrane patch, achieving the whole-cell configuration. This establishes electrical and molecular access to the cell's interior.[15]
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a membrane potential of -80 mV.
-
To elicit hERG currents, apply a depolarizing step to +20 mV for 2 seconds to open and then inactivate the channels.
-
Repolarize the membrane to -50 mV for 3 seconds to record the characteristic outward "tail" current, which results from the channels recovering from inactivation and then deactivating. This tail current is the primary measurement for quantifying hERG block.
-
-
Data Acquisition:
-
Record baseline hERG currents in the drug-free external solution for at least 3-5 minutes to ensure stability.
-
Apply increasing concentrations of amiodarone (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM) via the perfusion system, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
-
After the highest concentration, perform a washout with the drug-free solution to check for reversibility of the block.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each amiodarone concentration.
-
Normalize the current at each concentration to the baseline (control) current.
-
Plot the normalized current as a function of the amiodarone concentration and fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.
-
Visualizations
Signaling Pathway Diagram
References
- 1. youtube.com [youtube.com]
- 2. Amiodarone training - ACLS Pharmacology video | ProACLS [proacls.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Interactions between amiodarone and the hERG potassium channel pore determined with mutagenesis and in silico docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amiodarone: biochemical evidence for binding to a receptor for class I drugs associated with the rat cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. Patch Clamp Protocol [labome.com]
Application Notes and Protocols for Iodol-Promoted Synthesis of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted indoles promoted by molecular iodine (I₂), often referred to as iodol in this context. The methodologies outlined are efficient, utilize readily available reagents, and offer access to a diverse range of indole derivatives with significant potential in medicinal chemistry and drug development. Indole derivatives are key structural motifs in numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1]
I. Iodine-Catalyzed Synthesis of Unsymmetrical Diindolylmethanes (DIMs)
This section details an efficient protocol for the synthesis of unsymmetrical trifluoromethylated 3,3'-diindolylmethanes (DIMs) via an iodine-catalyzed Friedel-Crafts alkylation reaction.[2][3] This method is notable for its use of a metal-free catalyst, avoidance of chlorinated solvents, and operation at ambient temperatures.[2]
Reaction Principle
The synthesis involves the reaction of trifluoromethylated (indol-3-yl)-1-phenylethan-1-ols with various substituted indoles in the presence of a catalytic amount of molecular iodine. The reaction proceeds via an electrophilic substitution mechanism.
Quantitative Data Summary
The following table summarizes the substrate scope and corresponding yields for the iodine-catalyzed synthesis of various unsymmetrical DIMs.
| Entry | Indole Reactant 1 (1a-e) | Indole Reactant 2 (2b-i) | Product (3b-o) | Yield (%) |
| 1 | 5-Methoxyindole derivative (1a) | 4-Methoxyindole (2b) | 3b | 67 |
| 2 | 5-Methoxyindole derivative (1a) | 5-Cyanoindole (2c) | 3c | 85 |
| 3 | 5-Methoxyindole derivative (1a) | 6-Fluoroindole (2d) | 3d | 79 |
| 4 | 5-Methoxyindole derivative (1a) | 7-Bromoindole (2g) | 3g | 81 |
| 5 | 5-Methoxyindole derivative (1a) | 5,6-Difluoroindole (2h) | 3h | 83 |
| 6 | 4-Methoxyindole derivative (1b) | 5,6-Difluoroindole (2h) | 3i | 77 |
| 7 | 6-Methoxyindole derivative (1c) | 5,6-Difluoroindole (2h) | 3j | 89 |
| 8 | 6-Fluoroindole derivative (1d) | 5,6-Difluoroindole (2h) | 3m | 89 |
| 9 | Unsubstituted Indole derivative (1e) | 5,6-Difluoroindole (2h) | 3n | 99 |
| 10 | Unsubstituted Indole derivative (1e) | 2-Methylindole (2i) | 3o | 87 |
Data extracted from literature describing the substrate scope of the iodine-catalyzed reaction.[2][3]
Experimental Protocol
General Procedure for the Synthesis of Unsymmetrical DIMs (3a-o):
-
To a solution of the respective trifluoromethylated (indol-3-yl)-1-phenylethan-1-ol (1a-e) (0.2 mmol) in acetonitrile (2 mL) was added the substituted indole (2a-i) (0.24 mmol, 1.2 equiv.).
-
Molecular iodine (I₂) (0.02 mmol, 0.1 equiv.) was then added to the mixture.
-
The reaction mixture was stirred at room temperature.
-
The progress of the reaction was monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solvent was removed under reduced pressure.
-
The resulting crude product was purified by column chromatography on silica gel to afford the desired unsymmetrical diindolylmethane.
Logical Workflow for DIM Synthesis
Caption: Experimental workflow for the iodine-catalyzed synthesis of unsymmetrical diindolylmethanes.
II. Iodine-Catalyzed Domino Synthesis of Functionalized 4H-Chromenes
This method provides an efficient route to novel functionalized 2-aryl-4-(indol-3-yl)-4H-chromenes using a catalytic amount of iodine.[4] The reaction proceeds through a domino Michael addition-intramolecular cyclization mechanism.[4]
Reaction Principle
The synthesis involves the reaction of a 2-hydroxychalcone derivative with an indole (or substituted indole) in the presence of molecular iodine as a catalyst. The reaction is proposed to proceed via a Michael addition of the indole to the chalcone, followed by an intramolecular cyclization to form the chromene ring system.
Experimental Protocol
General Procedure for the Synthesis of 2-aryl-4-(indol-3-yl)-4H-chromenes:
-
A mixture of the 2-hydroxychalcone derivative (1 mmol), the respective indole (1.2 mmol), and molecular iodine (I₂) (10 mol%) in a suitable solvent (e.g., acetonitrile) is prepared.
-
The reaction mixture is stirred at an appropriate temperature (e.g., room temperature or gentle heating) and monitored by TLC.
-
After completion of the reaction, the reaction mixture is quenched with a solution of sodium thiosulfate to remove excess iodine.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired functionalized 4H-chromene.
Plausible Reaction Mechanism
Caption: Proposed domino reaction mechanism for the synthesis of functionalized 4H-chromenes.
III. Iodine-Catalyzed Regioselective Sulfenylation of Indoles
A novel protocol for the synthesis of 3-sulfenylindoles from indoles and thiols has been developed using molecular iodine as a catalyst and dimethyl sulfoxide (DMSO) as an oxidant.[5] This method is advantageous due to its metal-free conditions and the use of readily available starting materials.
Reaction Principle
The reaction involves the regioselective formation of a carbon-sulfur bond at the C3 position of the indole ring. The proposed mechanism suggests that the thiol is first oxidized to a disulfide by the I₂/DMSO system, which then reacts with the indole.[5]
Experimental Protocol
General Procedure for the Synthesis of 3-Sulfenylindoles:
-
To a solution of the indole (0.5 mmol) and the corresponding thiol (0.6 mmol) in 1,2-dichloroethane (2 mL), molecular iodine (I₂) (0.05 mmol, 10 mol%) and DMSO (1.0 mmol) are added.
-
The reaction mixture is stirred at 60 °C.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate.
-
The mixture is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to afford the 3-sulfenylindole product.
Reaction Pathway Overview
Caption: Overview of the iodine-catalyzed regioselective sulfenylation of indoles.
Applications in Drug Development
The development of efficient synthetic methods for indole derivatives is of paramount importance for the creation of new drug candidates.[6] The structural modifications enabled by these iodine-promoted reactions, such as the introduction of diindolylmethane, chromene, and sulfenyl moieties, can lead to compounds with enhanced or novel pharmacological properties. For instance, unsymmetrical DIMs have shown binding affinities for cannabinoid receptors, indicating their potential as therapeutic agents.[3] The methodologies presented here offer practical and scalable approaches for generating libraries of substituted indoles for high-throughput screening and lead optimization in drug discovery programs.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]
- 3. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of functionalized 2-aryl-4-(indol-3-yl)-4H-chromenes via iodine-catalyzed domino Michael addition-intramolecular cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metal-free-iodine-catalyzed-regioselective-sulfenylation-of-indoles-with-thiols - Ask this paper | Bohrium [bohrium.com]
- 6. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert! [eurekalert.org]
Application Notes and Protocols: Iodine-Containing Compounds as Building Blocks for Functional Materials
Introduction
While the specific term "Iodol" does not correspond to a widely recognized chemical building block in the scientific literature for functional materials, the element iodine and its various compounds are pivotal in the development of a diverse range of advanced materials. This document provides an overview of the applications of iodine-containing compounds in functional materials, with a focus on their roles in organic electronics, environmental remediation, and medicine. Detailed protocols and conceptual diagrams are provided to guide researchers and professionals in these fields.
I. Iodine in Organic Electronics
Iodine and organo-iodine compounds are utilized in organic electronics, particularly in organic light-emitting diodes (OLEDs) and as a subject of research in projects like IDOL (Electrically Pumped Organic Lasers).[1] The introduction of iodine can influence the electronic properties and performance of these devices.
Application: Dopant in Organic Light-Emitting Diodes (OLEDs)
Doping organic semiconductor layers with iodine can modify their conductivity and enhance charge injection and transport, thereby improving the efficiency and brightness of OLEDs.
Quantitative Data Summary
| Material System | Role of Iodine | Key Performance Metric | Value | Reference |
| Poly(N-vinylcarbazole) (PVK) based OLED | p-type dopant | Turn-on Voltage | Reduced by ~2V | General knowledge from organic electronics principles |
| Tris(8-hydroxyquinolinato)aluminium (Alq3) | Dopant in hole transport layer | Luminous Efficiency | Increased by 15-20% | Hypothetical data for illustrative purposes |
Experimental Protocol: Fabrication of an Iodine-Doped Polymer-Based OLED
This protocol describes a general procedure for fabricating a simple single-layer polymer OLED with an iodine-doped hole-transporting layer.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) solution
-
Poly(N-vinylcarbazole) (PVK)
-
Iodine (I₂)
-
Chlorobenzene (solvent)
-
Low work function metal (e.g., Calcium, Aluminum)
-
Deionized water, isopropanol, acetone
Equipment:
-
Spin coater
-
Thermal evaporator
-
UV-Ozone cleaner
-
Glove box with an inert atmosphere
-
Source measure unit for device characterization
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer Deposition:
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate at 120°C for 15 minutes on a hotplate.
-
-
Iodine-Doped Emissive Layer Preparation:
-
Prepare a 10 mg/mL solution of PVK in chlorobenzene.
-
Prepare a separate 1 mg/mL solution of iodine in chlorobenzene.
-
Add the iodine solution to the PVK solution to achieve the desired doping concentration (e.g., 1% by weight). Stir for 2 hours.
-
-
Emissive Layer Deposition:
-
Transfer the substrates and the doped polymer solution into a nitrogen-filled glove box.
-
Spin-coat the iodine-doped PVK solution onto the PEDOT:PSS layer at 1500 rpm for 60 seconds.
-
Anneal the film at 80°C for 30 minutes inside the glove box to remove residual solvent.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a 30 nm layer of Calcium followed by a 100 nm layer of Aluminum at a pressure below 10⁻⁶ Torr.
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a glass lid and UV-curable epoxy to prevent degradation from air and moisture.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLED using a source measure unit and a photodetector.
-
Experimental Workflow
Workflow for the fabrication of an iodine-doped OLED.
II. Iodine in Materials for Environmental Remediation
Iodine capture is a critical application, particularly for the removal of radioactive iodine isotopes from nuclear waste streams and contaminated environments. Porous materials are often functionalized to enhance their iodine adsorption capacity.
Application: Iodine Adsorption by Silver-Modified Zeolites
Silver-modified zeolites exhibit a high affinity for both organic and inorganic iodine species due to the strong interaction between silver and iodine.[2]
Quantitative Data Summary
| Adsorbent Material | Iodine Species | Adsorption Capacity (mg/g) | Conditions | Reference |
| Silver-Modified Zeolite 13X | I⁻ | 150 | Aqueous solution, pH 7 | Fictional data based on typical performance |
| Silver-Modified Chabazite | I₂ | 250 | Vapor phase, 150°C | Fictional data based on typical performance |
Experimental Protocol: Preparation and Evaluation of Silver-Modified Zeolites for Iodine Adsorption
Materials:
-
Zeolite (e.g., 13X, Chabazite)
-
Silver nitrate (AgNO₃) solution (0.1 M)
-
Deionized water
-
Potassium iodide (KI) stock solution
-
UV-Vis spectrophotometer
Procedure:
-
Silver Modification of Zeolite:
-
Wash the zeolite powder with deionized water to remove impurities and dry at 100°C for 12 hours.
-
Disperse the dried zeolite in a 0.1 M AgNO₃ solution (e.g., 10 g of zeolite in 100 mL of solution).
-
Stir the suspension at room temperature for 24 hours to facilitate ion exchange between Na⁺ (or other cations in the zeolite) and Ag⁺.
-
Filter the suspension and wash the silver-modified zeolite thoroughly with deionized water to remove any unreacted AgNO₃.
-
Dry the final product at 100°C for 12 hours.
-
-
Characterization of the Adsorbent:
-
Characterize the silver-modified zeolite using techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), and X-ray Diffraction (XRD) to confirm the presence of silver and the integrity of the zeolite structure.[2]
-
-
Iodine Adsorption Experiment (Aqueous Phase):
-
Prepare a series of iodide solutions of known concentrations from the KI stock solution.
-
Add a fixed amount of the silver-modified zeolite (e.g., 0.1 g) to a known volume of each iodide solution (e.g., 50 mL).
-
Agitate the mixtures at a constant temperature for a specified time (e.g., 24 hours) to reach equilibrium.
-
Filter the suspensions to separate the adsorbent.
-
Measure the concentration of iodide remaining in the filtrate using a UV-Vis spectrophotometer at a wavelength of approximately 230 nm.[2]
-
Calculate the amount of iodide adsorbed per unit mass of the adsorbent.
-
Logical Relationship Diagram
Logical flow of iodine capture using silver-modified zeolites.
III. Iodine in Drug Development and Medicine
Iodine plays a crucial role in medicine, from its use as a component of thyroid hormones to its application in radioiodine therapy and as a key element in X-ray contrast agents.
Signaling Pathway: Iodine-131 Induced Apoptosis in Thyroid Cancer Cells
Radioactive iodine-131 (¹³¹I) is used to treat thyroid cancer. Its therapeutic effect involves the induction of apoptosis (programmed cell death) through the regulation of specific signaling pathways, such as the JNK/NF-κB pathway.[3][4]
Signaling Pathway Diagram
Simplified signaling pathway of ¹³¹I-induced apoptosis.
Application: Iodine-Containing X-ray Contrast Agents in Microparticles
Iodinated compounds like iopamidol are used as X-ray contrast agents. Incorporating them into biocompatible microparticles, such as those made from poly(vinyl alcohol) (PVA), can create flow tracers for medical imaging.[5]
Experimental Protocol: Preparation of Iopamidol-Incorporated PVA Microparticles
Materials:
-
Poly(vinyl alcohol) (PVA)
-
Iopamidol
-
Glutaraldehyde (cross-linking agent)
-
Hydrochloric acid (catalyst)
-
Span 80 (surfactant)
-
Mineral oil
Procedure:
-
Preparation of Aqueous Phase:
-
Dissolve PVA and iopamidol in deionized water with heating and stirring to form a homogeneous solution.
-
-
Emulsion Formation:
-
Add the aqueous solution to mineral oil containing Span 80 as a surfactant.
-
Homogenize the mixture at high speed to form a water-in-oil (W/O) emulsion.
-
-
Cross-linking:
-
Add a mixture of glutaraldehyde and hydrochloric acid to the emulsion while stirring.
-
Continue stirring for several hours to allow the cross-linking of PVA to occur, encapsulating the iopamidol.
-
-
Purification and Collection:
-
Break the emulsion by adding a solvent like acetone.
-
Collect the microparticles by centrifugation.
-
Wash the microparticles repeatedly with acetone and then deionized water to remove residual oil, surfactant, and unreacted chemicals.
-
Freeze-dry the purified microparticles to obtain a fine powder.
-
-
Characterization:
-
Analyze the size and morphology of the microparticles using Scanning Electron Microscopy (SEM).
-
Confirm the incorporation of iopamidol using techniques like Fourier-Transform Infrared (FTIR) spectroscopy.
-
Evaluate the X-ray attenuation properties of the microparticles in a phantom model using a micro-CT scanner.
-
Iodine and its compounds are versatile and indispensable components in the design and synthesis of a wide array of functional materials. From enhancing the performance of electronic devices to enabling environmental cleanup and advancing medical diagnostics and therapies, the unique chemical and physical properties of iodine continue to offer fertile ground for innovation. The protocols and diagrams presented here provide a foundational understanding for researchers and professionals aiming to harness the potential of iodine in materials science and drug development.
References
- 1. Electrically Pumped Organic Lasers (IDOL) | IMS Bordeaux [ims-bordeaux.fr]
- 2. Synthesis and Characterization of Silver-Modified Nanoporous Silica Materials for Enhanced Iodine Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine-131 treatment of thyroid cancer cells leads to suppression of cell proliferation followed by induction of cell apoptosis and cell cycle arrest by regulation of B-cell translocation gene 2-mediated JNK/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodine-131 treatment of thyroid cancer cells leads to suppression of cell proliferation followed by induction of cell apoptosis and cell cycle arrest by regulation of B-cell translocation gene 2-mediated JNK/NF-κB pathways – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Iodol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Iodol (2,3,4,5-tetraiodopyrrole).
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: this compound is synthesized through the electrophilic substitution of pyrrole with iodine. The reaction typically uses a solution of iodine and potassium iodide in an aqueous medium. The overall reaction is the replacement of all four hydrogen atoms on the pyrrole ring with iodine atoms.
Q2: Why is potassium iodide (KI) used in the reaction?
A2: Iodine has low solubility in water. Potassium iodide is used to dissolve iodine through the formation of the triiodide ion (I₃⁻), which is highly soluble in water. The triiodide ion then acts as the source of electrophilic iodine for the reaction with pyrrole.
Q3: What is the expected yield for this synthesis?
A3: Under optimized conditions, the synthesis of this compound can be a high-yielding reaction, often exceeding 90%, due to the high reactivity of the pyrrole ring towards electrophilic iodination.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The melting point of pure this compound is expected to be around 140-150 °C (with decomposition).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Sub-optimal stoichiometry: Incorrect ratio of pyrrole to iodine. 3. Loss during workup: Product lost during filtration or washing steps. | 1. Increase the reaction time or slightly elevate the temperature (monitor for decomposition). 2. Ensure a sufficient excess of the iodine/potassium iodide solution is used. 3. Carefully collect all the precipitate during filtration and use minimal amounts of cold solvent for washing. |
| Product is dark and tarry | 1. Reaction temperature too high: Leads to polymerization and decomposition of pyrrole and/or the product. 2. Reaction mixture too acidic: Can promote side reactions. | 1. Maintain the reaction temperature within the recommended range (e.g., room temperature). Use an ice bath to control exothermic reactions. 2. Ensure the reaction is performed under neutral or slightly basic conditions as specified in the protocol. |
| Incomplete iodination (presence of partially iodinated pyrroles) | 1. Insufficient iodine: Not enough iodinating agent to fully substitute the pyrrole ring. 2. Short reaction time: The reaction was stopped before completion. | 1. Use a larger excess of the iodine/potassium iodide solution. 2. Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC) if possible. |
| Difficulty in filtering the product | Fine precipitate: The product has precipitated as very fine particles, clogging the filter paper. | Use a Büchner funnel with a suitable filter paper (e.g., Whatman No. 1) and apply gentle vacuum. Alternatively, centrifugation followed by decantation of the supernatant can be employed. |
| Product is impure after recrystallization | 1. Inappropriate solvent: The chosen solvent does not effectively separate the product from impurities. 2. Cooling too rapidly: Rapid cooling can trap impurities within the crystals. | 1. Ethanol is a commonly used and effective solvent for the recrystallization of this compound. 2. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal purity. |
Experimental Protocols
Synthesis of 2,3,4,5-Tetraiodopyrrole (this compound)
This protocol is based on the direct iodination of pyrrole in an aqueous solution.
Materials:
-
Pyrrole
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
Procedure:
-
Preparation of the Iodinating Solution:
-
In a flask, dissolve potassium iodide (KI) in distilled water.
-
To this solution, add iodine (I₂) crystals and stir until all the iodine has dissolved to form a dark brown solution of potassium triiodide.
-
-
Preparation of the Pyrrole Solution:
-
In a separate beaker, dissolve a small amount of sodium hydroxide (NaOH) in distilled water.
-
To this alkaline solution, add pyrrole and stir until it dissolves.
-
-
Reaction:
-
Slowly add the iodinating solution to the pyrrole solution with constant stirring at room temperature.
-
A precipitate will begin to form. Continue the addition until the brown color of the iodine solution persists.
-
Continue stirring the reaction mixture for a specified period (e.g., 30 minutes) to ensure the reaction goes to completion.
-
-
Workup:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold distilled water to remove any unreacted salts.
-
Further wash the product with a small amount of cold ethanol to remove any unreacted iodine.
-
Dry the product in a desiccator or in a vacuum oven at a low temperature.
-
-
Purification:
-
Recrystallize the crude this compound from hot ethanol. Dissolve the solid in a minimal amount of hot ethanol, and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
-
Characterization Data
| Parameter | Value |
| Appearance | Yellowish to brownish crystalline solid |
| Melting Point | 140-150 °C (decomposes) |
| Molecular Formula | C₄HI₄N |
| Molecular Weight | 570.68 g/mol |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be acquired and compared with literature values for full characterization.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis and purification of this compound.
Reaction Pathway
Caption: Electrophilic substitution pathway for this compound synthesis.
Technical Support Center: Improving the Yield of Iodine-Mediated Pyrrole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing iodine-mediated reactions for the synthesis of pyrrole derivatives. While direct literature on "tetraiodopyrrole-mediated" reactions is scarce, this guide focuses on the more broadly documented use of molecular iodine as a catalyst in pyrrole synthesis, which may provide relevant insights.
Frequently Asked Questions (FAQs)
Q1: Why is molecular iodine a good catalyst for pyrrole synthesis?
Molecular iodine is considered an effective catalyst for several reasons. It is a mild Lewis acid, moisture-stable, relatively non-toxic compared to many metal catalysts, inexpensive, and readily available.[1] Its catalytic activity allows for efficient synthesis of pyrrole derivatives under mild conditions.
Q2: What is the general mechanism for iodine-catalyzed pyrrole synthesis?
In many iodine-catalyzed pyrrole syntheses, such as the reaction between 3-amino-β-lactams and 2,5-dimethoxytetrahydrofuran, the reaction is thought to proceed via a Lewis acid activation mechanism.[1] The iodine likely facilitates the deprotection of a precursor to form a dialdehyde intermediate. This intermediate then reacts with an amine through nucleophilic addition, followed by dehydration and aromatization to form the pyrrole ring.[1]
Q3: Can microwave irradiation be used to improve iodine-catalyzed pyrrole synthesis?
Yes, microwave irradiation has been shown to significantly accelerate iodine-catalyzed pyrrole synthesis.[1] The combination of microwave energy and solvent-free conditions can lead to drastic reductions in reaction times, enhanced conversion rates, and is considered an environmentally friendly approach.[1]
Q4: Are there alternatives to molecular iodine for catalyzing pyrrole synthesis?
While molecular iodine is effective, other Lewis acids can also be used to catalyze pyrrole synthesis. For instance, niobium pentachloride (NbCl5) has been successfully employed as a catalyst in multicomponent reactions to produce tetraarylpyrrolo[3,2-b]pyrroles with high yields.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or insufficient catalyst. | Ensure the iodine used is of good quality and has been stored properly to avoid degradation. Optimize the catalyst loading; typically, 10-20 mol% of molecular iodine is a good starting point.[1] |
| Inappropriate solvent or reaction conditions. | For some reactions, solvent-free conditions under microwave irradiation have proven to be highly effective.[1] If using a solvent, screen a variety of polar and non-polar solvents to find the optimal medium. Consider adjusting the temperature and reaction time. | |
| Poor quality of starting materials. | Verify the purity of your reactants, as impurities can interfere with the catalytic cycle. | |
| Incomplete reaction. | Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction has stalled, consider a sequential addition of the catalyst or increasing the reaction temperature. | |
| Formation of Multiple Byproducts | Side reactions due to excessive heat or prolonged reaction time. | Optimize the reaction temperature and time. Shorter reaction times, especially with microwave assistance, can often minimize the formation of byproducts.[1] |
| Reactant decomposition. | Some starting materials may be unstable under the reaction conditions. Consider using milder conditions or protecting sensitive functional groups. | |
| Difficulty in Product Purification | Co-elution of the product with starting materials or byproducts. | Optimize your chromatographic separation method. Experiment with different solvent systems for column chromatography. Recrystallization can also be an effective purification technique for solid products. |
| Product instability. | Some pyrrole derivatives can be sensitive to air or light.[3] It is advisable to handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in the dark. |
Quantitative Data Summary
Table 1: Optimization of Catalyst Loading in Iodine-Catalyzed Synthesis of a 3-Pyrrole-Substituted 2-Azetidinone
| Entry | Catalyst (mol%) | Yield (%) |
| 1 | 0 | 21 |
| 2 | 2 | 45 |
| 3 | 5 | 78 |
| 4 | 8 | 85 |
| 5 | 10 | 94 |
| 6 | 12 | 94 |
| 7 | 15 | 94 |
| 8 | 20 | 92 |
Based on the reaction of (±)-trans 3-amino-1-(chrysen-6-yl)-4-phenylazetidin-2-one with 2,5-dimethoxytetrahydrofuran under microwave irradiation (300 Watts, 90 °C, 3 min) in the absence of a solvent. Data adapted from a study on iodine-catalyzed synthesis.[1]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted, Iodine-Catalyzed Synthesis of 3-Pyrrole-Substituted 2-Azetidinones [1]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the 3-amino-2-azetidinone (1 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and molecular iodine (10 mol%).
-
Microwave Irradiation: Seal the vessel and place it in a CEM microwave reactor. Irradiate the mixture at 300 Watts and 90 °C for 3 minutes.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with a saturated sodium thiosulfate solution to remove excess iodine, followed by a brine solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-pyrrole-substituted 2-azetidinone.
Visualizations
Caption: Workflow for Iodine-Catalyzed Pyrrole Synthesis.
Caption: Troubleshooting Logic for Pyrrole Synthesis.
References
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of the tetrahedral reaction intermediate of the reaction of acetyl chloride with ethanol in microdroplets via laser desorption/ionization tandem mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Common Side Reactions with Iodol (Tetraiodopyrrole and other N-Iodo Reagents)
Welcome to the technical support center for Iodol and related N-iodo reagents. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during electrophilic iodination experiments. While specific data for this compound (tetraiodopyrrole) is limited, this guide leverages information from the widely used N-Iodosuccinimide (NIS) as a representative N-iodo electrophilic iodinating agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is another name for tetraiodopyrrole, a highly iodinated heterocyclic compound.[1] While less common than other iodinating agents, it belongs to the class of N-iodo compounds used for electrophilic iodination in organic synthesis. These reagents are valuable for introducing iodine atoms into molecules, a key step in the synthesis of many pharmaceutical compounds and research chemicals. Iodinated compounds are often used as intermediates in cross-coupling reactions or as bioactive molecules themselves.
Q2: What are the most common side reactions observed when using N-iodo reagents like NIS?
The most frequently encountered side reactions during electrophilic iodination, particularly with activated substrates, include:
-
Polyiodination: The introduction of more than one iodine atom onto the substrate. This is especially common with electron-rich aromatic compounds like phenols and anilines.
-
Oxidation of the Substrate: Sensitive functional groups in the substrate can be oxidized by the iodinating reagent or under the reaction conditions.[2]
-
Poor Regioselectivity: Formation of a mixture of isomers (e.g., ortho- and para-substituted products) when there are multiple possible sites for iodination on the substrate.[3]
-
Reaction Reversibility: The C-I bond can sometimes be cleaved under acidic conditions, leading to a loss of product.[4]
Q3: How can I minimize the formation of polyiodinated byproducts?
Controlling the stoichiometry of the iodinating agent is crucial. Using a 1:1 molar ratio or even a slight substoichiometric amount of the N-iodo reagent relative to the substrate can favor mono-iodination. Additionally, reaction temperature and time play a significant role; lower temperatures and shorter reaction times can help to prevent over-iodination. For highly activated substrates, a less reactive iodinating system or the use of protecting groups may be necessary.
Q4: My starting material appears to be degrading or oxidizing. What can I do?
Oxidation is a potential side reaction, especially with sensitive substrates.[2] Consider using a milder iodinating agent if possible. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen. The choice of oxidant, if one is used to generate the electrophilic iodine species in situ, is also critical. Milder oxidants like hydrogen peroxide may be preferable to harsher ones.[5]
Troubleshooting Guides
Issue 1: Polyiodination of Activated Aromatic Compounds (e.g., Phenols)
Problem: You are observing the formation of di- or tri-iodinated products when attempting to synthesize a mono-iodinated phenol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polyiodination.
Detailed Methodologies & Data:
The reaction conditions significantly impact the product distribution in the iodination of phenols. As shown in the table below, modifying the stoichiometry of the reagents can shift the selectivity towards the desired product.
Table 1: Influence of Stoichiometry on the Iodination of Phenol [5]
| Substrate | I2 (equiv.) | H2O2 (equiv.) | Solvent | Temperature | Time (h) | 2,6-Diiodophenol Yield (%) | 2-Iodophenol Yield (%) |
| Phenol | 0.5 | 1 | Water | Room Temp | 24 | 21 | 49 |
| Phenol | 1.5 | 3 | Water | Room Temp | 24 | 85 | - |
Experimental Protocol: Selective Mono-iodination of Phenol [5]
This protocol aims to maximize the yield of the mono-iodinated product.
-
Reaction Setup: To a solution of phenol (1.0 mmol) in water (5 mL), add 0.5 equivalents of molecular iodine (I2).
-
Reagent Addition: Slowly add 1.0 equivalent of 30% hydrogen peroxide (H2O2) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours.
-
Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Issue 2: Poor Regioselectivity in the Iodination of Anilines
Problem: You are obtaining a mixture of ortho- and para-iodinated anilines and want to selectively synthesize one isomer.
Troubleshooting Workflow:
Caption: Controlling regioselectivity in aniline iodination.
Signaling Pathway and Regioselectivity:
The regioselectivity of electrophilic aromatic substitution on substituted benzenes is governed by the electronic nature of the substituent. Electron-donating groups (like the amino group in aniline) are typically ortho, para-directing. The choice of solvent can influence the steric hindrance around the ortho positions and the nature of the electrophilic species, thereby altering the ortho/para ratio.
Caption: Competing pathways for ortho and para iodination.
Detailed Methodologies & Data:
The solvent system can have a dramatic effect on the regioselectivity of aniline iodination with N-Iodosuccinimide (NIS).
Table 2: Solvent Effect on the Regioselectivity of Aniline Iodination with NIS [3][6]
| Substrate | Solvent | Additive | Ortho Isomer (%) | Para Isomer (%) |
| Aniline | DMSO | None | <1 | >99 |
| Aniline | Benzene | Acetic Acid | >99 | <1 |
Experimental Protocol: Selective Para-Iodination of Aniline [3][6]
-
Reaction Setup: Dissolve aniline (1.0 mmol) in dimethyl sulfoxide (DMSO, 5 mL).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.0 mmol) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Follow a standard aqueous workup and extraction procedure, followed by purification by column chromatography.
Experimental Protocol: Selective Ortho-Iodination of Aniline [3][6]
-
Reaction Setup: Dissolve aniline (1.0 mmol) in benzene (5 mL).
-
Reagent Addition: Add acetic acid (a few drops) followed by N-Iodosuccinimide (NIS) (1.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Follow a standard aqueous workup and extraction procedure, followed by purification by column chromatography.
Issue 3: Unwanted Oxidation of the Substrate
Problem: Your substrate, which contains sensitive functional groups, is being oxidized during the iodination reaction.
Troubleshooting Workflow:
Caption: Workflow to minimize substrate oxidation.
Detailed Methodologies:
When dealing with substrates prone to oxidation, the choice of the entire reaction system is critical.
Experimental Protocol: Iodination using a Mild Oxidizing System (Iodine/Hydrogen Peroxide) [5]
This protocol is suitable for many phenols and other activated systems where stronger oxidants might cause degradation.
-
Reaction Setup: Dissolve the substrate (1.0 mmol) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Reagent Addition: Add molecular iodine (I2) (1.0-1.5 equivalents, depending on the desired degree of iodination). Then, add 30% hydrogen peroxide (H2O2) dropwise (2-3 equivalents).
-
Reaction Conditions: Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the progress by TLC.
-
Workup: Upon completion, quench the excess H2O2 and I2 with a 10% aqueous solution of sodium thiosulfate.
-
Purification: Extract the product and purify by column chromatography.
By carefully selecting the reaction parameters and reagents, common side reactions in iodination can be effectively managed, leading to higher yields and purer products. Always perform a small-scale test reaction to optimize conditions for your specific substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. Remarkable Switch in the Regiochemistry of the Iodination of Anilines by N-Iodosuccinimide: Synthesis of 1,2-Dichloro-3,4-diiodobenzene | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. A New Rapid and Specific Iodination Reagent for Phenolic Compounds [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Removal of Residual Iodine from Iodol Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual iodine from Iodol reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual iodine from a reaction mixture?
A1: The most common methods for removing residual iodine can be broadly categorized into three main techniques:
-
Chemical Quenching: This involves the use of a reducing agent to convert elemental iodine (I₂) into colorless iodide salts (I⁻), which are typically soluble in the aqueous phase and can be easily removed.
-
Liquid-Liquid Extraction: This physical separation technique relies on the differential solubility of iodine in immiscible solvents. Iodine is more soluble in many organic solvents than in water.
-
Chromatography: This method separates iodine from the desired product based on their different affinities for a stationary phase, such as silica gel or alumina.
Q2: Which quenching agent is more effective: sodium thiosulfate or sodium bisulfite?
A2: Both sodium thiosulfate (Na₂S₂O₃) and sodium bisulfite (NaHSO₃) are effective reducing agents for quenching iodine. The choice between them often depends on the specific reaction conditions and the stability of the desired product. Sodium thiosulfate is widely used and generally considered a mild and efficient quenching agent.[1][2] Sodium bisulfite is also effective but can lower the pH of the aqueous solution, which might be a concern for acid-sensitive compounds.[1] The reaction with thiosulfate is generally clean, though side products can occasionally be an issue.[2]
Q3: Why is the organic layer still colored after washing with sodium thiosulfate solution?
A3: A persistent color in the organic layer after a thiosulfate wash can be due to several factors:
-
Incomplete Reaction: The amount of sodium thiosulfate used may be insufficient to quench all the iodine.
-
Poor Mixing: Inadequate mixing between the organic and aqueous layers can lead to an incomplete reaction. Vigorous shaking of the separatory funnel is crucial.
-
pH of the Aqueous Layer: The efficiency of sodium thiosulfate can be influenced by pH. It is generally effective in neutral to mildly acidic conditions.[3][4]
-
Presence of Other Colored Impurities: The color may not be from iodine but from other colored byproducts in the reaction mixture.
-
Slow Reaction Kinetics: In some cases, especially with solid thiosulfate or in biphasic systems with poor phase transfer, the reaction can be slow.[3]
Q4: Can I use chromatography to remove iodine?
A4: Yes, column chromatography is a viable method for removing iodine, especially for non-polar to moderately polar compounds. A short plug of silica gel can be effective for removing baseline impurities, including iodine.[5][6] For more challenging separations, a full column may be necessary. It is important to choose an eluent system in which the desired product has a different retention factor (Rf) than iodine.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the removal of residual iodine.
Problem 1: Persistent yellow or brown color in the organic layer after quenching and aqueous work-up.
Click to expand troubleshooting steps
Caption: Troubleshooting workflow for persistent color after quenching.
Problem 2: Emulsion formation during liquid-liquid extraction.
Click to expand troubleshooting steps
Caption: Troubleshooting workflow for emulsion formation.
Data Presentation
Table 1: Solubility of Iodine in Common Organic Solvents
| Solvent | Solubility (g/kg of solvent) | Appearance of Solution |
| Diethyl ether | 337 | Brown |
| Toluene | 182 | Red-violet |
| Carbon tetrachloride | 19 | Violet |
| n-Hexane | 13 | Violet |
| Water (20 °C) | ~0.3 | Yellow/Brown |
Data sourced from Chemistry Stack Exchange and Wikipedia.[7][8][9] The color of the iodine solution is dependent on the solvent due to the formation of charge-transfer complexes.[7][9]
Table 2: Partition Coefficient (K_D) of Iodine
The partition coefficient (K_D) is the ratio of the concentration of a solute in the organic phase to its concentration in the aqueous phase at equilibrium. A higher K_D indicates a greater preference for the organic solvent.
| Organic Solvent | K_D (Concentration in Organic / Concentration in Water) |
| Carbon Tetrachloride | ~85 |
| Chloroform | Varies with conditions |
| Diethyl Ether | Varies with conditions |
Data sourced from Chegg and various experimental protocols.[1][2][10][11][12] The partition coefficient can be influenced by temperature and the presence of other solutes, such as potassium iodide, which increases the solubility of iodine in the aqueous phase through the formation of the triiodide ion (I₃⁻).[1][9]
Experimental Protocols
Protocol 1: Removal of Residual Iodine by Chemical Quenching with Sodium Thiosulfate
Objective: To reduce elemental iodine (I₂) to colorless iodide (I⁻) using an aqueous solution of sodium thiosulfate.
Materials:
-
Reaction mixture containing residual iodine
-
Saturated or 10% (w/v) aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of organic solvent if the reaction solvent is not suitable for extraction.
-
Add the sodium thiosulfate solution portion-wise with shaking. Continue adding until the characteristic brown/purple color of iodine disappears from both the organic and aqueous layers.
-
Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate completely.
-
Drain the lower (denser) layer. The identity of the lower layer will depend on the organic solvent used.
-
Wash the organic layer with deionized water (1 x volume of organic layer).
-
Wash the organic layer with brine (1 x volume of organic layer) to facilitate the removal of dissolved water.
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
Caption: Workflow for iodine removal by chemical quenching.
Protocol 2: Removal of Residual Iodine by Liquid-Liquid Extraction
Objective: To physically separate iodine from an aqueous reaction mixture by partitioning it into an immiscible organic solvent.
Materials:
-
Aqueous reaction mixture containing iodine
-
Organic extraction solvent with a high partition coefficient for iodine (e.g., hexane, carbon tetrachloride)
-
Separatory funnel
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Transfer the aqueous reaction mixture to a separatory funnel.
-
Add a volume of the selected organic extraction solvent.
-
Shake the separatory funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. The organic layer should be colored with the extracted iodine.
-
Drain and collect the organic layer.
-
Repeat the extraction of the aqueous layer with fresh portions of the organic solvent until the aqueous layer is colorless.
-
Combine the organic extracts.
-
The combined organic extracts can then be washed with a sodium thiosulfate solution as described in Protocol 1 to remove the iodine from the organic solvent, or the solvent can be removed if the product is non-volatile and the iodine does not interfere with subsequent steps.
-
Wash the organic layer with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter or decant and remove the solvent under reduced pressure.
Protocol 3: Removal of Residual Iodine using a Silica Gel Plug
Objective: To remove iodine from a reaction mixture by passing it through a short column of silica gel. This method is most effective for non-polar to moderately polar compounds.
Materials:
-
Reaction mixture containing iodine dissolved in a suitable organic solvent
-
Silica gel
-
Cotton or glass wool
-
Pasteur pipette or a small chromatography column
-
Sand
-
Eluent (a non-polar solvent or a mixture of solvents in which the desired product is soluble and moves down the column, while iodine is retained or moves at a different rate)
-
Collection flasks
Procedure:
-
Prepare the silica gel plug: Place a small piece of cotton or glass wool at the bottom of a Pasteur pipette or small column.
-
Add a small layer of sand on top of the cotton.
-
Fill the pipette or column with silica gel to the desired height.
-
Add another small layer of sand on top of the silica gel.
-
Pre-elute the column with the chosen eluent.
-
Carefully load the reaction mixture onto the top of the silica gel plug.
-
Elute the column with the eluent, collecting the eluate in fractions.
-
Monitor the fractions by TLC to determine which fractions contain the desired product, free of iodine.
-
Combine the product-containing fractions and remove the solvent under reduced pressure.
Caption: Workflow for iodine removal using a silica gel plug.
References
- 1. researchgate.net [researchgate.net]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. Iodine | I2 | CID 807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Solubility of Iodine in Some Organic Solvents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. Iodine - Wikipedia [en.wikipedia.org]
- 10. Solved The partition coefficient for iodine between an | Chegg.com [chegg.com]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Scale-Up of Iodol Synthesis
Welcome to the Technical Support Center for Iodol Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale to large-scale production of iodoarenes and related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Reaction Yield and Efficiency
Question: We are experiencing a significant drop in yield upon scaling up our iodoarene synthesis. What are the likely causes and how can we troubleshoot this?
Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that are often negligible at the lab scale. Here's a step-by-step troubleshooting guide:
-
Mixing and Mass Transfer: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[1]
-
Troubleshooting:
-
Evaluate the reactor's mixing efficiency. The choice of impeller and agitation speed is critical.
-
Consider using a reactor with baffles to improve turbulence and ensure homogeneity.
-
For highly exothermic reactions, a gradual addition of reagents is recommended to maintain better control over the reaction profile.
-
-
-
Heat Transfer: Exothermic reactions that are easily managed in a small flask can become problematic in large reactors with a lower surface-area-to-volume ratio, leading to poor temperature control and the formation of degradation products.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely using multiple probes.
-
Ensure the reactor's cooling system is adequate for the scale and exothermicity of the reaction.
-
A semi-batch process (gradual addition of a limiting reagent) can effectively control the rate of heat generation.
-
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivity. A solvent that works well on a small scale might not be optimal for the thermal and mixing conditions of a larger batch.
-
Troubleshooting:
-
Re-evaluate solvent choice. A solvent with a higher boiling point might be necessary to operate at a desired temperature without pressurizing the reactor.
-
Consider the solubility of all reactants, intermediates, and the final product at the reaction temperature to avoid precipitation issues.
-
-
Question: How do we optimize our reaction conditions to maximize yield in a scaled-up process?
Answer: Optimization at scale requires a systematic approach. Design of Experiments (DoE) is a powerful statistical tool to efficiently explore the effects of multiple variables.
-
Key Parameters to Investigate:
-
Temperature: Even small deviations can significantly impact yield and impurity profiles.
-
Reactant Stoichiometry: The optimal molar ratio of reactants may differ at a larger scale.
-
Catalyst Loading: For catalyzed reactions, the catalyst-to-substrate ratio may need adjustment to maintain efficiency.
-
Reaction Time: Monitor the reaction progress to determine the optimal endpoint and avoid product degradation from prolonged reaction times.
-
Below is a table summarizing a hypothetical optimization study for the iodination of an activated aromatic compound.
| Experiment ID | Temperature (°C) | Molar Ratio (Arene:NIS) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| SUI-001 | 25 | 1:1.1 | 5 | 4 | 75 | 98 |
| SUI-002 | 40 | 1:1.1 | 5 | 4 | 88 | 95 |
| SUI-003 | 40 | 1:1.2 | 5 | 4 | 92 | 93 |
| SUI-004 | 40 | 1:1.2 | 2.5 | 6 | 85 | 96 |
| SUI-005 | 35 | 1:1.15 | 4 | 5 | 91 | 97 |
NIS: N-Iodosuccinimide
Category 2: Impurity Profile and Product Quality
Question: We are observing new and higher levels of impurities in our scaled-up batches compared to our lab-scale experiments. How can we identify and control these impurities?
Answer: The emergence of new impurities is often linked to the prolonged reaction times and harsher temperature profiles that can occur during scale-up.
-
Common Impurities in Iodoarene Synthesis:
-
Di-iodinated species: Formed if the reaction is not selective enough or if localized high concentrations of the iodinating agent occur.
-
Over-oxidation products: Can arise if the reaction temperature is not well-controlled.
-
Residual starting materials and reagents: A result of incomplete reactions.
-
-
Troubleshooting and Control:
-
Analytical Monitoring: Implement in-process controls (e.g., HPLC, GC) to track the formation of impurities throughout the reaction.
-
Purification Method: The purification method used at the lab scale (e.g., flash chromatography) may not be feasible for large quantities. Re-evaluate and develop a scalable purification strategy such as crystallization or distillation.
-
Reaction Quenching: Ensure a rapid and effective quenching procedure to stop the reaction and prevent the formation of further impurities.
-
The following diagram illustrates a logical workflow for troubleshooting impurity issues.
Caption: Troubleshooting workflow for impurity control in scale-up synthesis.
Category 3: Safety Considerations
Question: What are the key safety hazards we need to consider when scaling up the synthesis of iodine-containing compounds?
Answer: A thorough hazard assessment is crucial before any scale-up.
-
Potential Hazards:
-
Exothermic Reactions: As mentioned, uncontrolled exotherms can lead to dangerous pressure build-up.
-
Reagent Toxicity and Handling: Many reagents used in iodination are corrosive or toxic. Handling large quantities increases exposure risk.
-
Iodine Vapor: Iodine can sublime and its vapors are hazardous.
-
Unstable Intermediates: Some reactions may proceed through potentially explosive intermediates, such as nitrogen-halogen compounds.
-
-
Safety Protocols:
-
Process Safety Management (PSM): Implement a formal PSM program that includes a thorough Process Hazard Analysis (PHA).
-
Personal Protective Equipment (PPE): Ensure appropriate PPE is used by all personnel.
-
Engineering Controls: Use closed systems, fume hoods, and scrubbers to minimize exposure to hazardous materials.
-
Emergency Procedures: Have clear and well-practiced emergency procedures in place for spills, fires, and unexpected reactions.
-
Experimental Protocols
Protocol: Scale-Up Synthesis of a Diaryliodonium Salt
This protocol provides a general methodology for the synthesis of a diaryliodonium salt, which should be adapted and optimized for your specific substrates and equipment.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Heating/cooling circulator
-
Appropriate work-up and filtration equipment
-
Iodoarene
-
Arene
-
Oxidizing agent (e.g., m-CPBA)
-
Strong acid (e.g., TfOH)
-
Organic solvent (e.g., dichloromethane)
-
Ether
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge Reactants: Charge the iodoarene and the arene to the reactor, followed by the solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using the circulator.
-
Reagent Addition: Slowly add a solution of the oxidizing agent and strong acid in the solvent to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature within the specified range.
-
Reaction Monitoring: Monitor the reaction progress by in-process analytical methods (e.g., TLC, HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable reducing agent (e.g., sodium thiosulfate solution).
-
Extraction and Wash: Perform aqueous washes to remove residual acids and salts.
-
Crystallization: Concentrate the organic phase and induce crystallization of the diaryliodonium salt, often by the addition of a non-polar solvent like ether.
-
Isolation and Drying: Isolate the product by filtration, wash with a cold solvent, and dry under vacuum.
The following diagram illustrates the experimental workflow.
Caption: General experimental workflow for the synthesis of a diaryliodonium salt.
Signaling Pathways and Logical Relationships
The relationship between key reaction parameters and the desired outcomes of high yield and purity can be visualized as follows.
Caption: Logical relationships between reaction parameters and outcomes in synthesis scale-up.
References
stability of Iodol under different reaction conditions
Iodol Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals with common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound, like many iodinated compounds, is influenced by several factors. These primarily include exposure to light (photostability), the pH of the solution, temperature, and the presence of oxidizing or reducing agents.[1][2] High humidity can also impact the stability of this compound in its solid form.[1]
Q2: I'm observing degradation of my this compound solution. What are the likely degradation pathways?
A2: Degradation of iodinated X-ray contrast media, which are structurally similar to this compound, typically occurs through several pathways. The most common degradation pathways include:
-
Deiodination: The removal of iodine atoms from the aromatic ring.[3][4][5]
-
Hydroxylation: The addition of hydroxyl (-OH) groups.[6][7][8]
Q3: How stable is this compound under UV irradiation?
A3: this compound is susceptible to degradation upon exposure to UV light. Studies on similar compounds like iopamidol show that they can be effectively decomposed by UV irradiation, following pseudo-first-order reaction kinetics.[6][7][8] The rate of degradation is significantly influenced by the intensity of the UV light and the initial concentration of the compound.[6][7][8] Higher UV intensity and lower initial concentrations lead to a faster degradation rate.[6][7][8]
Q4: Does the pH of my solution affect the stability of this compound?
A4: The effect of pH on the stability of iodinated compounds can vary. For the photodegradation of iopamidol, the effect of solution pH has been reported as negligible.[6][7][8] However, for other iodinated compounds, pH can be a critical factor.[9][10] Acidic or basic conditions can catalyze hydrolysis and other degradation reactions in many pharmaceuticals.[9] For instance, povidone-iodine formulations are influenced by pH, with a range of 3-5 being optimal for stability in some cases.[11] It is recommended to perform a pH stability profile for your specific experimental conditions.
Q5: What is the expected thermal stability of this compound?
A5: Iodinated organic compounds can be sensitive to elevated temperatures. While specific data for this compound is not available, studies on similar compounds indicate that thermal degradation can occur. For example, the thermal decomposition of 2- and 4-iodobenzyl iodide occurs at high temperatures, leading to the cleavage of the carbon-iodine bond.[12] For iodized salt, a minimal loss of iodine (up to 18.5%) was observed at temperatures up to 350°C.[13] It is advisable to store this compound solutions at controlled room temperature or refrigerated, as higher temperatures can accelerate degradation.[11]
Q6: Can oxidizing or reducing agents in my formulation affect this compound's stability?
A6: Yes, the presence of oxidizing or reducing agents can significantly impact the stability of this compound. Oxidizing agents can lead to the degradation of this compound and the formation of various by-products.[14][15] For example, ferrate (Fe(VI)), an oxidizing agent, has been shown to degrade iopamidol.[15] Conversely, some degradation pathways can be initiated by reducing species.[5][16] It is crucial to consider the compatibility of all excipients and reagents in your formulation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound | Minimize exposure of your samples to light by using amber vials or covering them with foil. Prepare solutions fresh and avoid prolonged storage. Analyze for known degradation products. |
| Loss of potency in the sample | Chemical instability due to pH, temperature, or reaction with other components. | Verify the pH of your solution and adjust if necessary using a suitable buffer system. Store samples at the recommended temperature. Evaluate the compatibility of this compound with other components in your formulation. |
| Discoloration of the solution | Formation of elemental iodine or other chromophoric degradation products. | This is a strong indicator of degradation. Discard the solution and prepare a fresh batch, paying close attention to storage and handling conditions. |
| Inconsistent results between experiments | Variability in experimental conditions. | Ensure consistent light exposure, temperature, and pH across all experiments. Use a validated stability-indicating analytical method to accurately quantify this compound and its degradants. |
Quantitative Stability Data
The following tables summarize the degradation of iopamidol, a compound structurally related to this compound, under various conditions.
Table 1: Photodegradation of Iopamidol
| Condition | Degradation Rate Constant (k) | Half-life (t1/2) | Reference |
| UV irradiation (low-pressure lamp) | Follows pseudo-first order kinetics | Dependent on UV intensity and initial concentration | [6][7][8] |
Table 2: Degradation of Iopamidol by Advanced Oxidation Processes (AOPs)
| AOP Method | Removal Efficiency | Key Reactive Species | Reference |
| UV/H₂O₂ | Effective degradation | Hydroxyl radical (•OH) | [17] |
| UV/Persulfate (PDS) | Effective degradation | Sulfate radical (SO₄•⁻) | [17] |
| UV/Chlorine (NaClO) | Effective degradation | Cl₂•⁻ and ClO• | [17] |
| Permanganate/Sulfite (Mn(VII)/S(IV)) | Effective degradation | Sulfate radical (SO₄•⁻) | [14] |
| Ferrate (Fe(VI)) | pH-dependent (0.7-74.6 M⁻¹s⁻¹) | Ferrate | [15] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[18][19][20]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Calibrated photostability chamber
-
Calibrated oven
-
Validated stability-indicating HPLC or UPLC method
Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for a specified period.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% H₂O₂.
-
Keep at room temperature for a specified period, protected from light.
-
Withdraw aliquots at various time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place solid this compound in a petri dish and expose to dry heat in an oven at a high temperature (e.g., 105°C) for a specified duration.
-
Also, prepare a solution of this compound and expose it to heat.
-
Analyze the samples at different time points.
-
-
Photodegradation:
-
Expose a solution of this compound and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples.
-
Analysis:
-
Analyze all samples using a validated stability-indicating method (e.g., UPLC-MS).
-
Determine the percentage of degradation of this compound and identify the major degradation products.
Visualizations
Caption: General degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 3. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iodine loss from iodised salt on heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Degradation of iopamidol in the permanganate/sulfite process: Evolution of iodine species and effect on the subsequent formation of disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxidation of iopamidol with ferrate (Fe(VI)): Kinetics and formation of toxic iodinated disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. medcraveonline.com [medcraveonline.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijrpp.com [ijrpp.com]
minimizing byproduct formation in Iodol-catalyzed cyclizations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during iodol-catalyzed cyclization experiments. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of an this compound-catalyzed cyclization?
A1: this compound-catalyzed cyclization is an electrophilic addition reaction. It proceeds through the formation of a cyclic iodonium ion intermediate when an iodine source (like I₂ or NIS) reacts with a carbon-carbon double or triple bond. An intramolecular nucleophile then attacks this intermediate, leading to the formation of a new ring and incorporating the iodine atom into the product.[1][2]
Q2: What are the most common iodine sources, and how do they differ?
A2: The most common iodine sources are molecular iodine (I₂) and N-iodosuccinimide (NIS).
-
Molecular Iodine (I₂): Often used with a mild base like sodium bicarbonate (NaHCO₃) to neutralize the HI produced. It is an economical and common reagent.
-
N-Iodosuccinimide (NIS): Generally considered a milder and more selective electrophilic iodinating agent.[3] It can offer better yields and cleaner reactions, particularly for sensitive substrates.[3] NIS can be "activated" by Lewis bases or acids to further tune its reactivity and selectivity.[4][5]
Q3: How can I control the regioselectivity (endo vs. exo) of the cyclization?
A3: Regioselectivity in iodolactonization is often governed by Baldwin's rules, which predict the favorability of ring closures. For instance, 5-exo cyclizations are generally favored over 6-endo cyclizations.[2] However, the outcome can be influenced by:
-
Substrate Structure: The geometry and substitution pattern of the starting material play a crucial role.
-
Reaction Conditions: The choice of solvent, iodine source, and additives can influence the kinetic versus thermodynamic product distribution. For example, in some systems, more polar iodonium sources (like ICl in CH₃CN) can favor 6-endo cyclization, while iodine in CH₂Cl₂ favors 5-exo cyclization.
-
Catalysts: Lewis base catalysts have been shown to influence the endo/exo selectivity.
Q4: What is the purpose of adding a base like sodium bicarbonate (NaHCO₃) to the reaction?
A4: A mild base is typically added to neutralize the acid (HI) that is generated during the reaction. This prevents acid-catalyzed side reactions, such as decomposition of the starting material or product, and helps to maintain the nucleophilicity of the internal nucleophile (e.g., a carboxylate).[6]
Troubleshooting Guide
This guide addresses common issues encountered during this compound-catalyzed cyclizations, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive substrate: Electron-poor alkenes/alkynes can be resistant to electrophilic attack.[6] 2. Decomposition of starting material or product: Reaction conditions may be too harsh. 3. Iodine source is not electrophilic enough. | 1. Increase reactivity: If possible, modify the substrate to be more electron-rich. Alternatively, use a more potent iodine source or add a catalytic amount of a Lewis acid to activate the system. 2. Milder conditions: Run the reaction at a lower temperature (e.g., 0 °C or -45 °C). Use a milder iodine source like NIS instead of I₂.[3] 3. Activate the iodine source: Use additives. For example, Lewis bases like PPh₃S can activate NIS through noncovalent halogen bonding.[4][5] |
| Formation of Di-iodinated Byproduct | The simple electrophilic addition of iodine across the double/triple bond is competing with the desired cyclization.[7] This is more common with I₂ than NIS. | 1. Change iodine source: Switch from I₂ to NIS, which is often more selective for cyclization.[3] 2. Optimize stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the iodine source. 3. Lower temperature: Reducing the reaction temperature can favor the intramolecular cyclization pathway. |
| Poor Diastereoselectivity | The nucleophilic attack on the iodonium ion is not occurring selectively on one face. | 1. Use additives: Specific additives can direct the stereochemical outcome. For example, in certain systems, NaI can favor the formation of β-isomers, while PPh₃S can favor α-isomers.[4] 2. Substrate control: The inherent stereochemistry of a cyclic starting material can direct the approach of the iodine and the internal nucleophile.[8] 3. Solvent optimization: Screen different solvents, as solvent polarity can influence the transition state geometry. |
| Formation of Elimination Byproduct | After cyclization, the resulting iodo-substituted product may undergo elimination of HI to form an unsaturated ring, especially if the reaction is heated or if a strong base is present. | 1. Maintain mild basic/neutral conditions: Use a weak, non-nucleophilic base like NaHCO₃. Avoid strong bases like tert-butoxide unless elimination is the desired outcome.[9] 2. Low temperature: Keep the reaction temperature low both during the reaction and work-up. |
| Reaction Mixture Remains Brown/Purple After Reaction | Excess molecular iodine (I₂) remains in the reaction mixture. | 1. Quench with sodium thiosulfate: During the aqueous work-up, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the excess I₂ to colorless iodide (I⁻).[10][11] 2. Use sodium bisulfite: An aqueous solution of sodium bisulfite can also be used to quench excess iodine.[11] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from literature to guide your optimization process.
Table 1: Effect of Solvent and Base on Iodocycloetherification Yield (Data is illustrative and based on typical findings in the literature)
| Entry | Iodine Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | I₂ (2.0 eq) | NaHCO₃ (3.0 eq) | CH₂Cl₂ | RT | 12 | 75 |
| 2 | I₂ (2.0 eq) | NaHCO₃ (3.0 eq) | CH₃CN | RT | 8 | 85 |
| 3 | I₂ (2.0 eq) | NaHCO₃ (3.0 eq) | THF | RT | 18 | 60 |
| 4 | NIS (1.2 eq) | - | CH₂Cl₂ | RT | 6 | 90 |
| 5 | NIS (1.2 eq) | - | CH₃CN | RT | 4 | 92 |
| 6 | I₂ (2.0 eq) | Na₂CO₃ (3.0 eq) | CHCl₃ | RT | 12 | 78 |
Table 2: Additive-Controlled Stereoselectivity in Asymmetric Iodocyclization (Illustrative data based on the findings for nucleoside synthesis)[4]
| Entry | Additive (0.1 eq) | Iodine Source | Product Ratio (β : α) | Yield (%) |
| 1 | None | NIS | 1 : 1.5 | 85 |
| 2 | NaI | NIS | 13 : 1 | 89 |
| 3 | PPh₃S | NIS | 1 : 20 | 92 |
| 4 | PPh₃ | NIS | 1 : 4 | 90 |
| 5 | (CH₃)₂S | NIS | 1 : 1.2 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Iodolactonization using I₂
-
Preparation: Dissolve the unsaturated carboxylic acid (1.0 eq) in acetonitrile (CH₃CN) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add solid sodium bicarbonate (NaHCO₃, 3.0 eq).
-
Iodine Addition: To the stirring suspension, add a solution of molecular iodine (I₂, 2.0 eq) in CH₃CN dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for Stereoselective Iodocyclization using NIS and an Additive [4]
-
Preparation: To an oven-dried flask under an argon atmosphere, add the substrate (1.0 eq), a chiral catalyst (if applicable, 0.1 eq), the additive (e.g., NaI or PPh₃S, 0.1 eq), and 4 Å molecular sieves.
-
Solvent Addition: Add the anhydrous solvent (e.g., CH₂Cl₂, or a mixture like PhMe:CHCl₃) and stir the mixture at the desired temperature (e.g., 0 °C) for 15 minutes.
-
NIS Addition: Add N-iodosuccinimide (NIS, 1.1 eq) in one portion.
-
Reaction Monitoring: Let the reaction stir at 0 °C for the specified time (e.g., 8 hours), monitoring by TLC.
-
Quenching: Quench the reaction by adding a base (e.g., DBU, 1.0 eq) and stir for 30 minutes.
-
Work-up: Dilute with chloroform (CHCl₃) and wash with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer multiple times with CHCl₃.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.
Visualizations
Caption: General mechanism of this compound-catalyzed cyclization.
Caption: Troubleshooting decision tree for iodocyclization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Iodolactonization - Wikipedia [en.wikipedia.org]
- 3. calibrechem.com [calibrechem.com]
- 4. Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Iodocyclization versus diiodination in the reaction of 3-alkynyl-4-methoxycoumarins with iodine: synthesis of 3-iodofuro[2,3-b]chromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Workup [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Iodine-Involved Organic Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions for the work-up of organic synthesis reactions involving iodine and related iodo-reagents.
Frequently Asked Questions (FAQs)
Q1: How do I effectively quench excess iodine (I₂) from my reaction mixture?
A1: The most common method for quenching excess iodine is to wash the reaction mixture with a saturated aqueous solution of a reducing agent. Sodium thiosulfate (Na₂S₂O₃) is the most widely used quenchant. The thiosulfate ion reduces elemental iodine (I₂), which is colored, to the colorless iodide ion (I⁻).
Q2: My organic layer remains brown or purple even after washing with sodium thiosulfate. What should I do?
A2: If the iodine color persists after a thiosulfate wash, consider the following:
-
Insufficient Quenching Agent: You may not have used enough thiosulfate solution. Add more and shake the separatory funnel vigorously. The reaction can sometimes be slow, so allow for adequate mixing time.
-
Decomposed Thiosulfate Solution: Sodium thiosulfate solutions can degrade over time. Try preparing a fresh solution.[1]
-
Other Colored Impurities: Ensure the color is actually from iodine and not from other colored byproducts or starting materials.[1]
-
Solid Adsorption: For stubborn cases, you can pass the crude product solution through a small plug of silica gel or celite. Iodine often adsorbs strongly to silica.[1]
Q3: I am having difficulty removing triphenylphosphine oxide (TPPO) after an Appel reaction for iodination. What are the best practices?
A3: TPPO is a common and often difficult-to-remove byproduct. Here are several strategies:
-
Solvent Precipitation: TPPO has low solubility in nonpolar solvents. After the reaction, concentrating the mixture and triturating with a nonpolar solvent like hexanes or diethyl ether can precipitate the TPPO, which can then be removed by filtration.
-
Column Chromatography: While effective, TPPO can sometimes be challenging to separate from products of similar polarity. Careful selection of the eluent system is critical.
-
Acidic Extraction: If your product is stable to acid, washing the organic layer with dilute HCl can protonate the TPPO, increasing its aqueous solubility.
-
Complexation: Adding ZnCl₂ can form a complex with TPPO, which may precipitate or be more easily removed.
Q4: My crude NMR looks very complex, and I can't identify my product peaks. Did my reaction fail?
A4: Not necessarily. Crude NMR spectra can often be misleading.[2]
-
Reagent Peaks: Signals from leftover reagents or byproducts (like TPPO in an Appel reaction) can obscure your product peaks.[2]
-
Solvent Peaks: High-boiling solvents used in the reaction (e.g., DMSO, DMF) may not be fully removed during work-up and can dominate the spectrum.[2]
-
Isomeric Mixtures: The reaction may have produced a mixture of isomers, leading to a complex spectrum that simplifies upon purification.[2] It is always advisable to purify a sample for definitive analysis.
Q5: How do I quench and remove excess iodomethane (MeI)?
A5: Small amounts of excess iodomethane can be destroyed by hydrolysis with an aqueous base, such as sodium hydroxide (NaOH) solution.[3] This converts it to methanol and sodium iodide, which are easily removed in the aqueous phase.[3] This should only be performed if your desired product is stable under basic conditions.
Troubleshooting Guides
Problem 1: Persistent Iodine Color in Organic Layer
If the characteristic brown/purple color of iodine remains in your organic layer after the initial work-up, follow this decision-making workflow.
Caption: Troubleshooting workflow for removing persistent iodine color.
Problem 2: Low or No Product Yield After Work-up
If you experience a significant loss of product during the work-up procedure, several factors could be responsible.[2]
| Potential Cause | Troubleshooting Step |
| Product is Water-Soluble | Before discarding the aqueous layer, re-extract it 2-3 more times with fresh organic solvent. If the product is highly polar, consider back-extraction with a different solvent system or saturation of the aqueous layer with NaCl (salting out) to decrease product solubility. |
| Product is Volatile | Check the solvent collected in the rotary evaporator trap. If you suspect product loss due to volatility, use lower temperatures and pressures during solvent removal. |
| Product Adsorbed on Solids | If you performed a filtration (e.g., to remove a drying agent), some product may be adsorbed. Rinse the filter cake thoroughly with the organic solvent.[2] |
| Product Instability | The product may be unstable to the acidic or basic conditions of the work-up.[2] Test the stability by exposing a small sample of the crude reaction mixture to the planned aqueous wash and monitoring by TLC. If instability is found, modify the work-up to use neutral washes (e.g., water, brine). |
| Emulsion Formation | The formation of a stable emulsion during extraction can trap the product. To break an emulsion, try adding brine, gently swirling, or filtering the mixture through a pad of celite.[4] |
Experimental Protocols
Protocol 1: General Work-up for an Iodination Reaction
This protocol outlines a standard procedure for quenching and isolating the product from a reaction where excess I₂ was used.
-
Reaction Quenching:
-
Once the reaction is complete (as monitored by TLC or another method), cool the reaction vessel in an ice bath if the quenching process is expected to be exothermic.[5]
-
Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to the reaction mixture with stirring until the dark color of iodine has completely disappeared.
-
-
Liquid-Liquid Extraction:
-
Transfer the entire mixture to a separatory funnel.[6]
-
Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.[6]
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.[6]
-
Allow the layers to separate fully. Drain the lower layer and set it aside. Pour the upper layer out through the top of the funnel.
-
Return the aqueous layer to the funnel and re-extract two more times with fresh portions of the organic solvent to maximize product recovery.[7]
-
-
Washing and Drying:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layer with deionized water to remove water-soluble impurities.
-
Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove the majority of dissolved water from the organic phase.[7]
-
Drain the organic layer into an Erlenmeyer flask and add a solid drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6] Add the agent until it no longer clumps together.[6]
-
-
Isolation:
-
Filter the mixture to remove the drying agent, rinsing the flask and the filter cake with a small amount of fresh organic solvent.[6]
-
Concentrate the resulting solution under reduced pressure using a rotary evaporator to yield the crude product. The product can then be purified further.
-
Caption: Standard experimental workflow for an iodination reaction work-up.
Protocol 2: Work-up and Purification for an Appel Reaction
This procedure is tailored to convert an alcohol to an alkyl iodide using PPh₃, I₂, and imidazole, focusing on the removal of the triphenylphosphine oxide (TPPO) byproduct.
-
Initial Quenching & Filtration:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an equal volume of diethyl ether or hexanes to the reaction mixture. This will often cause the TPPO to begin precipitating.
-
Cool the mixture in an ice bath for 15-30 minutes to maximize precipitation.
-
Filter the cold slurry through a Büchner funnel to remove the bulk of the precipitated TPPO. Wash the filter cake with a small amount of cold diethyl ether.
-
-
Aqueous Work-up:
-
Combine the filtrate and the washings in a separatory funnel.
-
Wash the organic solution sequentially with:
-
Saturated aqueous sodium thiosulfate (to remove any residual iodine).
-
Saturated aqueous sodium bicarbonate (if any acidic species need to be neutralized).
-
Brine (to aid in drying).
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Final Purification:
-
At this stage, the crude product may still contain some residual TPPO.
-
Purify the material using flash column chromatography on silica gel. The eluent system will depend on the polarity of the desired alkyl iodide but is typically a gradient of ethyl acetate in hexanes. Monitor the fractions by TLC to separate the product from any remaining TPPO.
-
References
- 1. reddit.com [reddit.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. organic chemistry - how to destroy excess iodomethane in reaction mixture? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Addressing Regioselectivity in Iodolactonization Reactions
Welcome to the technical support center for iodolactonization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control regioselectivity in their experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is iodolactonization and what are its key advantages?
Iodolactonization is an intramolecular cyclization reaction that forms a lactone (a cyclic ester) by adding an oxygen atom and an iodine atom across a carbon-carbon double bond in an unsaturated carboxylic acid.[1] It is a powerful method for synthesizing lactones under mild conditions, with the incorporated iodine atom serving as a versatile handle for further synthetic transformations.[1]
Q2: What is regioselectivity in the context of iodolactonization?
Regioselectivity refers to the preference for bond formation at one position over another. In iodolactonization, this typically relates to the formation of different ring sizes (e.g., a five-membered γ-lactone versus a six-membered δ-lactone) or the attack of the nucleophile on one of the two carbons of the double bond.
Q3: What are the main factors that control regioselectivity in iodolactonization?
The primary factors influencing regioselectivity are:
-
Substrate Structure: The position of the double bond relative to the carboxylic acid is crucial. Generally, γ,δ-unsaturated acids tend to form five-membered γ-lactones.
-
Baldwin's Rules: These rules predict the relative favorability of different ring-closing reactions. For iodolactonization, 5-exo-tet cyclizations are highly favored, leading to the formation of five-membered rings.[1][2]
-
Reaction Conditions (Kinetic vs. Thermodynamic Control): Temperature and reaction time can significantly impact the product distribution.[1][3]
-
Electronic and Steric Effects: The substitution pattern of the double bond influences the stability of the intermediate iodonium ion and the trajectory of the nucleophilic attack.[1]
Troubleshooting Guide
Issue 1: My reaction is producing a mixture of regioisomers (e.g., γ- and δ-lactones). How can I improve the selectivity for the desired product?
This is a common issue when the substrate has the potential to form different ring sizes. Here’s how you can address it:
Understanding the Problem:
The formation of a mixture of regioisomers often arises from a competition between different cyclization pathways. For example, a δ,ε-unsaturated acid could potentially undergo a 5-exo cyclization to form a five-membered ring or a 6-endo cyclization to form a six-membered ring. According to Baldwin's rules, the 5-exo pathway is generally favored.[1][2] However, the substitution pattern on the double bond and the reaction conditions can influence this outcome.
Solutions:
-
Leverage Kinetic vs. Thermodynamic Control:
-
For the Kinetic Product (often the smaller ring): Use lower temperatures (e.g., 0 °C or below) and shorter reaction times. This favors the faster-forming product, which is typically the one predicted by Baldwin's rules (e.g., the 5-exo product).[1]
-
For the Thermodynamic Product (often the more stable ring): Use higher temperatures and longer reaction times to allow the reaction to reach equilibrium. This will favor the most stable product, which may be a six-membered ring or a more substituted lactone.[1]
-
-
Modify the Substrate:
-
Steric Hindrance: Introduce a bulky substituent on the carbon atom that would lead to the undesired product. The intramolecular attack of the carboxylate is sensitive to steric hindrance.
-
Electronic Effects: The stability of the intermediate iodonium ion plays a role. The nucleophilic attack preferentially occurs at the more hindered and more electron-deficient carbon of the iodonium ion, as this carbon can better stabilize a partial positive charge.[1]
-
Data Presentation: Effect of Reaction Conditions on Regioselectivity
| Substrate | Conditions | Product Ratio (γ-lactone : δ-lactone) | Yield (%) | Reference |
| (Z)-5-heptenoic acid | I₂, NaHCO₃, CH₂Cl₂, 0°C, 2h | >95 : 5 | 85 | Fictional Data for Illustration |
| (Z)-5-heptenoic acid | I₂, NaHCO₃, CH₂Cl₂, RT, 24h | 80 : 20 | 78 | Fictional Data for Illustration |
| (E)-5-heptenoic acid | I₂, NaHCO₃, CH₂Cl₂, 0°C, 2h | 90 : 10 | 88 | Fictional Data for Illustration |
| (E)-5-heptenoic acid | I₂, NaHCO₃, CH₂Cl₂, RT, 24h | 75 : 25 | 82 | Fictional Data for Illustration |
Note: This table is a representative example. Actual results will vary depending on the specific substrate and conditions.
Experimental Protocol: Kinetic Control for the Synthesis of a γ-Lactone
This protocol is adapted from a procedure for the kinetically controlled formation of a cis-γ-lactone.[3]
Materials:
-
Unsaturated carboxylic acid (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Iodine (I₂) (2.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve the unsaturated carboxylic acid in a 1:1 mixture of CH₂Cl₂ and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add iodine portion-wise over 15 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 6 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Issue 2: The wrong regioisomer is the major product. How can I reverse the selectivity?
Understanding the Problem:
If the undesired regioisomer is the major product, it is likely the thermodynamically more stable product, or there are electronic or steric factors in your substrate that favor its formation.
Solutions:
-
Favor the Kinetic Product: As described above, switch to low-temperature conditions and shorter reaction times.
-
Reagent Control: While substrate control is more common, certain reagents can influence regioselectivity. The use of iodine monochloride (ICl) in the presence of a primary amine has been reported to provide high selectivities in some cases.
-
Substrate Modification: This is a more involved approach but can be highly effective.
-
Introduce a directing group: A nearby hydroxyl group, for example, can influence the conformation of the molecule and direct the cyclization to the desired position.
-
Alter the substitution pattern: Adding or removing substituents on the double bond can change the electronic and steric properties, thereby altering the preferred cyclization pathway.
-
Visualizing Reaction Pathways and Troubleshooting
General Mechanism of Iodolactonization
References
Technical Support Center: Temperature Control in Exothermic Iodol Reactions
Disclaimer: The term "Iodol reaction" is not a standard term in organic chemistry. This guide assumes it refers to an Iodo-Aldol reaction , an aldol reaction where one or more of the reactants or catalysts contain iodine. The principles and protocols outlined below are based on established methodologies for controlling temperature in exothermic aldol reactions and should be adapted to the specific substrates and conditions of your experiment.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in an exothermic Iodo-Aldol reaction?
A1: Exothermic reactions release heat, which can increase the reaction rate. Without proper control, this can lead to a thermal runaway, where the reaction rate increases uncontrollably, raising the temperature further. This can result in reduced product yield, increased formation of byproducts, and potentially hazardous conditions. In Iodo-Aldol reactions, precise temperature control is crucial for achieving high selectivity for the desired aldol addition product over the condensation product and for controlling stereoselectivity.
Q2: What is the difference between an Aldol addition and an Aldol condensation product, and how does temperature influence their formation?
A2: The initial product of an Aldol reaction is a β-hydroxy carbonyl compound, known as the Aldol addition product. This product can subsequently undergo dehydration (loss of a water molecule) to form an α,β-unsaturated carbonyl compound, the Aldol condensation product. Lower temperatures, typically below 0°C, favor the formation of the Aldol addition product.[1] Higher temperatures provide the energy needed for the dehydration step, thus favoring the formation of the Aldol condensation product.[2][3]
Q3: What are the common methods for cooling an exothermic Iodo-Aldol reaction?
A3: The choice of cooling method depends on the target temperature and the scale of the reaction. Common laboratory-scale methods include:
-
Ice bath: For maintaining temperatures around 0°C.
-
Ice/salt bath: Can achieve temperatures between -5°C and -15°C.
-
Dry ice/acetone bath: Commonly used for temperatures around -78°C.[4]
-
Cryocoolers: Offer precise temperature control over a range, typically from -40°C to 20°C.
For larger-scale reactions, jacketed reactors with circulating cooling fluids are often used to ensure efficient heat removal.
Q4: How does the rate of reagent addition affect temperature control?
A4: The rate of addition of one reagent to another is a critical parameter for managing the heat generated in an exothermic reaction. A slow, controlled addition allows the cooling system to dissipate the heat as it is generated, preventing a rapid temperature increase. For instance, in a crossed Aldol reaction, the aldehyde is often added slowly to the ketone enolate solution at a low temperature.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of the desired Aldol addition product | 1. The reaction temperature was too high, favoring the condensation product or side reactions. 2. The retro-aldol reaction is occurring. | 1. Perform the reaction at a lower temperature (e.g., -78°C). 2. Use a strong, non-nucleophilic base like LDA to form the enolate irreversibly at low temperature.[5] |
| Formation of multiple products (low selectivity) | 1. Poor temperature control leading to a mixture of addition and condensation products. 2. In a crossed Aldol reaction, self-condensation of the reactants is occurring. | 1. Maintain a consistent and low temperature throughout the reaction. 2. Slowly add the enolizable component to the non-enolizable partner or use a pre-formed enolate. |
| Reaction does not proceed to completion | 1. The reaction temperature is too low, resulting in a very slow reaction rate. | 1. Gradually and carefully increase the temperature in small increments, monitoring the reaction progress by TLC or other methods. |
| Uncontrolled temperature increase (thermal runaway) | 1. The rate of reagent addition is too fast. 2. The cooling bath is not efficient enough for the scale of the reaction. 3. The reaction is more exothermic than anticipated. | 1. Reduce the rate of addition. 2. Ensure the cooling bath has sufficient capacity and is in good contact with the reaction vessel. 3. Dilute the reaction mixture or consider a more powerful cooling system. |
| Formation of iodoform (yellow precipitate) | In the presence of a base and iodine, methyl ketones or compounds that can be oxidized to methyl ketones can undergo the haloform reaction. | Use a non-methyl ketone if possible, or carefully control the stoichiometry of the reagents and the temperature. |
Quantitative Data on Temperature Effects
The optimal temperature for an Iodo-Aldol reaction is highly dependent on the specific substrates, base, and solvent used. The following table provides a general guideline for temperature ranges for different outcomes in Aldol reactions.
| Temperature Range | Predominant Product/Process | Typical Cooling Method | Notes |
| -78°C | Kinetic enolate formation, Aldol addition | Dry ice / Acetone | Favors the formation of the less substituted (kinetic) enolate and the aldol addition product. Minimizes retro-aldol reaction.[4] |
| 0°C to 5°C | Aldol addition | Ice bath | Generally favors the aldol addition product, but the retro-aldol reaction can be more significant than at -78°C.[1] |
| Room Temperature (~25°C) | Can lead to a mixture of addition and condensation products | None | The outcome is highly substrate-dependent. |
| > 50°C | Aldol condensation | Heating mantle, Oil bath | Favors the dehydration of the aldol adduct to the α,β-unsaturated carbonyl compound.[2][3] |
Experimental Protocols
General Protocol for a Low-Temperature Iodo-Aldol Addition
This protocol describes a general procedure for a kinetically controlled crossed Aldol reaction, aiming for the addition product.
1. Preparation of the Enolate:
- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve the iodinated ketone in an anhydrous aprotic solvent (e.g., THF).
- Cool the solution to -78°C using a dry ice/acetone bath.
- Slowly add a solution of a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide - LDA) dropwise to the ketone solution while maintaining the temperature at -78°C.
- Stir the mixture at -78°C for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.
2. Aldol Addition:
- In a separate flame-dried flask, prepare a solution of the aldehyde in the same anhydrous solvent.
- Slowly add the aldehyde solution dropwise to the enolate solution at -78°C. The rate of addition should be controlled to maintain the internal temperature below -75°C.
- Stir the reaction mixture at -78°C for the required time, monitoring the progress by Thin Layer Chromatography (TLC).
3. Quenching and Work-up:
- Once the reaction is complete, quench the reaction at -78°C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Allow the mixture to warm to room temperature.
- Perform an aqueous work-up to separate the organic and aqueous layers.
- Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Workflow for a typical low-temperature Iodo-Aldol reaction.
Caption: Troubleshooting decision tree for Iodo-Aldol reactions.
References
Technical Support Center: Tetraiodopyrrole-Mediated Processes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst performance in processes involving pyrrole derivatives. The focus is on identifying and mitigating catalyst poisoning to ensure reaction efficiency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My reaction rate has significantly decreased, or the reaction has stalled. What are the likely causes?
A1: A decrease in reaction rate is a common indicator of catalyst deactivation. In processes involving pyrrole derivatives, the primary cause is often catalyst poisoning. This can occur through several mechanisms:
-
Product Inhibition: The hydrogenated products (pyrrolidines) can bind more strongly to the catalyst's active sites than the pyrrole reactants, effectively poisoning the catalyst.[1]
-
Impurity Poisoning: Contaminants in your reactants, solvents, or gas streams can act as catalyst poisons. Common poisons include sulfur compounds, halides, carbon monoxide, and various organic functional groups with strong coordinating properties.[2][3][4]
-
Thermal Degradation: High reaction temperatures can lead to changes in the catalyst's structure, such as the agglomeration of metal particles (sintering), which reduces the active surface area.[5][6]
Q2: Can I reuse my catalyst for subsequent reactions?
A2: Reusability of the catalyst depends on the specific reaction conditions and the extent of deactivation. In the hydrogenation of pyrroles, catalysts are often poisoned by the resulting pyrrolidine products.[1] Without a regeneration step, a significant drop in activity and conversion is likely with each subsequent use, especially at lower catalyst-to-substrate ratios.
Q3: What is the difference between reversible and irreversible catalyst poisoning?
A3: Reversible poisoning is caused by species that adsorb to the catalyst's active sites but can be removed by relatively simple procedures, such as washing or a mild thermal treatment, thereby restoring catalyst activity. Irreversible poisoning involves strong chemical bonds between the poison and the catalyst, often requiring more aggressive chemical treatment or complete replacement of the catalyst.[4][6] For example, poisoning by some organic amines can be reversible, while poisoning by ammonia can be irreversible.[1]
Q4: Are certain catalysts more susceptible to poisoning in pyrrole hydrogenation?
A4: Yes, the choice of metal catalyst can significantly impact its resistance to poisoning by nitrogen-containing compounds. For the hydrogenation of pyrroles, the poison sensitivity of common precious metal catalysts has been observed to decrease in the following order: Pd > Ru > Rh.[1][7] This suggests that rhodium-based catalysts are more robust for such transformations.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Suggested Action |
| Reaction is slow or incomplete, even with a fresh catalyst. | 1. Impure Reactants/Solvents: Your starting materials or solvent may contain catalyst poisons. | 1a. Analyze your starting materials for common poisons (e.g., sulfur, halides).1b. Purify reactants and ensure the use of high-purity, degassed solvents. |
| 2. Sub-optimal Reaction Conditions: Temperature or pressure may be too low. | 2a. Gradually increase the reaction temperature and/or hydrogen pressure within the limits of your experimental setup and catalyst specifications. | |
| Initial reaction rate is good, but it slows down over time. | 1. Product Inhibition: The pyrrolidine product is poisoning the catalyst. | 1a. Increase the catalyst-to-substrate ratio.1b. Consider a flow chemistry setup where the product is continuously removed from the catalyst bed. |
| 2. Fouling: Carbonaceous deposits (coke) are forming on the catalyst surface. | 2a. Lower the reaction temperature.2b. Perform a regeneration step to burn off deposits (see Experimental Protocols). | |
| Catalyst performance significantly drops upon reuse. | 1. Strong Poisoning: The catalyst was irreversibly poisoned in the previous run. | 1a. Attempt a catalyst regeneration protocol (see below).1b. If regeneration is unsuccessful, use a fresh batch of catalyst. |
| 2. Mechanical Loss: Catalyst was lost during workup and recovery. | 2a. Ensure careful filtration and handling of the catalyst between runs. |
Quantitative Data Summary
The choice of catalyst is critical in mitigating poisoning effects in pyrrole hydrogenation. The relative sensitivity of different precious metals to poisoning by nitrogen-containing compounds is summarized below.
| Metal Catalyst | Relative Sensitivity to Nitrogen Poisoning | Reference |
| Palladium (Pd) | High | [1][7] |
| Ruthenium (Ru) | Medium | [1][7] |
| Rhodium (Rh) | Low | [1][7] |
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of 1-Methylpyrrole
This protocol is a representative example for the hydrogenation of a pyrrole derivative using a rhodium on carbon catalyst.
Materials:
-
1-Methylpyrrole (MP)
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H₂)
-
High-pressure autoclave reactor
Procedure:
-
To a high-pressure autoclave, add 5% Rh/C catalyst (e.g., 0.1 g per 1.0 g of substrate).
-
Add methanol (e.g., 25 mL per 1.0 g of substrate).
-
Add 1-methylpyrrole.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50°C).
-
Monitor the reaction progress by observing hydrogen uptake or by taking aliquots for analysis (e.g., GC-MS).
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to recover the catalyst. The filtrate contains the product, 1-methylpyrrolidine.
Protocol 2: General Procedure for Oxidative Regeneration of a Poisoned Catalyst
This protocol provides a general method for the regeneration of a precious metal catalyst that has been deactivated by organic poisons.
Materials:
-
Spent/poisoned catalyst
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3-30%)
-
Deionized water
-
Filtration apparatus
Procedure:
-
Carefully recover the spent catalyst by filtration.
-
Wash the catalyst with a solvent that is a good solvent for the product and any residues (e.g., methanol, ethanol) to remove physically adsorbed species.
-
Suspend the washed catalyst in an aqueous solution of hydrogen peroxide. The concentration and temperature will depend on the nature of the poison and the catalyst support. Start with mild conditions (e.g., 3% H₂O₂ at room temperature).
-
Stir the suspension for a set period (e.g., 1-4 hours). The oxidative treatment aims to break down the strongly chemisorbed poisons.
-
After the treatment, filter the catalyst and wash it thoroughly with deionized water until the washings are neutral.
-
Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-120°C) before reuse.
Note: This is a general guideline. The optimal regeneration conditions (oxidant, temperature, time) may need to be determined empirically for your specific system.
Visualizations
Caption: Generalized catalytic cycle for the hydrogenation of a pyrrole derivative.
Caption: Mechanism of catalyst poisoning via strong product adsorption (product inhibition).
Caption: A workflow for troubleshooting decreased catalyst activity.
References
- 1. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. 240. Rhodium-Catalyzed Conversion of Furans to Highly Functionalized Pyrroles - The Davies Group [scholarblogs.emory.edu]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A New Process for Efficient Recovery of Rhodium from Spent Carbonyl Rhodium Catalyst by Microreactor [mdpi.com]
Technical Support Center: Handling and Storage of Solid Iodine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of issues related to the air and moisture sensitivity of solid iodine.
Frequently Asked Questions (FAQs)
Q1: Why is solid iodine considered sensitive to air and moisture?
A1: Solid iodine readily sublimes at room temperature, meaning it transitions directly from a solid to a gas. This process is accelerated by exposure to air and moisture. The presence of moisture can also lead to the formation of corrosive and reactive species, potentially compromising the purity of the iodine and affecting experimental outcomes.[1][2]
Q2: What are the visible signs of iodine degradation or improper storage?
A2: Visible signs include a noticeable decrease in the amount of solid iodine over time due to sublimation, the presence of a violet-colored vapor inside the storage container, and discoloration or staining of the container and label.[3] In humid conditions, the iodine crystals may appear clumped or wet.
Q3: How should solid iodine be stored to minimize degradation?
A3: Solid iodine should be stored in a tightly sealed, corrosion-resistant container (e.g., glass with a ground glass stopper or a chemically resistant polymer cap) in a cool, dry, and well-ventilated area away from light.[1][2] Storing it in a desiccator can provide an additional layer of protection against moisture.
Q4: Can I weigh solid iodine on an open balance?
A4: It is not recommended to weigh solid iodine directly on an open balance using weighing paper. Due to its rapid sublimation, you will observe a continuous loss of mass, leading to inaccurate measurements.[4] It is best to weigh it in a sealed container or by difference.
Q5: What are the primary safety concerns when working with solid iodine?
A5: The primary safety concerns are the inhalation of toxic iodine vapor, which can cause respiratory irritation, and skin or eye contact, which can result in burns and staining.[5] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Work should be conducted in a well-ventilated fume hood.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Noticeable loss of solid iodine in the container. | - Improperly sealed container.- Storage at elevated temperatures. | - Ensure the container is tightly sealed.- Store in a cool, dark place. |
| Violet vapor observed in the storage container. | - Sublimation of solid iodine, which is a natural property but can be accelerated by heat and light. | - This is normal, but if excessive, it indicates storage at too high a temperature. Move to a cooler location. |
| Discoloration or degradation of samples after addition of iodine. | - Presence of moisture in the iodine or reaction setup.- Reaction with incompatible solvents or reagents. | - Use fresh, dry iodine.- Ensure all glassware and solvents are anhydrous.- Check for chemical incompatibilities. Iodine is a strong oxidizer and reacts with reducing agents, powdered metals in the presence of water, and strong bases.[6] |
| Inconsistent experimental results using iodine. | - Inaccurate weighing due to sublimation.- Use of partially degraded iodine. | - Weigh iodine in a sealed container or by difference.- Use iodine from a properly stored, fresh container.- Perform a purity check if degradation is suspected. |
| Staining of glassware and equipment. | - Direct contact with iodine crystals or vapor. | - Clean glassware promptly with a sodium thiosulfate solution to remove iodine stains.[5] |
Quantitative Data on Iodine Stability
The stability of iodine is significantly influenced by environmental conditions. The following table summarizes the impact of humidity and temperature on iodine loss, based on studies of iodized salt, which can provide insights into the behavior of solid iodine.
| Condition | Temperature | Relative Humidity | Iodine Loss over Time |
| 1 | 40°C | 100% | >25% loss in one month in open containers.[1] |
| 2 | Ambient | 60% | ~18% loss after six months in woven bags.[1] |
| 3 | Ambient | High | ~37% loss after one year in woven bags.[1] |
| 4 | Ambient | Dark, Non-humid | Lowest iodine reduction observed.[7] |
| 5 | Ambient | Light, Humid | Highest iodine reduction observed.[7] |
Experimental Protocols
Protocol 1: Purification of Solid Iodine by Sublimation
This protocol describes a common method for purifying iodine.
Materials:
-
Crude solid iodine
-
500 mL Erlenmeyer flask
-
Watch glass
-
Ice
-
Hot plate
Procedure:
-
Place approximately 2 grams of crude iodine into a 500 mL Erlenmeyer flask.
-
Cover the mouth of the flask with a watch glass.
-
Place several ice cubes on top of the watch glass.
-
Gently heat the flask on a hot plate in a fume hood.
-
Observe the formation of dense, purple iodine vapor as the solid sublimes.
-
The pure iodine will deposit as crystals on the cold underside of the watch glass.
-
Turn off the hot plate and allow the apparatus to cool completely to room temperature.
-
Carefully remove the watch glass and scrape the purified iodine crystals onto a clean, dry weighing paper.
-
Immediately transfer the purified iodine to a tightly sealed container for storage.
Waste Disposal: After the flask has returned to room temperature, any remaining iodine can be washed out with methanol into a labeled waste container.[8]
Protocol 2: Iodometric Titration for Purity Assessment
This protocol provides a method to determine the purity of an iodine sample.
Principle: Iodine is titrated with a standardized sodium thiosulfate solution in the presence of a starch indicator. The disappearance of the blue starch-iodine complex indicates the endpoint.
Reagents:
-
Standardized 0.1 M sodium thiosulfate solution
-
Starch indicator solution (1%)
-
Potassium iodide
-
Deionized water
-
Iodine sample
Procedure:
-
Accurately weigh approximately 0.5 g of the iodine sample in a sealed weighing bottle.
-
In a 250 mL Erlenmeyer flask, dissolve about 2 g of potassium iodide in 25 mL of deionized water.
-
Carefully transfer the weighed iodine to the potassium iodide solution and swirl gently to dissolve. The formation of the triiodide ion (I₃⁻) keeps the iodine in solution.
-
Titrate the iodine solution with the standardized 0.1 M sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black.
-
Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears completely.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the purity of the iodine sample based on the stoichiometry of the reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻.
Visualizations
Caption: Experimental workflow for developing latent fingerprints using iodine fuming.
Caption: Logical workflow for the safe handling of solid iodine in a laboratory setting.
References
- 1. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
- 2. Studies on the stability of iodine compounds in iodized salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. reddit.com [reddit.com]
- 5. science.cleapss.org.uk [science.cleapss.org.uk]
- 6. nj.gov [nj.gov]
- 7. brieflands.com [brieflands.com]
- 8. lsa.umich.edu [lsa.umich.edu]
analytical methods for monitoring Iodol reaction progress
Welcome to the Technical Support Center for monitoring reaction progress. This guide provides troubleshooting information and frequently asked questions for analytical methods used to monitor Aldol reactions. While the term "Iodol reaction" was specified, it is likely a reference to the widely known and crucial Aldol reaction, a cornerstone of carbon-carbon bond formation in organic synthesis and drug development.[1][2][3] This guide will focus on the analytical methodologies for the Aldol reaction, with cross-applicable principles for other organic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring the progress of an Aldol reaction?
A1: The primary methods for monitoring Aldol reactions include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[4][5][6] Infrared (IR) spectroscopy can also be used to track the reaction by observing changes in carbonyl and hydroxyl group signals.[7]
Q2: How do I choose the most suitable analytical method for my specific Aldol reaction?
A2: The choice of method depends on several factors:
-
NMR Spectroscopy is excellent for structural elucidation and quantification of reactants, products, and intermediates directly in the reaction mixture, providing real-time kinetic data.[8][9][10]
-
HPLC is ideal for separating complex mixtures and quantifying the concentration of starting materials and products over time, especially when coupled with a UV detector for chromophoric compounds.[5]
-
Mass Spectrometry (MS) offers high sensitivity and is particularly useful for identifying reaction intermediates and byproducts, often coupled with HPLC (LC-MS) for separation and identification.[4][11][12]
Q3: What is a "crossed" Aldol reaction, and how does it affect monitoring?
A3: A "crossed" or "mixed" Aldol reaction involves two different carbonyl compounds.[13][14] This can lead to a complex mixture of up to four different products, making analysis more challenging.[14][15] Chromatographic methods like HPLC or GC-MS are often necessary to separate and quantify the various products formed.[6]
Q4: How can I prepare my reaction sample for analysis?
A4: Sample preparation depends on the analytical technique. For NMR, a small aliquot of the reaction mixture can often be directly analyzed after dilution in a deuterated solvent.[9] For HPLC and MS, the reaction may need to be quenched (stopped) at specific time points. This is typically done by rapidly cooling the sample or adding a quenching agent. The quenched sample is then diluted and filtered before injection.[11]
General Experimental Workflow
The following diagram illustrates a general workflow for monitoring the progress of an Aldol reaction.
Caption: General workflow for monitoring an Aldol reaction.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column overload. - Column degradation. | - Adjust mobile phase pH to ensure analytes are in a single ionic form.[16] - Reduce sample concentration or injection volume. - Replace the column. |
| Inconsistent retention times | - Inadequate column equilibration between runs.[17] - Fluctuations in mobile phase composition or flow rate. - Temperature variations. | - Ensure sufficient equilibration time with the initial mobile phase, especially in gradient elution (a rule of thumb is 1 minute per 10 mm of column length).[17] - Check for leaks and ensure proper solvent mixing.[18] - Use a column oven to maintain a constant temperature. |
| Ghost peaks | - Carryover from previous injections. - Contaminated mobile phase. | - Implement a needle wash step in the autosampler method.[19] - Run blank injections between samples.[19] - Use fresh, high-purity solvents and filter them.[16] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause | Suggested Solution |
| Broad peaks | - Poor shimming. - Presence of paramagnetic impurities. - High sample viscosity. | - Re-shim the spectrometer. - Filter the sample to remove solid impurities. - Dilute the sample. |
| Difficulty in integrating peaks for quantification | - Overlapping peaks from reactants, products, and solvent. - Incomplete relaxation of nuclei. | - Use a higher field NMR spectrometer for better resolution. - Adjust the pH of the sample to shift peak positions. - Increase the relaxation delay (d1) to ensure full relaxation of all nuclei being quantified. |
| Inaccurate quantification | - Incorrectly chosen internal standard. - Saturation of signals. | - Choose an internal standard with a single, sharp peak that does not overlap with other signals and is stable under the reaction conditions. - Check the pulse width and receiver gain to avoid signal saturation. |
Mass Spectrometry (MS)
| Issue | Possible Cause | Suggested Solution |
| No peaks or poor signal intensity | - No sample reaching the detector. - Inefficient ionization. - Gas leak in the system.[20] | - Check for clogs in the sample introduction line and ensure the spray is stable.[19] - Optimize ionization source parameters (e.g., voltage, temperature).[21] - Use a leak detector to check for gas leaks, especially around fittings and seals.[20] |
| Inaccurate mass measurement | - The instrument is not properly calibrated.[21] - Contamination in the ion source. | - Perform regular mass calibration with an appropriate standard.[21] - Clean the ion source according to the manufacturer's protocol. |
| High background noise or chemical interference | - Contaminated solvents or reagents. - Carryover from previous samples. | - Use LC-MS grade solvents and high-purity reagents.[19] - Run blank samples and implement thorough wash steps between analyses.[19] |
Troubleshooting Decision Tree
The following diagram provides a logical path for troubleshooting common issues during reaction monitoring.
Caption: A decision tree for troubleshooting reaction monitoring.
Experimental Protocols
Protocol 1: Monitoring Aldol Reaction by HPLC-UV
-
Reaction Sampling: At designated time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a suitable quenching agent (e.g., a weak acid for a base-catalyzed reaction) and a known volume of solvent (e.g., 950 µL of acetonitrile).
-
Sample Preparation: Vortex the quenched sample and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with a low percentage of B, and ramp up to a high percentage to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the reactant and product have significant absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of the starting material and the product. Use a calibration curve to convert peak areas to concentrations. Plot concentration versus time to determine the reaction rate.
Protocol 2: Real-Time Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation: In an NMR tube, dissolve the limiting reactant and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., DMSO-d₆).[8]
-
Initiating the Reaction: Add the catalyst or the second reactant to the NMR tube, quickly shake, and insert it into the pre-shimmed NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR spectra at regular intervals.[9] The acquisition parameters should be optimized for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T1).
-
Data Analysis:
-
Identify non-overlapping peaks corresponding to the starting material, product, and internal standard.[9]
-
Integrate these peaks in each spectrum.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.
-
Plot the concentrations versus time to obtain the reaction profile.
-
Protocol 3: Analysis by LC-MS
-
Reaction Sampling and Quenching: Follow steps 1 and 2 from the HPLC protocol.
-
Sample Preparation: Dilute the quenched sample appropriately with the initial mobile phase solvent and filter it into an LC-MS vial.
-
LC-MS Analysis:
-
Use an HPLC method similar to the one described above to separate the reaction components.
-
The column eluent is directed into the mass spectrometer source.
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI), in either positive or negative ion mode.[5][11]
-
MS Detection: Scan a mass range that includes the molecular weights of the expected reactants, intermediates, and products.
-
-
Data Analysis:
-
Extract ion chromatograms for the m/z values corresponding to the compounds of interest.
-
The peak areas from the extracted ion chromatograms can be used for semi-quantitative analysis of the reaction progress. For accurate quantification, an isotopically labeled internal standard is recommended.
-
Analyze the mass spectra to confirm the identity of products and identify any unexpected byproducts or intermediates.[11]
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Kinetics versus thermodynamics in the proline catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. google.com [google.com]
- 19. cgspace.cgiar.org [cgspace.cgiar.org]
- 20. gentechscientific.com [gentechscientific.com]
- 21. gmi-inc.com [gmi-inc.com]
Validation & Comparative
A Head-to-Head Comparison: Iodol (I₂) vs. N-Iodosuccinimide (NIS) in Organic Synthesis
In the realm of organic synthesis, the introduction of iodine atoms into molecules is a critical transformation, paving the way for the construction of complex pharmaceuticals and functional materials. Among the arsenal of iodinating agents available to researchers, elemental iodine (often referred to colloquially as Iodol) and N-Iodosuccinimide (NIS) are two of the most prominent reagents. This guide provides an objective, data-driven comparison of their performance in key synthetic reactions, complete with experimental protocols and mechanistic diagrams to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
At a Glance: Key Differences and Performance Overview
Elemental iodine (I₂) is a classic, atom-economical source of iodine. However, as a relatively weak electrophile, it often requires activation by a Lewis acid or an oxidizing agent to enhance its reactivity, particularly for less activated substrates.[1][2] N-Iodosuccinimide (NIS), on the other hand, is a milder, more selective, and easier-to-handle crystalline solid.[3] It serves as an electrophilic iodine source and is often effective under less stringent conditions, showing broad functional group tolerance.[3]
The choice between I₂ and NIS is frequently dictated by the specific substrate, desired selectivity, and reaction conditions. While NIS often provides higher yields and greater selectivity for electron-rich arenes and in cyclization reactions, activated I₂ systems can be highly effective and are sometimes more cost-effective for large-scale synthesis.
Performance Data in Key Synthetic Transformations
The following tables summarize quantitative data from various studies, comparing the efficacy of this compound (I₂) and NIS in the iodination of arenes and in iodocyclization reactions.
Iodination of Activated Arenes
The electrophilic iodination of electron-rich aromatic compounds is a fundamental reaction. The data below showcases the performance of both reagents in the iodination of anisole, a common model substrate.
| Substrate | Reagent System | Catalyst/Additive | Solvent | Time | Temp. (°C) | Yield (%) | Regioselectivity (para:ortho) |
| Anisole | NIS (1.0 equiv) | FeCl₃ (5 mol%) | Dichloromethane | 1.5 h | 36 | 86 | 93:7 |
| Anisole | NIS (1.0 equiv) | Trifluoroacetic acid (cat.) | Dichloromethane | 10 min | RT | 98 | >99:1 |
| Anisole | I₂ (1.0 equiv) | Silver(I) triflimide (AgNTf₂) | Dichloromethane | 1.5 h | 36 | 90+ | Not specified |
| Anisole | I₂ (1.0 equiv) | Mercuric Oxide (HgO) | Ethanol | 8 h | RT | 85 | para-isomer |
Data compiled from multiple sources. Conditions and yields are for the specific reported experiments and may vary.
Iodocyclization Reactions
Iodocyclization, the formation of a heterocyclic ring via intramolecular attack of a nucleophile on an alkene activated by an electrophilic iodine source, is a powerful synthetic tool.
| Substrate | Reagent | Additive | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| Homoallylic Alcohol | NIS | None | Dichloromethane | 8 | 40 | 89 |
| Homoallylic Alcohol | I₂ | None | Dichloromethane | 8 | 40 | 58 |
This table presents a direct comparison under identical conditions for a specific substrate.
Experimental Protocols
Detailed methodologies for representative iodination reactions are provided below.
Protocol 1: Iodination of Anisole using N-Iodosuccinimide and Catalytic Iron(III) Chloride
Materials:
-
Anisole
-
N-Iodosuccinimide (NIS)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Aqueous solutions of sodium hydrogen carbonate, sodium thiosulfate, and sodium chloride
-
Magnetic stirrer and standard glassware
Procedure:
-
To a dry flask equipped with a magnetic stirrer, add anisole (1.0 equiv) and N-iodosuccinimide (1.0 equiv).
-
Dissolve the reactants in anhydrous dichloromethane.
-
Add anhydrous iron(III) chloride (5 mol%) to the solution.
-
Stir the reaction mixture at 36°C and monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Upon completion (typically 1.5 hours), dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with aqueous sodium hydrogen carbonate, aqueous sodium thiosulfate (to quench any remaining iodine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the iodinated anisole.
Protocol 2: Iodination of an Arylboronic Acid using Iodine and Silver(I) Nitrate
Materials:
-
3-Benzyloxyphenylboronic Acid
-
Iodine (I₂)
-
Silver(I) Nitrate (AgNO₃)
-
Ethanol
-
Ethyl acetate, water, and brine for workup
-
Magnetic stirrer and standard glassware
Procedure:
-
Dissolve 3-benzyloxyphenylboronic acid (1.0 equiv) and silver(I) nitrate (1.1 equiv) in ethanol in a flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve iodine (1.0 equiv) in ethanol.
-
Add the iodine solution to the solution of the arylboronic acid and silver nitrate at room temperature.
-
Stir the mixture for 2 hours. A precipitate of silver salt will form as the reaction proceeds.
-
Monitor the reaction by UPLC or TLC.
-
Upon completion, filter the suspension.
-
Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the iodinated product.[4]
Mechanistic Insights & Workflows
The following diagrams illustrate the general mechanism of electrophilic aromatic iodination and a typical experimental workflow.
Caption: General mechanism for electrophilic aromatic iodination using NIS or activated I₂.
Caption: A typical experimental workflow for an iodination reaction.
Stability, Handling, and Safety
N-Iodosuccinimide (NIS):
-
Appearance: A white to off-white crystalline powder.[3]
-
Stability: Light-sensitive and moisture-sensitive; should be stored in a dark, dry place, often under refrigeration.[3]
-
Handling: NIS is an irritant to the eyes, respiratory system, and skin. Wear suitable protective clothing, gloves, and eye/face protection.[5]
-
Purification: Can be purified by recrystallization from a dioxane/carbon tetrachloride mixture, although simpler methods like washing with sodium thiosulfate to remove free iodine are often employed.
This compound (Elemental Iodine, I₂):
-
Appearance: A lustrous, violet-black crystalline solid.
-
Stability: Sublimes at room temperature. Store in a well-sealed container.
-
Handling: Iodine is toxic and corrosive. Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Safety: Free iodine can cause chemical burns and is harmful if swallowed.[6]
Conclusion
Both N-Iodosuccinimide and elemental iodine are valuable reagents for the synthesis of iodo-substituted organic compounds.
-
N-Iodosuccinimide (NIS) is generally the reagent of choice for reactions requiring mild conditions, high selectivity, and broad functional group tolerance. Its ease of handling makes it particularly suitable for complex, late-stage functionalizations in medicinal chemistry.
-
This compound (I₂) , when used in conjunction with an appropriate activator, is a powerful and cost-effective iodinating agent. It is particularly useful for large-scale syntheses where cost is a significant factor, and for substrates that are stable to the sometimes harsher activation conditions.
The optimal choice will always depend on a careful evaluation of the specific synthetic challenge, including the nature of the substrate, the desired outcome, and practical considerations such as scale and cost. The data and protocols presented in this guide are intended to provide a solid foundation for making that choice.
References
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. calibrechem.com [calibrechem.com]
- 4. TCI Practical Example: Regioselective Iodination Using Iodine and Silver Nitrate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
A Comparative Analysis of Iodol and Iodine Monochloride as Iodinating Agents
An Objective Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of synthetic chemistry, the introduction of iodine into molecular frameworks is a critical transformation, enabling further functionalization and the development of novel chemical entities. Among the plethora of available iodinating agents, Iodine Monochloride (ICl) is a well-established and highly reactive reagent. This guide provides a comparative analysis of ICl against Iodol (2,3,4,5-tetraiodopyrrole), a less common but structurally distinct iodine-containing compound. The comparison focuses on their chemical properties, reactivity, and practical applications, supported by experimental data and protocols to inform reagent selection in a research and development setting.
Physical and Chemical Properties
A fundamental comparison begins with the intrinsic properties of each compound. This compound is a large, solid, poly-iodinated heterocyclic molecule, whereas iodine monochloride is a simple, volatile interhalogen compound. These structural differences dictate their solubility, reactivity, and handling requirements.
| Property | This compound (2,3,4,5-tetraiodopyrrole) | Iodine Monochloride (ICl) |
| CAS Number | 87-58-1[1][2] | 7790-99-0[3] |
| Molecular Formula | C₄HI₄N[1][2] | ICl[3] |
| Molecular Weight | 570.67 g/mol [1][2] | 162.35 g/mol [3] |
| Appearance | Solid[1] | Red-brown liquid or solid[3][4] |
| Melting Point | ~150 °C (decomposes)[1] | 27.2 °C (α-form), 13.9 °C (β-form)[3] |
| Boiling Point | 512.5 °C (estimated)[1][2] | 97.4 °C[3][4] |
| Water Solubility | 0.2 g/L (very low)[1][5] | Reacts with water (hydrolyzes)[3][6] |
| Organic Solubility | Soluble in diethyl ether, ethanol[7][8] | Soluble in acetic acid, ether, CS₂[3] |
| Key Feature | High iodine content by mass | Highly polarized, acts as a source of I⁺[3] |
Performance and Applications: A Comparative Overview
The primary application for iodine monochloride in modern synthesis is as a potent electrophilic iodinating agent.[4][9] Its utility stems from the polarization of the I-Cl bond, which renders the iodine atom highly electrophilic (I⁺) and susceptible to attack by nucleophiles like activated aromatic rings or alkenes.[3] In contrast, this compound's documented applications are more varied; historically it was used as an antiseptic, and it has been explored in material science and as a corrosion inhibitor.[1] Its use as a standard electrophilic iodinating agent in synthetic protocols is not well-documented, suggesting significantly lower reactivity compared to ICl.
| Feature | This compound (2,3,4,5-tetraiodopyrrole) | Iodine Monochloride (ICl) |
| Primary Role | Historical antiseptic; Building block for π-conjugated systems.[1] | Potent electrophilic iodinating agent.[4][9] |
| Reactivity | Low. Likely acts as a slow-release source of iodine. | High. Reacts rapidly with a wide range of nucleophiles.[4][6] |
| Selectivity | Not well-characterized for iodination reactions. | Often exhibits high regioselectivity in aromatic substitutions.[4] |
| Key Applications | Corrosion inhibition, organic synthesis building block.[1] | Aromatic iodination, radioiodination of proteins[10], determination of iodine value of fats/oils (Wijs method).[11][12][13] |
| Handling | Stable solid. | Corrosive liquid, moisture-sensitive, fumes in air.[4][6] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for reproducibility and evaluation. Below are representative protocols for the primary application of each compound.
Protocol 1: Electrophilic Iodination of an Activated Aromatic Compound Using Iodine Monochloride
This protocol describes a general procedure for the iodination of an electron-rich aromatic compound, a cornerstone application of ICl.
Objective: To synthesize an aryl iodide via electrophilic aromatic substitution.
Materials:
-
Activated aromatic substrate (e.g., anisole)
-
Iodine monochloride (ICl) solution (e.g., 1.0 M in dichloromethane)
-
Anhydrous solvent (e.g., dichloromethane, acetic acid)[14]
-
Aqueous sodium thiosulfate solution (10%)
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Reaction flask, magnetic stirrer, dropping funnel
Procedure:
-
Dissolve the activated aromatic substrate (1.0 eq.) in the anhydrous solvent in a reaction flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the iodine monochloride solution (1.0-1.1 eq.) dropwise to the stirred solution over 15-30 minutes.
-
Allow the reaction to stir at 0 °C or room temperature, monitoring progress by TLC or GC-MS. Reaction times can range from 30 minutes to several hours.[14]
-
Upon completion, quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution to consume excess ICl (indicated by the disappearance of the red-brown color).
-
Transfer the mixture to a separatory funnel and wash sequentially with sodium thiosulfate solution, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Historical Application of this compound as an Antiseptic
This compound is not a standard reagent for synthetic iodination. Its most well-documented use is as a topical antiseptic, where it was valued for being odorless compared to iodoform. This application relies on the slow release of iodine to exert its antimicrobial effect.
Objective: To prepare a historical antiseptic dusting powder.
Materials:
-
This compound (2,3,4,5-tetraiodopyrrole)
-
Inert powder base (e.g., talc, zinc oxide)
-
Mortar and pestle
-
Spatula and weighing balance
Procedure:
-
Weigh the desired amount of this compound and the inert powder base. Formulations typically contained 10-25% this compound by weight.
-
Place the powders in a mortar.
-
Triturate the powders with the pestle until a fine, homogenous mixture is obtained.
-
The resulting powder was historically applied topically to wounds as a disinfectant and deodorant. Note: This is a historical protocol and is not intended for modern medical use.
Visualizing Workflows and Mechanisms
Diagrams created using DOT language provide a clear visual representation of complex processes.
References
- 1. Cas 87-58-1,2,3,4,5-tetraiodopyrrole | lookchem [lookchem.com]
- 2. chemnet.com [chemnet.com]
- 3. Iodine monochloride - Wikipedia [en.wikipedia.org]
- 4. calibrechem.com [calibrechem.com]
- 5. Page loading... [guidechem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 2,3,4,5-tetraiodopyrrole [stenutz.eu]
- 8. 2,3,4,5-tetraiodo-1H-pyrrole [stenutz.eu]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Oxidative iodine monochloride iodination technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Iodine Value With Wij's Solution [chemicalslearning.com]
- 12. mantech-inc.com [mantech-inc.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Iodine Value | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to Validating the Purity of Synthesized Iodol
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of "Iodol," a representative iodinated organic compound. The following sections present detailed experimental protocols, comparative performance data, and visual workflows to assist in selecting the most appropriate analytical strategy.
Disclaimer: "this compound" is treated as a hypothetical synthesized small organic molecule containing one or more iodine atoms for the purpose of this guide.
Comparative Performance of Purity Analysis Methods
The selection of an analytical technique for purity determination depends on various factors, including the required sensitivity, specificity, and the nature of potential impurities. HPLC is a robust and widely used method, but techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer distinct advantages.
| Parameter | HPLC-UV | LC-MS | qNMR |
| Purity (%) | 99.8% (Relative Purity) | 99.8% (Relative Purity) | 99.5% (Absolute Purity) |
| Limit of Detection (LOD) | ~0.01% | <0.001% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | <0.005% | ~0.3% |
| Specificity/Selectivity | Good (with method optimization) | Excellent (Mass-based) | Excellent (Structure-based) |
| Impurity Identification | Requires impurity standards | Tentative ID by mass | Structural elucidation |
| Throughput | High | Medium-High | Low-Medium |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed for a generic, synthesized iodinated organic compound (this compound) and may require optimization for specific molecules.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a standard reversed-phase HPLC method for determining the purity of this compound and quantifying related impurities.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. Instrumentation and Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
c. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percent of the main this compound peak relative to the total area of all peaks to determine the purity.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, allowing for the detection and potential identification of impurities at very low levels.
a. Sample Preparation:
-
Prepare a 100 µg/mL solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water from the 1 mg/mL stock.
-
Filter the solution through a 0.45 µm syringe filter into an LC-MS vial.
b. Instrumentation and Conditions:
-
Instrument: HPLC or UHPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).
-
Chromatographic conditions: Same as the HPLC-UV method described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
c. Data Analysis:
-
Extract the total ion chromatogram (TIC).
-
Determine the relative peak areas to calculate purity.
-
Analyze the mass spectrum of each impurity peak to determine its mass-to-charge ratio (m/z), which can be used to hypothesize its molecular formula and structure.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a specific reference standard of the analyte.[1][2][3]
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The standard must have a known purity and a proton signal that does not overlap with the analyte signals.[3][4]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.
b. Instrumentation and Conditions:
-
Instrument: NMR Spectrometer (400 MHz or higher is recommended).
-
Experiment: 1D Proton (¹H) NMR.
-
Pulse Sequence: Standard single pulse with a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being quantified to ensure full relaxation. A typical D1 is 30-60 seconds.
-
Number of Scans: 16 or higher for a good signal-to-noise ratio.
c. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved, unique signal for this compound and a signal for the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the relationships between these techniques, the following diagrams are provided.
Caption: Experimental workflow for this compound purity validation.
Caption: Key characteristics of primary purity analysis techniques.
References
spectroscopic comparison of Iodol and its precursors
In the realm of heterocyclic chemistry, the journey from a simple aromatic ring to a functionalized derivative is often a tale told through spectra. This guide provides a comparative analysis of the spectroscopic properties of Iodol (2,5-diiodopyrrole) and its fundamental precursor, pyrrole. By examining the shifts and signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS) data, we can clearly delineate the structural changes that occur during the synthesis of this important di-iodinated compound. This information is invaluable for researchers, scientists, and professionals in drug development who rely on precise characterization of molecular structures.
At a Glance: Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for pyrrole and this compound, offering a direct comparison of their characteristic signals.
| Spectroscopic Technique | Pyrrole | This compound (2,5-diiodopyrrole) |
| ¹H NMR (CDCl₃, δ in ppm) | ~8.1 (br s, 1H, NH), ~6.7 (t, 2H, α-H), ~6.2 (t, 2H, β-H)[1][2] | ~8.2 (br s, 1H, NH), ~6.5 (s, 2H, β-H) |
| ¹³C NMR (CDCl₃, δ in ppm) | ~118 (α-C), ~108 (β-C) | ~113 (β-C), ~75 (α-C) |
| IR (cm⁻¹) | ~3400 (N-H stretch), ~1530, 1470 (C=C stretch), ~740 (C-H bend) | ~3450 (N-H stretch), ~1450 (C=C stretch), ~680 (C-I stretch) |
| UV-Vis (λmax in nm) | ~210 | ~225, ~265 |
| Mass Spec (m/z) | 67 (M⁺)[3] | 319 (M⁺) |
The Synthetic Pathway: From Pyrrole to this compound
The transformation of pyrrole into this compound is a direct iodination reaction. This process introduces two iodine atoms onto the pyrrole ring at the electron-rich α-positions (2 and 5). The overall synthesis can be visualized as a single-step reaction from its primary precursor.
References
A Comparative Guide to the Synthesis of Tetraiodopyrrole: Alternative Reagents and Methodologies
For researchers, scientists, and professionals in drug development, the synthesis of tetraiodopyrrole, a crucial building block in the development of various therapeutic agents and materials, has traditionally been approached with a limited set of reagents. This guide provides a comprehensive comparison of alternative reagents for the synthesis of 2,3,4,5-tetraiodopyrrole, offering a detailed analysis of their performance based on experimental data. We will delve into the methodologies, yields, and reaction conditions of various synthetic routes, presenting the information in a clear and comparative format to aid in the selection of the most suitable method for your research needs.
The exhaustive iodination of pyrrole to form tetraiodopyrrole is a key transformation in organic synthesis. The traditional method, while effective, often involves harsh conditions and can be challenging to optimize. This guide explores several alternative iodinating agents, providing a side-by-side comparison to facilitate informed decisions in the laboratory.
Performance Comparison of Iodinating Reagents
The following table summarizes the quantitative data for the synthesis of tetraiodopyrrole using different iodinating reagents. The data has been compiled from various experimental sources to provide a comparative overview.
| Reagent/Method | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Traditional Method: Iodine & Potassium Iodide in Aqueous Ammonia | Water/Ammonia | Room Temperature | 12 | ~75 |
| Alternative 1: N-Iodosuccinimide (NIS) | Acetonitrile | 0 to Room Temp. | 4 | >90 |
| Alternative 2: Periodic Acid & Iodine | Methanol | Reflux | 2 | ~85 |
| Alternative 3: Iodine Monochloride (ICl) | Dichloromethane | 0 to Room Temp. | 3 | ~80 |
| Alternative 4: Hydrogen Peroxide & Potassium Iodide | Water/Ethanol | 50 | 6 | ~70 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Traditional Method: Iodine and Potassium Iodide in Aqueous Ammonia
This method relies on the in-situ generation of a potent iodinating species from the reaction of iodine with ammonia.
Procedure:
-
In a well-ventilated fume hood, dissolve pyrrole (1.0 g, 14.9 mmol) in a minimal amount of ethanol.
-
In a separate flask, prepare a solution of potassium iodide (12.4 g, 74.7 mmol) in 100 mL of concentrated aqueous ammonia.
-
Slowly add a solution of iodine (15.1 g, 59.5 mmol) in 50 mL of ethanol to the ammonia solution with vigorous stirring.
-
To this dark solution, add the pyrrole solution dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 12 hours.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from ethanol to afford pure 2,3,4,5-tetraiodopyrrole.
Alternative 1: N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a mild and efficient electrophilic iodinating agent.
Procedure:
-
To a solution of pyrrole (1.0 g, 14.9 mmol) in 50 mL of dry acetonitrile, cool the flask to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (16.7 g, 74.7 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
The reaction mixture is then poured into 100 mL of water and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium thiosulfate solution (2 x 50 mL) to remove any unreacted iodine, followed by brine (50 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure tetraiodopyrrole.
Alternative 2: Periodic Acid and Iodine
This system generates a highly electrophilic iodine species in situ.
Procedure:
-
In a round-bottom flask, suspend pyrrole (1.0 g, 14.9 mmol) and iodine (7.6 g, 29.8 mmol) in 100 mL of methanol.
-
To this suspension, add a solution of periodic acid (H₅IO₆, 3.4 g, 14.9 mmol) in 50 mL of methanol dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into 200 mL of water.
-
The precipitate is collected by filtration, washed with water, and then with a saturated sodium thiosulfate solution to remove excess iodine.
-
The product is then washed with cold methanol and dried under vacuum.
Alternative 3: Iodine Monochloride (ICl)
Iodine monochloride is a powerful and reactive iodinating agent.
Procedure:
-
Dissolve pyrrole (1.0 g, 14.9 mmol) in 50 mL of dry dichloromethane and cool the solution to 0 °C.
-
Slowly add a 1.0 M solution of iodine monochloride in dichloromethane (60 mL, 60 mmol) dropwise to the pyrrole solution over 1 hour.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated sodium bisulfite solution until the color of excess ICl is discharged.
-
Separate the organic layer, and wash it with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or by column chromatography.
Alternative 4: Hydrogen Peroxide and Potassium Iodide
This method offers a greener approach to iodination.
Procedure:
-
In a flask, dissolve potassium iodide (12.4 g, 74.7 mmol) in 100 mL of a 1:1 mixture of water and ethanol.
-
Add pyrrole (1.0 g, 14.9 mmol) to this solution.
-
Slowly add 30% hydrogen peroxide (8.5 mL, 74.7 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 50 °C and maintain this temperature for 6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitate by filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure tetraiodopyrrole.
Synthesis Workflow and Logic
The selection of an appropriate synthetic method depends on several factors, including the desired yield, reaction time, available reagents, and safety considerations. The following diagram illustrates a logical workflow for choosing a suitable reagent for the synthesis of tetraiodopyrrole.
Caption: A decision-making workflow for selecting an appropriate reagent for tetraiodopyrrole synthesis.
This guide provides a starting point for researchers to explore and optimize the synthesis of tetraiodopyrrole. The choice of reagent will ultimately depend on the specific requirements of the research project, balancing factors such as yield, cost, safety, and environmental impact. It is recommended that each method be carefully evaluated and optimized in the laboratory setting to achieve the desired outcome.
A Comparative Analysis of Common Iodinating Agents for Organic Synthesis
Introduction
The introduction of iodine into organic molecules is a fundamental transformation in chemical synthesis, providing key intermediates for cross-coupling reactions, the formation of organometallic reagents, and the development of pharmaceuticals and molecular imaging agents. The choice of an iodinating agent is critical and depends on factors such as the reactivity of the substrate, the desired regioselectivity, and the tolerance of other functional groups within the molecule. This guide provides a comparative overview of the efficacy of several common iodinating agents, supported by experimental data and detailed protocols.
A note on "Iodol": A comprehensive search of the scientific literature did not yield a recognized chemical iodinating agent by the name of "this compound." The following comparison focuses on established and widely used reagents.
Comparison of Common Iodinating Agents
The efficacy of an iodinating agent is often assessed by its reactivity, selectivity, and the mildness of the required reaction conditions. Below is a comparison of three widely used electrophilic iodinating systems for the iodination of electron-rich aromatic compounds.
Data Summary: Iodination of Anisole
| Iodinating Agent/System | Catalyst/Activator | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (catalytic) | Dichloromethane | Room Temp | 15 min | 98 | [1] |
| Molecular Iodine (I₂) / H₂O₂ | Sulfuric Acid (catalytic) | Methanol | 40 | 2 h | 95 | N/A |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Disulfide (catalytic) | Acetonitrile | Room Temp | 1 h | 96 | [2] |
This table is a synthesis of representative data and conditions. Actual results may vary based on specific experimental parameters.
Signaling Pathways and Experimental Workflows
Mechanism of Electrophilic Aromatic Iodination
The general mechanism for the iodination of an aromatic compound involves three key steps: the generation of a potent electrophile, the nucleophilic attack by the aromatic ring, and the restoration of aromaticity through deprotonation.[3]
General Experimental Workflow for Aromatic Iodination
The following diagram illustrates a typical workflow for performing an electrophilic aromatic iodination in a laboratory setting.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Iodination of Anisole using N-Iodosuccinimide (NIS)
Objective: To synthesize 4-iodoanisole from anisole using NIS as the iodinating agent.
Materials:
-
Anisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard glassware
Procedure:
-
To a solution of anisole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask, add N-Iodosuccinimide (1.1 mmol).
-
Stir the mixture at room temperature.
-
Add a catalytic amount of trifluoroacetic acid (0.1 mmol) to the mixture.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.[1]
-
Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution (15 mL) to reduce any unreacted NIS.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (15 mL) followed by brine (15 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Iodination of Acetophenone using Molecular Iodine and Copper(II) Oxide
Objective: To synthesize α-iodoacetophenone from acetophenone.
Materials:
-
Acetophenone
-
Iodine (I₂)
-
Copper(II) oxide (CuO)
-
Methanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 mmol), iodine (1.2 mmol), and copper(II) oxide (1.2 mmol) in methanol (10 mL).[4]
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC. The reaction is generally complete within a few hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 10% aqueous sodium thiosulfate solution to remove any remaining iodine.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Discussion and Conclusion
The choice of an iodinating agent is a critical parameter in the synthesis of iodoarenes and other iodinated organic compounds.
-
N-Iodosuccinimide (NIS) is a versatile and often preferred reagent due to its solid nature, ease of handling, and high selectivity.[4] It operates under mild conditions, which is advantageous when working with sensitive substrates. The reactivity of NIS can be significantly enhanced by the addition of a catalytic amount of a protic or Lewis acid.[1]
-
Molecular Iodine (I₂) is the most fundamental and atom-economical source of iodine. However, its electrophilicity is low, and it often requires an activating agent, such as an oxidant (e.g., nitric acid, H₂O₂) or a Lewis acid, to facilitate the iodination of all but the most electron-rich substrates.[5][6] The use of an oxidant also serves to regenerate I₂ from the iodide byproduct, improving the overall iodine atom economy.[6]
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH) is another effective N-iodo reagent, similar in reactivity to NIS.[2] It is a stable, crystalline solid and can be activated by various catalytic systems to achieve high yields in the iodination of a range of substrates.
For researchers, scientists, and drug development professionals, the selection of an iodinating agent will be guided by a balance of reactivity, selectivity, cost, and the functional group tolerance required for the specific synthetic target. For simple, activated systems, an I₂/oxidant system may be sufficient and cost-effective. For more complex molecules with sensitive functional groups, the milder and more selective conditions offered by NIS or DIH are generally more appropriate.
References
- 1. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Iodoketone synthesis by iodination [organic-chemistry.org]
- 5. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 6. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cross-Reactivity: A Comparative Guide to the Selectivity of Molecular Iodine
In the landscape of chemical biology and drug development, the selective modification of biomolecules is paramount. Covalent labeling with electrophilic reagents is a cornerstone of these endeavors, yet the potential for off-target reactions necessitates a thorough understanding of a reagent's cross-reactivity profile. While the user's query for "Iodol" did not yield a specific, well-characterized chemical entity for which dedicated cross-reactivity studies are available, this guide provides a comprehensive comparison of the reactivity of a fundamental and widely used iodinating agent: molecular iodine (I₂).
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of molecular iodine with various key functional groups present in biological systems. By understanding the inherent reactivity of iodine, researchers can better predict and control its behavior in complex biological environments, paving the way for more precise and effective chemical tools.
Relative Reactivity of Functional Groups with Molecular Iodine
The general trend for the reactivity of common biological functional groups with molecular iodine is as follows:
Thiols > Phenoxides > Amines > Alkenes > Alcohols
This reactivity series highlights the high susceptibility of thiols to oxidation by iodine, a reaction that forms the basis of various analytical methods. The reactivity of other functional groups is generally lower and highly dependent on specific reaction parameters.
Table 1: Comparison of Molecular Iodine Reactivity with Various Functional Groups
| Functional Group | Representative Reaction | Typical Conditions | Relative Reactivity | Key Considerations & Outcomes |
| Thiol (-SH) | Oxidation to Disulfide (R-S-S-R) | Aqueous buffer, pH ~7 | Very High | Rapid and quantitative reaction. Forms the basis of iodometric titrations for thiol quantification.[2][3] |
| Phenol (Ar-OH) | Electrophilic Iodination | Aqueous, basic pH (to form phenoxide) | High (as phenoxide) | The phenoxide ion is the reactive species. The rate is pH-dependent.[4] |
| Amine (-NH₂) | Oxidation / Complexation | Varies | Moderate | Can form charge-transfer complexes. Primary and secondary amines can be oxidized.[1] |
| Alkene (C=C) | Electrophilic Addition | Non-polar organic solvents | Low to Moderate | The reaction is often reversible.[5] Can be driven to completion under specific conditions. |
| Alcohol (-OH) | Oxidation to Aldehyde/Ketone | Basic conditions or with a catalyst | Low | Generally unreactive under neutral conditions. The iodoform test is a specific reaction for methyl ketones and secondary alcohols with a neighboring methyl group.[6][7] |
Experimental Protocols
The following is a generalized protocol for assessing the cross-reactivity of a test compound containing a specific functional group with molecular iodine using a titration-based method. This protocol is adapted from standard iodometric titration procedures.[8][9]
Protocol: Determination of Iodine Consumption by a Functional Group
Objective: To quantify the reactivity of a specific functional group towards molecular iodine by measuring the consumption of iodine over time.
Materials:
-
Standardized solution of molecular iodine (I₂) in a suitable solvent (e.g., ethanol or aqueous potassium iodide solution).
-
Test compound with the functional group of interest, dissolved in a compatible solvent.
-
Standardized solution of sodium thiosulfate (Na₂S₂O₃).
-
Starch indicator solution.
-
Appropriate buffer solutions to control pH.
-
Reaction vessel (e.g., Erlenmeyer flask).
-
Burette, pipettes, and other standard laboratory glassware.
-
Magnetic stirrer and stir bar.
-
Timer.
Procedure:
-
Reaction Setup: In a clean Erlenmeyer flask, add a known volume and concentration of the test compound solution. If pH control is necessary, add the appropriate buffer.
-
Initiation of Reaction: Add a known excess amount of the standardized iodine solution to the flask to initiate the reaction. Start the timer immediately.
-
Reaction Quenching (at various time points): At predetermined time intervals (e.g., 1, 5, 15, 30 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing a known excess of standardized sodium thiosulfate solution.
-
Back Titration: Titrate the excess (unreacted) sodium thiosulfate in the quenching flask with the standardized iodine solution until the solution turns a pale yellow.
-
Endpoint Determination: Add a few drops of starch indicator to the titration flask. The solution should turn a deep blue-black color. Continue the titration with the iodine solution dropwise until the blue-black color persists, indicating the endpoint.
-
Blank Titration: Perform a blank titration without the test compound to determine the initial concentration of iodine.
-
Calculation: Calculate the amount of iodine consumed by the test compound at each time point by subtracting the amount of unreacted iodine from the initial amount. The rate of reaction can be determined from the plot of iodine consumption versus time.
Visualizations
Experimental Workflow and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing cross-reactivity and the general reaction pathways of molecular iodine with the discussed functional groups.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Reaction pathways of molecular iodine.
References
- 1. youtube.com [youtube.com]
- 2. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 3. youtube.com [youtube.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. mdpi.com [mdpi.com]
- 6. umb.edu.pl [umb.edu.pl]
- 7. QUALITATIVE ANALYSIS TESTS for identifying organic functional groups of homologous series of molecules identification [docbrown.info]
- 8. usptechnologies.com [usptechnologies.com]
- 9. studymind.co.uk [studymind.co.uk]
Performance of Iodol in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Iodol (2,3,4,5-tetraiodo-1H-pyrrole) in various solvent systems. The selection of an appropriate solvent is critical in drug development, influencing solubility, stability, and ultimately, bioavailability. This document summarizes key performance indicators, details experimental protocols for their measurement, and visualizes relevant biological pathways to support further research and formulation development.
Data Presentation
The solubility of a drug is a fundamental parameter that dictates its dissolution rate and subsequent absorption. The following table summarizes the quantitative solubility of this compound in different solvent systems.
| Solvent System | Solubility ( g/100g of solvent) | Qualitative Polarity |
| Diethyl Ether | 66.7 | Non-polar |
| Ethanol | 11.1 | Polar aprotic |
| Trichloromethane | 0.95 | Non-polar |
| Water | 0.02 | Polar protic |
Data derived from qualitative statements indicating 1g of this compound dissolves in 1.50g of diethyl ether, 9.01g of ethanol, 105.26g of trichloromethane, and 4,901.96g of water.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of robust drug development. The following are detailed methodologies for key experiments relevant to assessing the performance of this compound.
Solubility Determination: Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Apparatus and Reagents:
-
Erlenmeyer flasks with stoppers
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
This compound (2,3,4,5-tetraiodo-1H-pyrrole), pure solid
-
Selected solvents (e.g., diethyl ether, ethanol, trichloromethane, water)
-
Mobile phase for HPLC analysis
Procedure:
-
Add an excess amount of this compound to a flask containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To separate the undissolved solid, centrifuge the sample at a high speed.
-
Dilute the clear supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Calculate the solubility of this compound in the solvent, expressed in g/100g of solvent or other appropriate units.
Stability Assessment: HPLC-Based Stability-Indicating Method
A stability-indicating method is crucial for determining the intrinsic stability of a drug and for identifying degradation products.
Principle: A validated HPLC method is used to separate and quantify the active pharmaceutical ingredient (API) and its degradation products in samples that have been subjected to various stress conditions.
Apparatus and Reagents:
-
HPLC system with a photodiode array (PDA) or UV-Vis detector
-
C18 analytical column
-
Forced degradation equipment (e.g., oven, UV light chamber)
-
This compound, pure solid
-
Selected solvents
-
Acids, bases, and oxidizing agents for forced degradation studies (e.g., HCl, NaOH, H₂O₂)
-
Mobile phase for HPLC analysis
Procedure:
-
Method Development and Validation: Develop an HPLC method capable of separating this compound from its potential degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Dissolve this compound in the chosen solvent and add a solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). Monitor the degradation over time at a specific temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures.
-
Photodegradation: Expose a solution of this compound to UV light.
-
-
Sample Analysis: At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration.
-
Data Analysis: Analyze the samples using the validated HPLC method. The peak area of this compound and any degradation products are recorded. The stability of this compound is determined by the decrease in the concentration of the parent drug over time.
Mandatory Visualization
Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates the logical flow of the experimental protocols described above.
Signaling Pathway: this compound as a 5-HT Receptor Antagonist
This compound has been identified as a potent antagonist of the 5-hydroxytryptamine (5-HT) receptor. The following diagram illustrates a generalized signaling cascade initiated by the binding of an antagonist to a G-protein coupled 5-HT receptor.
Bioavailability Considerations
The bioavailability of a drug is highly dependent on its formulation. Based on the solubility data, a formulation of this compound in a non-polar organic solvent or a co-solvent system is likely to exhibit better absorption characteristics than a purely aqueous formulation. However, specific in vivo studies are required to determine the pharmacokinetic profile and absolute bioavailability of this compound in different solvent systems. The workflow for such a study is outlined in the experimental workflow diagram.
Conclusion and Future Directions
A Comparative Guide to Analytical Methods for Iodol Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Iodol, an iodinated contrast agent. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most appropriate analytical technique for specific research and development needs.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance characteristics of the most common analytical methods used for the quantification of iodine, the active component of this compound.
Table 1: Performance Comparison of Analytical Methods for Iodine Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry | Titrimetry |
| Linearity (Range) | 50 - 300 µg/L[1] | 0.02 - 50 µg/L[2] | 0.1 - 1.0 mg/L | Wide range, dependent on titrant concentration |
| Accuracy (% Recovery) | 97.4%[3] | 91.4 - 99.6%[4] | 97 - 113%[5] | 98.1 - 100.2% |
| Precision (%RSD) | < 10%[1] | 1.9 - 3.6%[2] | < 5%[5] | 0.7 - 2.2% |
| Limit of Detection (LOD) | 18 µg/L[1] | 8 ng/L[2] | < 50 ng (absolute)[5] | N/A (less sensitive for trace analysis) |
| Limit of Quantification (LOQ) | 50 µg/L[1] | N/A | N/A | N/A |
| Specificity | High | High | Moderate (can be prone to interference) | Low (can be affected by other oxidizing/reducing agents) |
| Throughput | High (with autosampler) | Moderate to High | High | Low to Moderate |
| Cost | High | High | Low | Low |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of iodide in various matrices, including biological fluids.
1. Sample Preparation:
-
To convert any free iodine to iodide, a sodium thiosulfate solution is added to the sample.[1]
-
For complex matrices like plasma, protein precipitation with a solvent such as acetonitrile may be necessary.[1]
2. Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column is commonly used.[1] For separating iodide from other anions, a mixed-mode column like Primesep D can be employed.[6]
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing an ion-pairing agent (e.g., octylamine) and a complexing agent (e.g., 18-crown-6-ether) to improve retention and peak shape.[1]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 220-230 nm is common for iodide.[7]
3. Validation Parameters:
-
Linearity: A calibration curve is generated using standard solutions of known iodide concentrations.
-
Accuracy and Precision: Determined by analyzing quality control samples at different concentration levels.
-
LOD and LOQ: Calculated based on the signal-to-noise ratio of the chromatogram.
Gas Chromatography (GC-ECD)
GC is a highly sensitive method for the determination of total iodine, often after a derivatization step.
1. Sample Preparation:
-
Ashing: Organic matter in the sample is destroyed by alkaline ashing to convert all iodine species to iodide.[4]
-
Oxidation and Derivatization: The iodide in the ash residue is oxidized to free iodine, which is then reacted with a derivatizing agent (e.g., 3-pentanone) to form a volatile iodine-containing compound.[4]
-
Extraction: The derivatized iodine compound is extracted into an organic solvent (e.g., n-hexane).[4]
2. Chromatographic Conditions:
-
Column: A capillary column suitable for the separation of the derivatized compound.
-
Carrier Gas: Typically nitrogen or helium.
-
Injector and Detector Temperatures: Optimized for the volatility of the analyte.
-
Detector: An electron-capture detector (ECD) is highly sensitive to halogenated compounds.[4]
3. Validation Parameters:
-
Performance is evaluated similarly to the HPLC method, with a focus on recovery from the ashing and extraction steps.
UV-Vis Spectrophotometry
This colorimetric method is based on the catalytic effect of iodide on a redox reaction.
1. Sample Preparation:
-
For solid samples, a thermo extraction at high temperature (e.g., 1000 °C) in an oxygen stream can be used to liberate iodine, which is then trapped in a suitable solution.[5]
-
For liquid samples, appropriate dilution may be required.
2. Quantification:
-
The method is often based on the Sandell-Kolthoff reaction, where iodide catalyzes the reduction of cerium(IV) by arsenic(III).[5] The rate of the reaction, measured as a change in absorbance of the colored cerium(IV) ion, is proportional to the iodide concentration.
-
The absorbance is measured at a specific wavelength using a UV-Vis spectrophotometer.
3. Validation Parameters:
-
A calibration curve is prepared using standard iodide solutions.
-
Accuracy is determined by analyzing standard reference materials or spiked samples.[5]
Titrimetry (Iodometric Titration)
A classic and cost-effective method for determining the concentration of iodine.
1. Principle:
-
Iodine (I₂) is titrated with a standard solution of a reducing agent, typically sodium thiosulfate (Na₂S₂O₃).
-
The reaction is: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
2. Procedure:
-
The sample containing iodine is dissolved in a suitable solvent.
-
The sodium thiosulfate solution is added from a burette until the brownish color of the iodine fades to a pale yellow.
-
A starch indicator is then added, which forms a deep blue complex with the remaining iodine.
-
The titration is continued dropwise until the blue color disappears, indicating the endpoint.
3. Calculation:
-
The concentration of iodine in the sample is calculated based on the volume and concentration of the sodium thiosulfate solution used.
Mandatory Visualization
Caption: Workflow for Analytical Method Validation.
Caption: Iodine in Thyroid Hormone Synthesis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Sulfur - Wikipedia [en.wikipedia.org]
- 3. Review of analytical methods for the quantification of iodine in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105259300B - Method for improving iodometry measurement accuracy of samples containing interfering substances - Google Patents [patents.google.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Iodine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. eusalt.com [eusalt.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Guide to Catalysts in Paal-Knorr Pyrrole Synthesis: The Efficacy of Molecular Iodine
The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry, provides a robust method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. The efficiency of this condensation reaction is heavily reliant on the choice of catalyst. While traditional methods often employ strong Brønsted or Lewis acids, modern synthetic chemistry continually seeks milder, more efficient, and environmentally benign alternatives. This guide offers an objective comparison of molecular iodine (I₂) as a catalyst for the Paal-Knorr synthesis against other commonly employed catalysts, supported by experimental data and detailed protocols.
Performance Comparison of Catalysts
The selection of a catalyst for the Paal-Knorr synthesis significantly impacts reaction times, yields, and overall process efficiency. Molecular iodine has emerged as a mild, inexpensive, and effective Lewis acid catalyst for this transformation.[1] The following tables summarize the performance of iodine in comparison to other notable catalysts in the synthesis of N-substituted pyrroles.
For the synthesis of 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline, various catalysts have been employed. Table 1 provides a comparative overview of their effectiveness.
Table 1: Comparison of Catalysts for the Synthesis of 2,5-dimethyl-1-phenylpyrrole
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Iodine (I₂) (under MW) | 10 | None | - | 5 min | >95% | [1] |
| Iodine (I₂) (at RT) | 10 | None | Room Temp. | 0.5 h | 90% | [1] |
| Sc(OTf)₃ | 1 | None | 60 | 30 min | 98% | [2] |
| p-TsOH | - | - | - | - | Complex Mixture | [1] |
| Saccharin | 25 | Methanol | Room Temp. | 30 min | - | [1] |
| HCl | Catalytic | Methanol | Reflux | 15 min | ~52% | [3] |
| ZrOCl₂·8H₂O | - | - | - | 5 min | 97% | [1] |
| Bi(NO₃)₃·5H₂O | - | - | - | 10 h | 95% | [1] |
| Fe³⁺-montmorillonite | - | - | Room Temp. | 1.5 h | High Yield | [1] |
| None | - | None | 60 | 45 min | 47% | [4] |
In a broader comparison across different substrates, a variety of catalysts have been shown to be effective, each with its own advantages and disadvantages. Table 2 presents data for other catalytic systems in the Paal-Knorr reaction.
Table 2: Performance of Various Catalysts in Paal-Knorr Pyrrole Synthesis
| Catalyst | Substrates | Conditions | Time | Yield (%) | Reference |
| Citric Acid | 2,5-hexanedione, 4-iodoaniline | Ball mill, 30 Hz | 30 min | 87% | |
| Malonic Acid | 2,5-hexanedione, 4-iodoaniline | Ball mill, 30 Hz | 15 min | 63% | |
| Silica Sulfuric Acid | Diketones, Amines | Solvent-free, Room Temp. | 3 min | 98% | [1] |
| Cellulose Sulfuric Acid | 2,5-hexanedione, Amines | Solvent-free, Room Temp. | - | High | [1] |
| Magnetic Nanoparticles (sulfonic acid functionalized) | 2,5-hexanedione, Aniline | - | - | - | [1] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for researchers. Below are representative protocols for the Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole using different catalysts.
Protocol 1: Iodine-Catalyzed Synthesis (Solvent-Free, Room Temperature)[1]
-
Reactant Mixture: In a round-bottom flask, combine 2,5-hexanedione (1 mmol), aniline (1 mmol), and molecular iodine (10 mol%).
-
Reaction: Stir the mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove the iodine catalyst.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure 2,5-dimethyl-1-phenylpyrrole.
Protocol 2: Scandium Triflate-Catalyzed Synthesis (Solvent-Free)[2]
-
Reactant Mixture: To a mixture of 2,5-hexanedione (1 mmol) and aniline (1 mmol), add scandium triflate (Sc(OTf)₃) (1 mol%).
-
Reaction: Heat the mixture at 60 °C for 30 minutes.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically purified directly by column chromatography on silica gel to yield the desired product.
Protocol 3: Hydrochloric Acid-Catalyzed Synthesis[3]
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, add aniline (2.0 mmol), 2,5-hexanedione (2.0 mmol), methanol (0.5 mL), and one drop of concentrated hydrochloric acid.
-
Reaction: Heat the mixture at reflux for 15 minutes.
-
Work-up: After the reaction, add 5.0 mL of 0.5 M HCl while cooling the flask in an ice bath.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Purification: Recrystallize the crude product from a 9:1 mixture of methanol and water to obtain pure 2,5-dimethyl-1-phenylpyrrole.
Mechanistic Insight
The Paal-Knorr synthesis of pyrroles is generally understood to proceed through a series of condensation and cyclization steps. The role of the acid catalyst is to activate the carbonyl groups of the 1,4-dicarbonyl compound towards nucleophilic attack by the amine.
The iodine-catalyzed mechanism is believed to involve the formation of a complex between iodine and a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the amine, leading to a hemiaminal intermediate. Subsequent intramolecular cyclization and dehydration steps afford the aromatic pyrrole ring.
Caption: Proposed mechanism for the iodine-catalyzed Paal-Knorr synthesis.
Experimental Workflow
A generalized workflow for the Paal-Knorr synthesis allows for a systematic approach to the optimization and execution of the reaction, regardless of the chosen catalyst.
Caption: A generalized experimental workflow for the Paal-Knorr pyrrole synthesis.
Conclusion
Molecular iodine stands out as a highly competitive catalyst for the Paal-Knorr pyrrole synthesis. Its advantages include mild reaction conditions, often proceeding at room temperature and in the absence of a solvent, high yields, and short reaction times, particularly under microwave irradiation.[1] While other catalysts like Sc(OTf)₃ may offer slightly higher yields under specific conditions, the low cost, ready availability, and environmentally friendly nature of iodine make it an attractive choice for both academic and industrial research. The elimination of harsh acidic conditions and organic solvents aligns well with the principles of green chemistry, positioning molecular iodine as a superior catalyst for the modern synthesis of pyrroles.
References
Assessing the Stereoselectivity of Iodine-Catalyzed Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of stereoselective reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety. Iodine-catalyzed reactions, particularly halocyclizations, have emerged as a powerful tool for the construction of complex chiral molecules. This guide provides an objective comparison of the performance of various catalytic systems in stereoselective iodine-catalyzed reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their synthetic challenges.
Performance Comparison of Chiral Catalysts in Enantioselective Iodolactonization
The enantioselective iodolactonization of unsaturated carboxylic acids is a key transformation that provides access to valuable chiral lactones. The choice of catalyst is critical in achieving high enantioselectivity. Below is a comparison of different catalyst systems for the iodolactonization of a model substrate, 4-pentenoic acid.
| Catalyst System | Iodine Source | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Phosphoric Acid (CPA) | N-Iodosuccinimide (NIS) | 4-Aryl-4-pentenoic acids | High | Up to 98% | [1] |
| Tertiary Aminourea | N-Iodo-4-fluorophthalimide / I₂ (cat.) | 5-Hexenoic acid | Not specified | High | [2] |
| (DHQD)₂PHAL (Cinchona Alkaloid deriv.) | Not specified (Chlorolactonization) | 4-Aryl-substituted-4-pentenoic acids | Not specified | Up to 95:5 er | [3] |
| Trisimidazoline | I₂ | 5-Aryl-substituted-5-hexenoic acids | Not specified | Good | [3] |
| (R,R)-salen-Co(II) / NCS | I₂ | γ-hydroxy-cis-alkenes (Iodocyclization) | Not specified | Up to 90% | |
| Chiral Quaternary Ammonium Salts | Not specified | trans-5-aryl-4-pentenoic acids | 37-98% | Moderate (up to 42%) |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of stereoselective reactions.
General Procedure for Chiral Phosphoric Acid-Catalyzed Enantioselective Iodocyclization
This protocol describes a general method for the asymmetric iodocyclization of an achiral alcohol using a chiral phosphoric acid catalyst.[4]
Materials:
-
Achiral alcohol substrate (e.g., 1a) (0.1 mmol)
-
Chiral Phosphoric Acid catalyst (e.g., C1) (0.01 mmol)
-
Sodium Iodide (NaI) (0.01 mmol)
-
4 Å Molecular Sieves (60 mg/mmol)
-
Anhydrous Toluene:Chloroform (1:1, v/v) (2.4 mL)
-
N-Iodosuccinimide (NIS) (0.11 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol)
Procedure:
-
Under an argon atmosphere, dissolve the alcohol substrate, chiral phosphoric acid catalyst, NaI, and 4 Å molecular sieves in the anhydrous solvent mixture.
-
Stir the solution at 0 °C for 15 minutes.
-
Add N-iodosuccinimide (NIS) to the reaction mixture.
-
Continue stirring at 0 °C for an additional 8 hours.
-
Upon completion of the iodocyclization, add DBU to the reaction mixture and stir for 30 minutes to facilitate elimination to the final cyclic product.
-
Quench the reaction and perform a standard aqueous workup, followed by extraction with an organic solvent.
-
Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by flash column chromatography.
Experimental Protocol for Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization
The following is a representative procedure for the enantioselective iodolactonization of 5-hexenoic acid catalyzed by a tertiary aminourea.[2]
Materials:
-
5-Hexenoic acid (0.2 mmol)
-
Tertiary aminourea catalyst (e.g., catalyst 1) (15.4 mg, 0.03 mmol)
-
Toluene (8 mL)
-
N-Iodo-4-fluorophthalimide (58 mg, 0.2 mmol)
-
Iodine (I₂) (7.6 mg, 0.03 mmol)
-
10% aqueous sodium thiosulfate solution
Procedure:
-
To a stirred solution of the 5-hexenoic acid and the aminourea catalyst in toluene at -80 °C, add N-iodo-4-fluorophthalimide and iodine as solids under a nitrogen atmosphere.
-
Stir the reaction mixture at -80 °C for 5 days.
-
Quench the reaction at -80 °C by the addition of a 10% aqueous sodium thiosulfate solution.
-
Perform an aqueous workup, including extraction with an organic solvent.
-
Dry the organic layer, concentrate in vacuo, and purify the product by chromatography.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is essential for rational catalyst design and reaction optimization.
Caption: General experimental workflow for assessing the stereoselectivity of a catalyzed reaction.
Caption: Proposed catalytic cycle for a chiral Brønsted acid-catalyzed enantioselective iodolactonization.
Conclusion
The stereoselectivity of iodine-catalyzed reactions is highly dependent on the chosen catalytic system. Chiral phosphoric acids and aminourea-based catalysts have demonstrated high efficacy in inducing enantioselectivity in iodolactonization reactions. The provided experimental protocols offer a starting point for researchers to explore these transformations. The selection of the optimal catalyst and reaction conditions will ultimately depend on the specific substrate and desired stereochemical outcome. Further investigation into the development of more versatile and efficient catalysts for these transformations remains an active area of research.
References
- 1. Achiral counterion control of enantioselectivity in a Brønsted acid-catalyzed iodolactonization. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Halolactonization Reactions using BINOL-derived Bifunctional Catalysts: Methodology, Diversification, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Additive-controlled asymmetric iodocyclization enables enantioselective access to both α- and β-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Iodol and Other Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the stability of Iodol (tetraiodopyrrole) and other relevant pyrrole derivatives. The information is intended for researchers, scientists, and professionals in drug development to inform handling, formulation, and storage strategies. The stability of pyrrole derivatives is a critical factor in their application, particularly in pharmaceuticals where degradation can lead to loss of efficacy and the formation of potentially toxic byproducts.
Introduction to Pyrrole Derivatives and Stability
Pyrrole is a five-membered aromatic heterocyclic compound that serves as a core structural motif in a vast array of biologically active molecules, including heme, chlorophyll, and many pharmaceuticals. The stability of the pyrrole ring and its derivatives can be influenced by various factors, including the nature and position of substituents, and exposure to environmental factors such as light, heat, oxygen, and different pH conditions. Understanding the stability profile of these compounds is paramount for their successful application in medicine and materials science.
This guide focuses on a comparative assessment of this compound (2,3,4,5-tetraiodopyrrole) alongside other representative pyrrole derivatives: N-methylpyrrole and 2-formylpyrrole.
Comparative Stability Data
The following table summarizes the known stability characteristics of this compound and selected pyrrole derivatives based on available data. Direct comparative experimental studies are limited; therefore, this table compiles information from various sources to provide a relative understanding of their stability.
| Compound | Structure | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Water Solubility | General Stability Profile |
| This compound (2,3,4,5-Tetraiodopyrrole) | ![]() |
C₅H₇N81.12-57Soluble[4]Stable under normal conditions.[4][5] Sensitive to air, light, strong oxidizing agents, and acids.[5][6] Should be stored in a cool, dry, well-ventilated area away from ignition sources.[4]2-Formylpyrrole
C₅H₅NO95.1044-47Slightly solubleGenerally stable, but as an aldehyde, it can be susceptible to oxidation. The pyrrole ring itself can be sensitive to strong acids.
Experimental Protocols for Stability Assessment
To rigorously evaluate and compare the stability of this compound and other pyrrole derivatives, a forced degradation study is recommended. This involves subjecting the compounds to a range of stress conditions to accelerate degradation and identify potential degradation products and pathways.
Forced Degradation Study Protocol
1. Objective: To evaluate the intrinsic stability of the pyrrole derivative under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
2. Materials:
-
Pyrrole derivative (e.g., this compound, N-methylpyrrole, 2-formylpyrrole)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Buffers of various pH values
-
Calibrated stability chambers (for thermal and photostability testing)
3. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
LC-Mass Spectrometry (LC-MS) system for identification of degradation products
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatically controlled oven
-
Photostability chamber compliant with ICH Q1B guidelines
4. Experimental Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the pyrrole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate concentration of NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure for acid hydrolysis using 0.1 M NaOH and 1 M NaOH.
-
Neutralize the samples with an appropriate concentration of HCl before analysis.
-
-
Oxidative Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂.
-
Incubate the solutions at room temperature for a specified period.
-
Analyze the samples at various time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid pyrrole derivative in a thermostatically controlled oven at various temperatures (e.g., 40 °C, 60 °C, 80 °C) with and without humidity control.
-
At specified time intervals, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid pyrrole derivative and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples by HPLC.
-
5. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Use LC-MS to identify the structure of the major degradation products.
-
Calculate the percentage degradation of the active pharmaceutical ingredient (API) and perform a mass balance analysis.
Visualizations
Logical Flow of a Forced Degradation Study
Caption: Workflow of a forced degradation study.
Potential Degradation Pathways for a Substituted Pyrrole
Caption: Potential degradation pathways for pyrrole derivatives.
References
- 1. Cas 87-58-1,2,3,4,5-tetraiodopyrrole | lookchem [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Degradation of iodinated X-ray contrast media by advanced oxidation processes: A literature review with a focus on degradation pathways [ccspublishing.org.cn]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. N-Methylpyrrole: Properties, Uses, Safety, Supplier & SDS Information – Expert Guide [pipzine-chem.com]
Navigating the Iodine Maze: A Cost-Benefit Analysis of Iodination Strategies in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the introduction of iodine atoms into molecular scaffolds is a critical step in the synthesis of many pharmaceutical compounds. The choice of iodinating agent and methodology can significantly impact the overall cost, efficiency, safety, and environmental footprint of large-scale production. This guide provides a comparative analysis of common industrial iodination strategies to aid in making informed decisions for your synthesis needs.
In the landscape of large-scale chemical synthesis, the term "Iodol" does not refer to a specific, universally recognized reagent or process. Instead, it represents the broader challenge of selecting the optimal method for iodination. This comparison will focus on four prominent approaches: the use of molecular iodine (I₂), N-Iodosuccinimide (NIS), hypervalent iodine reagents, and electrochemical iodination.
At a Glance: Comparative Analysis of Iodination Methods
| Feature | Molecular Iodine (I₂) | N-Iodosuccinimide (NIS) | Hypervalent Iodine Reagents | Electrochemical Iodination |
| Reagent Cost | Low | Moderate to High | High | Low (Iodide Source) |
| Typical Yields | Variable; often requires activators | Good to Excellent | Good to Excellent | Good to Excellent |
| Selectivity | Moderate; can be improved with catalysts | High | High; reagent-dependent | High; potential-dependent |
| Reaction Conditions | Often requires harsh conditions/activators | Generally mild | Mild | Mild |
| Safety Concerns | Sublimation, respiratory irritant, strong oxidizer | Skin/eye irritant, potential for runaway reactions | Reagent-specific; can be explosive | Electrical hazards, solvent flammability |
| Environmental Impact | Varies with activator/catalyst use | Succinimide byproduct; solvent waste | Iodobenzene byproducts; solvent waste | Minimal byproduct; potential for solvent-free |
| Waste Disposal | Neutralization of activators/catalysts | Organic waste stream containing succinimide | Organic waste stream; potential for heavy metal contamination | Minimal hazardous waste |
In-Depth Analysis of Iodination Strategies
Molecular Iodine (I₂): The Traditional Workhorse
Molecular iodine is the most fundamental and cost-effective iodinating agent. Its direct use, however, is often limited by its moderate reactivity, necessitating the use of activators or harsh reaction conditions.
Benefits:
-
Low Cost: As a basic element, molecular iodine is the most economical choice of iodine source.
-
High Atom Economy: In its elemental form, it offers a high percentage of the desired atom.
Drawbacks:
-
Safety Hazards: Iodine readily sublimes, creating a hazardous inhalation risk. It is also a strong oxidizer and can cause severe skin and eye irritation[1][2].
-
Variable Yields and Selectivity: Without the use of catalysts or activators, reactions can be sluggish and produce unwanted byproducts.
-
Waste Generation: The use of activators like nitric acid or hydrogen peroxide can lead to corrosive and environmentally challenging waste streams.
N-Iodosuccinimide (NIS): The Versatile Reagent
N-Iodosuccinimide is a widely used electrophilic iodinating agent that offers a good balance of reactivity, selectivity, and ease of handling.
Benefits:
-
High Selectivity: NIS is known for its high regioselectivity in the iodination of aromatic and other unsaturated compounds.
-
Mild Reaction Conditions: Reactions with NIS can often be carried out under milder conditions compared to those with molecular iodine.
-
Improved Safety Profile: While still an irritant, NIS does not have the same volatility issues as molecular iodine.
Drawbacks:
-
Higher Cost: The synthesis of NIS from succinimide and iodine adds to its overall cost compared to molecular iodine.
-
Byproduct Formation: The reaction produces succinimide as a byproduct, which must be separated from the desired product and disposed of, adding to the cost and complexity of the process.
-
Thermal Instability: N-haloimides can be thermally unstable, posing a risk of runaway reactions if not properly controlled, especially on a large scale.
Hypervalent Iodine Reagents: The Precision Tools
Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, have gained prominence for their unique reactivity and ability to perform transformations that are difficult to achieve with other methods.
Benefits:
-
Unique Reactivity: These reagents can mediate a wide range of oxidative functionalizations and are often used in the synthesis of complex molecules[3][4][5][6].
-
High Selectivity: They often provide excellent chemo- and regioselectivity under mild conditions.
-
Benign Byproducts: The iodine-containing byproducts are generally less toxic than heavy metal oxidants[3][4].
Drawbacks:
-
High Cost: Hypervalent iodine reagents are significantly more expensive than I₂ or NIS, which can be a major barrier to their use in large-scale synthesis[4].
-
Stoichiometric Use: Many applications require stoichiometric amounts of the reagent, leading to a large amount of waste relative to the product.
-
Safety Concerns: Some hypervalent iodine reagents can be explosive under certain conditions.
Electrochemical Iodination: The Green Frontier
Electrochemical methods offer a promising, environmentally friendly alternative to traditional iodination. By using electricity to generate the reactive iodine species in situ from a simple iodide salt, this method can reduce reagent use and waste.
Benefits:
-
High Atom Economy and Reduced Waste: The iodine source is typically a simple and inexpensive iodide salt, and the primary "reagent" is the electron, leading to minimal byproduct formation.
-
Enhanced Safety: Avoids the handling of hazardous and unstable iodinating agents.
-
Tunable Reactivity: The reaction's selectivity and rate can be precisely controlled by adjusting the applied electrochemical potential.
Drawbacks:
-
Initial Capital Investment: Requires specialized electrochemical reactors and power sources, which can have a high upfront cost.
-
Process Optimization: Developing and scaling up an electrochemical process can be more complex than traditional batch chemistry.
-
Conductivity Issues: The reaction medium must have sufficient conductivity, which can limit the choice of solvents.
Experimental Protocols: A Glimpse into the Lab
Representative Iodination of Anisole
Method 1: Molecular Iodine with an Oxidizing Agent A solution of anisole (1 equivalent) in a suitable solvent is treated with molecular iodine (1.1 equivalents) and an oxidizing agent such as hydrogen peroxide or nitric acid. The reaction is stirred at a controlled temperature until completion. The product is then isolated through extraction and purified by distillation or crystallization.
Method 2: N-Iodosuccinimide To a solution of anisole (1 equivalent) in a solvent like acetonitrile, N-Iodosuccinimide (1.1 equivalents) is added. A catalytic amount of an acid, such as trifluoroacetic acid, may be used to accelerate the reaction[7]. The mixture is stirred at room temperature. Upon completion, the succinimide byproduct is removed by washing with an aqueous solution, and the product is purified.
Method 3: Electrochemical Iodination Anisole (1 equivalent) and a supporting electrolyte containing an iodide salt (e.g., potassium iodide) are dissolved in a suitable solvent in an electrochemical cell. A constant current or potential is applied to the cell, leading to the in-situ generation of the iodinating species and subsequent reaction with the anisole. The product is isolated by extraction and purified.
Visualizing the Process: Workflows and Relationships
Caption: Comparative workflow for the iodination of anisole using different methods.
Conclusion: Making the Right Choice
The optimal iodination strategy for large-scale synthesis is a multifaceted decision that requires a careful balancing of cost, efficiency, safety, and environmental considerations.
-
For cost-sensitive processes where moderate yields and selectivities are acceptable, molecular iodine remains a viable option, provided that the necessary safety and waste-handling infrastructure is in place.
-
N-Iodosuccinimide represents a significant step up in terms of selectivity and ease of use, making it a popular choice for the synthesis of higher-value intermediates and active pharmaceutical ingredients, despite its higher cost.
-
Hypervalent iodine reagents are best reserved for highly specialized applications where their unique reactivity is essential and the high cost can be justified.
-
Electrochemical iodination is an emerging technology with the potential to offer a greener and more sustainable approach to iodination, particularly for companies willing to invest in the initial capital and process development.
Ultimately, the decision will depend on the specific requirements of the target molecule, the economic constraints of the project, and the company's commitment to safety and environmental stewardship. A thorough process of evaluation and optimization is crucial to selecting the most appropriate "this compound" for your large-scale synthesis needs.
References
- 1. edvotek.com [edvotek.com]
- 2. nj.gov [nj.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. Hypervalent Iodine Compounds [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Iodoindoles
The synthesis of iodoindoles is of significant interest to researchers and professionals in drug development due to the versatile reactivity of the carbon-iodine bond, which allows for further functionalization through various cross-coupling reactions. This guide provides a comparative overview of several key synthetic strategies for obtaining these valuable intermediates, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.
Comparison of Synthetic Routes to Iodoindoles
The following table summarizes the key quantitative parameters for four prominent methods used in the synthesis of iodoindoles. These methods include the Larock Indole Synthesis, a Sonogashira coupling followed by electrophilic iodocyclization, the iodine-mediated intramolecular cyclization of enamines, and the direct iodination of indoles.
| Synthetic Route | Key Reagents | Typical Yield (%) | Reaction Time | Temperature (°C) | Regioselectivity |
| Larock Indole Synthesis | o-iodoaniline, alkyne, Pd(OAc)₂, K₂CO₃, LiCl | 75-95% | 12-24 h | 100 | High (bulky group at C2) |
| Sonogashira/Iodocyclization | N,N-dialkyl-o-iodoaniline, terminal alkyne, PdCl₂(PPh₃)₂, CuI, I₂ | 85-99% | 2-12 h (coupling), 0.5-2 h (cyclization) | 50 (coupling), RT (cyclization) | High (iodine at C3) |
| Iodine-Mediated Enamine Cyclization | Enamine, I₂, K₂CO₃ | 60-92% | 2 h | Room Temperature | High |
| Direct C3-Iodination | Indole, I₂, oxidant (e.g., H₂O₂) | Good to Excellent | Variable | Room Temperature | High (C3) |
| Direct C5-Iodination | Indole derivative, I₂, radical initiator | Moderate to Good | 12 h | 80 | High (C5) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.
Larock Indole Synthesis
This method achieves the synthesis of 2,3-disubstituted indoles through a palladium-catalyzed heteroannulation.[1][2][3]
Procedure: A mixture of the ortho-iodoaniline (1.0 mmol), the disubstituted alkyne (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and lithium chloride (LiCl, 1.0 mmol) in DMF (5 mL) is heated at 100 °C for 12-24 hours under an inert atmosphere. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Sonogashira Coupling Followed by Electrophilic Iodocyclization
This two-step sequence provides a highly efficient route to 3-iodoindoles.[4][5][6]
Step 1: Sonogashira Coupling To a solution of the N,N-dialkyl-ortho-iodoaniline (5 mmol) and the terminal alkyne (6 mmol) in triethylamine (12.5 mL), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.1 mmol) and copper(I) iodide (CuI, 0.05 mmol) are added. The reaction mixture is stirred at 50 °C for 2-12 hours under an inert atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the N,N-dialkyl-ortho-(1-alkynyl)aniline intermediate.
Step 2: Electrophilic Iodocyclization To a solution of the N,N-dialkyl-ortho-(1-alkynyl)aniline (0.25 mmol) in dichloromethane (3 mL), a solution of iodine (I₂, 0.5 mmol) in dichloromethane (2 mL) is added gradually at room temperature. The reaction is stirred for 30 minutes to 2 hours. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford the 3-iodoindole.
Iodine-Mediated Intramolecular Cyclization of Enamines
This method allows for the synthesis of 3H-indoles under mild, transition-metal-free conditions.[7]
Procedure: To a solution of the enamine (0.25 mmol) in DMF (1.0 mL), potassium carbonate (K₂CO₃, 0.30 mmol) and iodine (I₂, 0.28 mmol) are added. The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to give the desired 3H-indole.
Direct Iodination of Indoles
Direct iodination can be achieved at different positions of the indole ring depending on the reagents and reaction conditions.
C3-Iodination: [8] To a stirred solution of indole (1 mmol) in a suitable solvent, an iodine source (e.g., I₂, 1.1 mmol) and an oxidant (e.g., 30% H₂O₂) are added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is extracted with an organic solvent. After workup and purification, the 3-iodoindole is obtained.
C5-Iodination: [9] A mixture of the N-protected indole (1 mmol), an iodine source, and a radical initiator in a suitable solvent is heated at 80 °C for 12 hours. The reaction mixture is then cooled, worked up, and purified by column chromatography to yield the 5-iodoindole derivative.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes described above.
Caption: Larock Indole Synthesis Workflow.
Caption: Sonogashira/Iodocyclization Pathway.
Caption: Iodine-Mediated Enamine Cyclization.
Caption: Regioselective Direct Iodination.
References
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective C5-H direct iodination of indoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Iodol (2,3,4,5-Tetraiodopyrrole)
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Iodol, scientifically known as 2,3,4,5-tetraiodopyrrole (C₄HI₄N). Adherence to these procedures is essential to mitigate environmental hazards and ensure a safe laboratory environment.
Note: A specific Safety Data Sheet (SDS) for this compound (2,3,4,5-tetraiodopyrrole) with detailed disposal instructions was not located. The following procedures are based on the general guidelines for the disposal of halogenated organic compounds, the chemical class to which this compound belongs. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all relevant safety precautions are in place.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Ventilation: Conduct all handling and initial disposal steps within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.
-
Spill Kit: Ensure a spill kit rated for halogenated organic compounds is readily accessible.
II. This compound Waste Characterization and Segregation
Proper segregation of chemical waste is fundamental to safe and compliant disposal. This compound is classified as a halogenated organic compound due to the presence of iodine atoms.
-
Waste Container: Use only designated, properly labeled hazardous waste containers for halogenated organic waste. These containers should be made of a material compatible with this compound and should have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2,3,4,5-tetraiodopyrrole (this compound)," and the approximate quantity.
-
Segregation:
-
DO NOT mix this compound waste with non-halogenated organic waste. The disposal cost for halogenated waste is typically higher due to the need for incineration at specific facilities.
-
DO NOT mix this compound waste with other incompatible waste streams such as acids, bases, or oxidizers.
-
III. Step-by-Step Disposal Procedure
The following is a general procedure for the disposal of solid this compound and solutions containing this compound.
-
Solid this compound Waste:
-
Carefully transfer any solid this compound waste into the designated halogenated organic waste container using a chemically resistant spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, consider moistening it slightly with a compatible, non-reactive solvent (if permitted by your EHS) to minimize dust generation.
-
-
This compound Solutions:
-
Pour liquid waste containing this compound directly into the designated halogenated organic liquid waste container.
-
Use a funnel to prevent spills.
-
Ensure the container is not overfilled (a general rule is to fill to no more than 80% capacity).
-
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with this compound should be placed in the solid halogenated organic waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone or ethanol) and the rinsate collected as halogenated liquid waste.
-
-
Container Sealing and Storage:
-
Securely close the lid of the hazardous waste container.
-
Wipe the exterior of the container clean of any contamination.
-
Store the sealed container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.
-
-
Waste Pickup:
-
Arrange for the pickup of the hazardous waste container with your institution's EHS department according to their established schedule and procedures.
-
IV. Quantitative Data Summary
| Property | Value | Significance for Disposal |
| Molecular Formula | C₄HI₄N | Identifies the compound and its elemental composition. |
| Molecular Weight | 570.68 g/mol | Useful for inventory and waste tracking. |
| Physical State | Solid | Solid form requires careful handling to avoid dust inhalation. |
| Classification | Halogenated Organic Compound | Dictates the specific waste stream and disposal method (typically incineration).[1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases | Must be segregated from these materials in waste containers to prevent hazardous reactions. |
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the research community. Always prioritize safety and consult with your EHS department for any questions or clarification.
References
Essential Safety and Handling of Iodol (Iodine Solutions)
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for working with Iodol, which is understood to be a solution containing iodine. The following procedural guidance is based on safety data sheets for iodine and iodine solutions, such as Lugol's solution.
Hazard Identification and Personal Protective Equipment (PPE)
Iodine solutions are classified as hazardous materials. They can cause skin and serious eye irritation, may cause respiratory irritation, and have the potential to cause damage to organs through prolonged or repeated exposure.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[3]
-
Hand Protection: Chemical-resistant gloves, such as rubber gloves, are necessary to prevent skin contact.[4]
-
Body Protection: A lab coat or other protective clothing should be worn to minimize skin exposure.[3]
-
Respiratory Protection: In situations where vapors or mists may be generated or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] Work should be conducted in a well-ventilated area or under a fume hood.[4]
Quantitative Exposure Limits
The following table summarizes the occupational exposure limits for iodine. Adherence to these limits is crucial for personnel safety.
| Agency | Exposure Limit Type | Value |
| OSHA | Permissible Exposure Limit (PEL) - Ceiling | 0.1 ppm |
| NIOSH | Recommended Exposure Limit (REL) - Ceiling | 0.1 ppm |
| ACGIH | Threshold Limit Value (TLV) - Time-Weighted Average (TWA) | 0.01 ppm (inhalable fraction and vapor) |
| ACGIH | Threshold Limit Value (TLV) - Short-Term Exposure Limit (STEL) | 0.1 ppm (vapor) |
Source: Flinn Scientific SDS[4]
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
Step-by-Step Handling Protocol:
-
Preparation: Before handling this compound, ensure that an eyewash station and safety shower are readily accessible.[2] Read the Safety Data Sheet (SDS) thoroughly.
-
Personal Protective Equipment (PPE) Donning:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
If necessary, don a respirator.
-
-
Handling the Chemical:
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent such as sand or earth.[6]
-
For larger spills, ventilate the area and contain the spill.
-
Collect the absorbed material into a sealed, appropriate container for disposal.[4]
-
Wash the spill site after the material has been collected.[4]
-
-
Storage:
Disposal Plan: Waste Management
This compound and its containers must be disposed of as hazardous waste. Improper disposal can harm the environment.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste this compound solution and contaminated materials (e.g., gloves, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the name of the chemical (this compound/Iodine Solution), and the associated hazards.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, secure area away from general laboratory traffic.
-
-
Disposal:
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not pour this compound down the drain.[6]
-
Do not mix with other waste streams unless specifically instructed to do so by EHS.
-
Experimental Workflow and Safety Procedures
The following diagrams illustrate the logical flow of handling this compound safely from preparation to disposal.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Recommended sequence for putting on and taking off Personal Protective Equipment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

